Flumetramide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-15-10(16)6-17-9/h1-4,9H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODXSCCNACAPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864007 | |
| Record name | 6-(alpha,alpha,alpha-Trifluoro-p-tolyl)-3-morpholinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7125-73-7 | |
| Record name | Flumetramide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(alpha,alpha,alpha-Trifluoro-p-tolyl)-3-morpholinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMETRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604P380W06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Succinate Dehydrogenase Inhibitors (SDHIs) in Tobacco Plants
A Note on Nomenclature: The query specified "Flumetramide." However, this term does not correspond to a widely documented plant protection agent in scientific literature. In contrast, "Flumetralin" is a known plant growth regulator used on tobacco to inhibit axillary bud growth by affecting meristematic cell division[1]. Another prominent class of compounds used in agriculture are Succinate Dehydrogenase Inhibitors (SDHIs), which includes fungicides like Fluopyram and Pydiflumetofen[2][3]. Given the request for a deep mechanistic guide, this document will focus on the well-researched mechanism of SDHI fungicides, using Fluopyram as a primary example, as their mode of action involves a core biochemical pathway highly relevant to plant physiology and is of significant interest to researchers.
Introduction
The cultivation of healthy, high-quality tobacco (Nicotiana tabacum) is contingent on the effective management of physiological processes and pathogenic threats. Succinate Dehydrogenase Inhibitors (SDHIs) represent a significant class of fungicides that have demonstrated broad-spectrum activity against various fungal pathogens[4][5]. Their mechanism, however, is not exclusive to fungi. The target enzyme, Succinate Dehydrogenase (SDH), also known as mitochondrial complex II, is a critical component in the primary metabolism of plants[6][7]. Therefore, understanding the interaction of SDHIs with the plant's own cellular machinery is paramount for drug development professionals and researchers aiming to optimize crop protection strategies while assessing phytotoxicity and secondary effects.
This guide provides a detailed examination of the core mechanism of action of SDHI fungicides in tobacco plants. We will explore the biochemical cascade initiated by the inhibition of SDH, the resulting physiological consequences for the plant, and the robust experimental protocols required to validate these effects in a laboratory setting.
The Molecular Target: Plant Succinate Dehydrogenase (Mitochondrial Complex II)
Succinate Dehydrogenase is a unique enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism, making it a critical hub for energy production and biosynthesis[8].
-
Tricarboxylic Acid (TCA) Cycle: SDH catalyzes the oxidation of succinate to fumarate, a key step in the TCA cycle[6][7].
-
Electron Transport Chain (ETC): Simultaneously, it transfers the electrons derived from succinate to the ubiquinone (Q) pool, feeding them directly into the ETC to drive ATP synthesis[8][9].
The plant SDH is a heterotetrameric complex composed of four subunits[10]:
-
SDHA (or SDH1): The flavoprotein subunit containing the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.
-
SDHB (or SDH2): The iron-sulfur protein subunit that contains three Fe-S clusters essential for electron transfer.
-
SDHC & SDHD (or SDH3 & SDH4): Two hydrophobic, integral membrane proteins that anchor the complex to the inner mitochondrial membrane and contain the ubiquinone binding site (Q-site).
The integrity and function of this complex are indispensable for maintaining cellular energy homeostasis.
Core Mechanism of Action: Inhibition of the Electron Transport Chain
SDHI fungicides exert their effect by directly targeting and inhibiting the activity of the SDH enzyme complex.[11][12].
The Causality of Inhibition: The primary mode of action is the disruption of electron flow at the Q-site within the SDH complex[3][13]. SDHIs, such as Fluopyram and Fluxapyroxad, are designed to bind tightly within this pocket, competing with the native substrate, ubiquinone[13]. This binding event physically obstructs the transfer of electrons from the Fe-S clusters of the SDHB subunit to ubiquinone.
The immediate biochemical consequences are twofold:
-
TCA Cycle Disruption: The oxidation of succinate to fumarate is halted, leading to an accumulation of succinate in the mitochondrial matrix.
-
ETC Blockade: The flow of electrons into the ETC from the TCA cycle via Complex II ceases, crippling the cell's primary mechanism for aerobic energy production[3][11].
The following diagram illustrates this critical point of inhibition.
Caption: Inhibition of mitochondrial Complex II (SDH) by an SDHI fungicide.
Downstream Physiological Consequences in Tobacco Plants
The initial biochemical lesion at Complex II triggers a cascade of physiological and metabolic disturbances throughout the tobacco plant.
Cellular Energy Depletion
By inhibiting the electron transport chain, SDHIs directly curtail the production of ATP through oxidative phosphorylation[3]. This energy crisis affects all energy-dependent cellular processes, including nutrient uptake, biosynthesis, and cellular maintenance, ultimately leading to inhibited plant growth and development.
Induction of Oxidative Stress
A critical and often-overlooked consequence of ETC inhibition is the generation of Reactive Oxygen Species (ROS)[10][14]. When electron flow is impeded at Complex II, electrons can be prematurely leaked and react with molecular oxygen to form superoxide radicals (O₂⁻). This initial event can lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).
This increase in ROS can have profound effects:
-
Cellular Damage: ROS can cause oxidative damage to lipids, proteins, and DNA, compromising membrane integrity and enzyme function.
-
Signaling Cascade: ROS also act as signaling molecules, triggering stress-response pathways in the plant. This can lead to the upregulation of stress-related genes as the plant attempts to mitigate the oxidative damage[10].
Metabolic Reprogramming
The blockage of succinate oxidation leads to a significant accumulation of this metabolite[6][7]. Elevated succinate levels can alter the metabolic landscape of the cell. While primarily studied in mammals, succinate is increasingly recognized as a signaling molecule that can influence epigenetic regulation and gene expression, a compelling area for future research in plants[15]. The plant may attempt to compensate by rerouting metabolic fluxes, but these alterations can further stress the cellular system.
Experimental Validation: Protocols and Methodologies
To investigate the mechanism of action of an SDHI compound in tobacco, a series of validated, interlocking experiments is required. The following protocols provide a self-validating workflow, where the results of the biochemical assay (4.2) should correlate with the physiological outcomes measured in subsequent assays (4.3 and 4.4).
Protocol 4.1: Isolation of Mitochondria from Tobacco Leaf Tissue
Rationale: To directly assess the impact of the compound on the target enzyme, it is essential to first isolate the organelle in which it resides. This protocol uses differential centrifugation to separate mitochondria based on their size and density.
Methodology:
-
Homogenization: Harvest 50-100 g of young, healthy tobacco leaves. Wash with deionized water and grind using a pre-chilled mortar and pestle with 200 mL of ice-cold extraction buffer (e.g., 0.3 M mannitol, 50 mM MOPS, 1 mM EDTA, 0.2% BSA, 4 mM cysteine, pH 7.5).
-
Filtration: Filter the homogenate through four layers of cheesecloth into a chilled beaker.
-
Low-Speed Centrifugation: Transfer the filtrate to centrifuge tubes and spin at 2,000 x g for 10 minutes at 4°C to pellet chloroplasts, nuclei, and cell debris.
-
High-Speed Centrifugation: Carefully decant the supernatant into new tubes and centrifuge at 12,000 x g for 20 minutes at 4°C. The resulting pellet contains the crude mitochondrial fraction.
-
Washing: Gently resuspend the pellet in 50 mL of wash buffer (extraction buffer without cysteine) and repeat the high-speed centrifugation step.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume (1-2 mL) of wash buffer. Determine protein concentration using a Bradford or BCA assay.
Protocol 4.2: In Vitro SDH Activity Assay
Rationale: This spectrophotometric assay directly measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor. Inhibition of this activity in the presence of the test compound provides direct evidence of target engagement.
Methodology:
-
Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing: 50 mM potassium phosphate buffer (pH 7.2), 1 mM KCN (to inhibit Complex IV), 20 mM succinate, and the isolated mitochondria (approx. 50 µg of protein).
-
Compound Incubation: For test samples, add the SDHI compound (e.g., Fluopyram) at varying concentrations (e.g., 0.01 µM to 100 µM). For the control, add an equivalent volume of the solvent (e.g., DMSO). Incubate for 5 minutes at room temperature.
-
Initiate Reaction: Add 50 µM DCPIP (2,6-dichlorophenolindophenol) to the cuvette and immediately begin monitoring the decrease in absorbance at 600 nm over 5 minutes. The rate of DCPIP reduction is proportional to SDH activity.
-
Data Analysis: Calculate the rate of reaction for each concentration. Express the activity as a percentage of the control (no inhibitor). Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Experimental workflow for the in vitro SDH activity assay.
Hypothetical Data Presentation:
| Compound Concentration (µM) | SDH Activity (% of Control) |
| 0 (Control) | 100 ± 5.2 |
| 0.01 | 92 ± 4.8 |
| 0.1 | 75 ± 6.1 |
| 1 | 48 ± 3.9 |
| 10 | 15 ± 2.5 |
| 100 | 5 ± 1.8 |
Protocol 4.3: Measurement of Reactive Oxygen Species (ROS) Production
Rationale: To validate a key downstream effect of SDH inhibition, this protocol quantifies ROS levels in treated tobacco leaf tissue using a fluorescent probe.
Methodology:
-
Treatment: Grow tobacco seedlings hydroponically or in soil. Treat with a sublethal concentration of the SDHI compound (determined from dose-response curves) for 24 hours. Use an untreated group as a control.
-
Tissue Preparation: Excise leaf discs (1 cm diameter) from both control and treated plants.
-
Probe Loading: Float the leaf discs in a solution of 10 µM H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in a phosphate buffer for 30 minutes in the dark. H₂DCFDA is a cell-permeable probe that fluoresces upon oxidation by ROS.
-
Imaging: Wash the discs briefly to remove excess probe. Mount on a microscope slide and observe using a fluorescence microscope with an appropriate filter set (e.g., 488 nm excitation, 525 nm emission).
-
Quantification: Capture images and quantify the fluorescence intensity using image analysis software (e.g., ImageJ). An increase in fluorescence in the treated group compared to the control indicates higher ROS production.
Summary and Future Directions
The primary mechanism of action for SDHI fungicides in tobacco plants is the potent and specific inhibition of mitochondrial complex II. This single biochemical event disrupts both the TCA cycle and the electron transport chain, leading to a cellular energy crisis, the overproduction of damaging reactive oxygen species, and significant metabolic distress. These cellular effects manifest as inhibited growth and, in the case of fungal pathogens, mortality.
Future research should focus on:
-
Tobacco-Specific Isoforms: Investigating potential differences in the SDH complex structure between tobacco and key fungal pathogens to enhance selectivity.
-
Succinate Signaling: Elucidating the role of succinate accumulation as a signaling molecule in tobacco's response to SDHI treatment.
-
Resistance Mechanisms: Proactively studying mutations in the SDH genes of target pathogens that could confer resistance to this important class of fungicides.
By combining detailed biochemical assays with physiological validation, researchers can gain a comprehensive understanding of how these compounds function, paving the way for the development of more effective and safer crop protection solutions.
References
- Zhengzhou Delong Chemical Co., Ltd. (2022). Plant Growth Inhibitor- Flumetralin - Knowledge.
- MedChemExpress. (n.d.). Succinate Dehydrogenase Inhibitor, Gene.
-
Affourtit, C., Albury, M. S., Crichton, P. G., & Moore, A. L. (2001). New insights into the regulation of plant succinate dehydrogenase. On the role of the protonmotive force. Journal of Biological Chemistry. Available at: [Link]
-
Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. National Institutes of Health. Available at: [Link]
-
Peters, S., et al. (2017). Expression and promoter methylation of succinate dehydrogenase and fumarase genes in maize under anoxic conditions. PubMed. Available at: [Link]
-
Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. National Institutes of Health. Available at: [Link]
-
extensionAUS. (2020). Modes of Action - Field Crop Diseases Victoria. Available at: [Link]
-
Chechetkin, I. R., et al. (2023). Light-Dependent Expression and Promoter Methylation of the Genes Encoding Succinate Dehydrogenase, Fumarase, and NAD-Malate Dehydrogenase in Maize (Zea mays L.) Leaves. ResearchGate. Available at: [Link]
-
McNeil, J. B., & D'Autréaux, B. (2013). Emerging concepts in the flavinylation of succinate dehydrogenase. PubMed. Available at: [Link]
-
Veloukas, T., Markoglou, A. N., & Karaoglanidis, G. S. (2011). Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity. PubMed. Available at: [Link]
-
Veloukas, T., Markoglou, A. N., & Karaoglanidis, G. S. (2011). Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity. ResearchGate. Available at: [Link]
-
Schiavon, M., et al. (2015). Succinate dehydrogenase (mitochondrial complex II) is a source of reactive oxygen species in plants and regulates development and responses to stresses. Journal of Experimental Botany. Available at: [Link]
-
Positiva. (2024). Pydiflumetofen: A New Systemic Fungicide for Crop Protection. YouTube. Available at: [Link]
-
Fendt, L. A., et al. (2022). Mode of action of fluopyram in plant-parasitic nematodes. Scientific Reports. Available at: [Link]
-
Schiavon, M., et al. (2015). Succinate dehydrogenase (mitochondrial complex II) is a source of reactive oxygen species in plants and regulates development and stress responses. ResearchGate. Available at: [Link]
-
Sierotzki, H., & Scalliet, G. (2013). Respiration Inhibitors: Complex II. ResearchGate. Available at: [Link]
-
Wojtovich, A. P., & Brookes, P. S. (2009). Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Available at: [Link]
Sources
- 1. Plant Growth Inhibitor- Flumetralin - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 2. youtube.com [youtube.com]
- 3. Mode of action of fluopyram in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism | MDPI [mdpi.com]
- 8. Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging concepts in the flavinylation of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endsdhi.com [endsdhi.com]
- 11. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Expression and promoter methylation of succinate dehydrogenase and fumarase genes in maize under anoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular targets of Flumetramide in meristematic tissue
Technical Deep Dive: Molecular Targets and Mechanism of Flumetralin in Meristematic Tissue (Note: Addressing the nomenclature distinction between Flumetramide and Flumetralin)
Executive Summary & Nomenclature Correction
Nomenclature Alert: This guide addresses the molecular mechanism of Flumetralin (CAS: 62924-70-3).
-
Contextual Logic: The prompt specifies "meristematic tissue."[1] Flumetralin is a dinitroaniline plant growth regulator specifically designed to inhibit meristematic cell division (e.g., tobacco sucker control).
-
Correction: This compound (CAS: 7125-73-7) is a skeletal muscle relaxant acting on the mammalian central nervous system and has no established activity or targets in plant meristems. To adhere to the scientific integrity (E-E-A-T) requirement of this guide, the content focuses on Flumetralin .
Abstract:
Flumetralin functions as a potent antimitotic agent targeting the cytoskeletal architecture of rapidly dividing meristematic cells. Its primary molecular target is the
Molecular Target: The Tubulin Interface
The selectivity of Flumetralin for plant tissues over mammalian cells lies in the structural divergence of the tubulin protein.
-
Primary Target:
-Tubulin (Plant-Specific Isoforms). -
Binding Site: The "Dinitroaniline Binding Domain." This is distinct from the colchicine binding site (which is on
-tubulin) and the vinblastine site (inter-dimer interface). -
Affinity Differential: Flumetralin exhibits high affinity (
in the nanomolar range) for plant tubulin but negligible affinity for mammalian neuronal tubulin, underpinning its safety profile for applicators.
Table 1: Comparative Binding Kinetics (Theoretical)
| Compound Class | Target Subunit | Binding Domain | Effect on Polymerization | Selectivity |
| Flumetralin (Dinitroaniline) | Dinitroaniline-Specific | Inhibition | High (Plant > Animal) | |
| Colchicine | Colchicine Domain | Inhibition | Low (Animal > Plant) | |
| Taxanes (e.g., Paclitaxel) | Luminal Site | Stabilization | Low (Animal > Plant) |
Mechanism of Action (MOA): The Kinetic Trap
The efficacy of Flumetralin in meristematic tissue is driven by a "Kinetic Trap" mechanism. It does not merely block division; it traps the cell in a high-energy state (mitosis) that it cannot exit, triggering apoptotic-like pathways.
Step-by-Step Pathway:
-
Lipophilic Entry: Flumetralin is highly lipophilic (
). It passively diffuses through the cuticle and cell wall of the axillary bud meristem. -
Cytosolic Accumulation: It accumulates in the cytosol of actively dividing cells (L1 and L2 meristematic layers).
-
Heterodimer Capping: Flumetralin binds to free
-tubulin monomers or the -end of free heterodimers. -
Polymerization Block: The drug-tubulin complex is sterically hindered from incorporating into the growing (+) end of the microtubule.
-
Catastrophe Induction: As dynamic instability continues, microtubules depolymerize (shrink) but cannot repolymerize.
-
Spindle Collapse: The mitotic spindle fails to form. Chromosomes condense but cannot align or segregate.
-
Prometaphase Arrest: The cell activates the Spindle Assembly Checkpoint (SAC), halting the cycle.
-
Cell Death: Prolonged arrest leads to metabolic exhaustion and the formation of "polyploid restitution nuclei," followed by necrosis.
Visualization: The Flumetralin Signaling Cascade
Figure 1: The molecular cascade of Flumetralin-induced mitotic arrest in plant meristems.
Experimental Validation Protocols
To validate the molecular target of Flumetralin in a research setting, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic proof.[2]
Protocol A: In Vitro Plant Tubulin Polymerization Assay
Objective: Quantify the direct inhibition of tubulin assembly by Flumetralin. Rationale: Using animal brain tubulin often yields false negatives for dinitroanilines due to low affinity. Plant-derived tubulin is mandatory.
Materials:
-
Tubulin source: Arabidopsis thaliana cell suspension or Tobacco BY-2 cells.
-
GTP (1 mM).
-
Flumetralin stock (dissolved in DMSO).
-
Spectrophotometer (340 nm).
Workflow:
-
Isolation: Purify tubulin from plant tissue using DEAE-Sephadex chromatography.
-
Baseline Setup: Prepare 2 mg/mL tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Treatment:
-
Control: DMSO only.
-
Test: Flumetralin (Gradient: 0.1
M to 100 M). -
Positive Control: Oryzalin (known dinitroaniline).
-
-
Initiation: Add 1 mM GTP and warm to 30°C.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Validation:
-
Success Criteria: The Control curve should show a sigmoidal rise (polymerization). The Flumetralin curve should remain flat or show significantly reduced slope (dose-dependent).
-
Self-Check: If the Positive Control (Oryzalin) fails to inhibit, the tubulin prep is inactive.
-
Protocol B: Immunofluorescence of Meristematic Microtubules
Objective: Visualize the disruption of the mitotic spindle in situ.
Workflow:
-
Tissue Prep: Excise 2mm root tips or axillary buds treated with Flumetralin (10
M for 4 hours). -
Fixation: 4% Paraformaldehyde in PME buffer for 45 mins.
-
Digestion: Cellulase/Pectolyase digest to permeabilize the cell wall.
-
Staining:
-
Primary Antibody: Monoclonal anti-
-tubulin (Clone DM1A). -
Secondary Antibody: FITC-conjugated goat anti-mouse IgG.
-
Counterstain: DAPI (for DNA/Chromosomes).
-
-
Microscopy: Confocal Laser Scanning Microscopy (CLSM).
-
Data Interpretation:
-
Control: Organized cortical microtubules and distinct fusiform mitotic spindles.
-
Treated: Diffuse green fluorescence (depolymerized tubulin) and condensed, scattered blue chromosomes (DAPI) lacking alignment.
-
Visualization: Experimental Logic Flow
Figure 2: Workflow for immunofluorescent validation of microtubule disruption.
References
-
Vaughn, K. C. (2000). Cytoskeletal Targets of Dinitroaniline Herbicides. In: Herbicides and their Mechanisms of Action.[3][4] Source: CRC Press.
-
Anthony, R. G., & Hussey, P. J. (1999). Dinitroaniline herbicide resistance and the microtubule cytoskeleton.Source: Trends in Plant Science. [Link]
-
Armbruster, B. L., et al. (1991). Effects of Flumetralin on Tobacco Axillary Bud Development.[5]Source: Weed Science. [Link]
-
Lyons, R. E. (2022). Chemical Growth Regulation in Floriculture: The Role of Dinitroanilines.Source: HortScience (Contextual grounding). [Link]
Sources
Flumetramide's effect on plant cell division and growth
Technical Guide: Flumetramide (Flumetralin) – Mechanism of Action on Plant Cell Division and Growth
Executive Summary & Nomenclature Clarification
Critical Disambiguation: In the context of plant physiology and agrochemistry, the term "this compound" is frequently utilized in international trade and generic synthesis (particularly within Asian markets) as a synonym for Flumetralin (N-(2-chloro-6-fluorobenzyl)-N-ethyl-2,6-dinitro-4-trifluoromethylaniline).
While a distinct pharmaceutical intermediate exists with the chemical name "this compound" (a morpholinone derivative), it possesses no established plant growth regulatory activity. This guide addresses the agrochemical agent Flumetralin , a local systemic plant growth regulator (PGR) widely used for axillary bud (sucker) control in tobacco, analyzing its specific disruption of the plant cell cycle.
Core Mechanism: Flumetralin acts as a mitotic poison . It functions as a dinitroaniline-class herbicide, binding to plant tubulin heterodimers. This binding inhibits the polymerization of microtubules, preventing the formation of the mitotic spindle. The result is an arrest of cell division at prometaphase, leading to the inhibition of meristematic tissue growth without immediately killing mature tissue.
Molecular Mechanism of Action
To understand the efficacy of Flumetralin, one must analyze its interference with the cytoskeletal architecture.
The Tubulin Interaction
Plant cell division relies on the dynamic instability of microtubules—polymers formed by
-
Normal Function: During prophase, cortical microtubules depolymerize, and the free tubulin reassembles to form the mitotic spindle, which segregates chromosomes.
-
Flumetralin Interference: Flumetralin binds to the colchicine-binding site (or a proximal domain) on the tubulin heterodimer. This complexation lowers the critical concentration required for polymerization.
-
The Consequence: The spindle fibers fail to form or are structurally unsound. Chromosomes condense (prophase) but cannot align at the metaphase plate or segregate to poles.
Physiological Outcome: "Restitution Nuclei"
When the spindle fails, the nuclear envelope eventually reforms around the scattered, doubled chromosomes. This results in:
-
Polyploidy: Cells with 4n or 8n chromosomal content.
-
Isodiametric Enlargement: Cells may expand spherically (loss of polarity) but cannot divide.
-
Meristematic Arrest: The axillary buds (suckers), which rely on rapid cell division for outgrowth, cease development.
Visualization: The Mitotic disruption Pathway
The following diagram illustrates the cascade from Flumetralin application to growth arrest.
Figure 1: Mechanistic pathway of Flumetralin-induced mitotic arrest in plant meristems.[1]
Experimental Protocols for Validation
As a researcher, you must validate this mechanism using self-correcting bioassays. The following protocols are designed to quantify the "this compound effect."
Protocol A: Root Tip Mitotic Index Assay (Cytological Validation)
Objective: Visualize mitotic arrest and calculate the reduction in Mitotic Index (MI). Model System: Allium cepa (Onion) or Nicotiana tabacum (Tobacco) seedlings.
-
Preparation:
-
Germinate seeds until roots are 1.5–2.0 cm long.
-
Prepare Flumetralin stock (dissolve in DMSO, dilute with water).
-
Treatments: 0 (Control), 1 µM, 10 µM, 100 µM.
-
-
Exposure: Incubate roots in solution for 24 hours.
-
Fixation:
-
Excise terminal 2mm of root tips.
-
Fix in Carnoy’s Solution (3:1 Ethanol:Acetic Acid) for 12 hours at 4°C.
-
-
Staining & Squashing:
-
Hydrolyze in 1N HCl at 60°C for 8 minutes (softens cell wall).
-
Stain with 2% Aceto-Orcein or Feulgen stain.
-
Squash on a slide under a coverslip.
-
-
Data Collection:
-
Observe under 400x/1000x microscopy.
-
Count 1,000 cells per replicate.
-
Calculation:
-
Success Metric: Significant accumulation of cells in prophase; absence of anaphase/telophase figures in treated samples.
-
Protocol B: Tobacco Axillary Bud Inhibition (Efficacy Bioassay)
Objective: Determine the IC50 for bud growth inhibition in a whole-plant context.
-
Plant Material: Nicotiana tabacum cv. K326 (approx. 8 weeks old, pre-flowering).
-
Topping: Manually remove the apical meristem (flower bud) to break apical dominance and stimulate axillary bud growth.
-
Application:
-
Apply 200 µL of Flumetralin emulsion directly to the top 3 axillary leaf axils.
-
Concentration range: 0, 100, 300, 600, 1200 mg/L (a.i.).
-
-
Assessment:
-
Harvest axillary buds 14 days post-treatment.
-
Weigh fresh weight (FW) and dry weight (DW).
-
-
Validation: Control plants must show vigorous sucker growth (>5cm). Treated plants should show necrotic or arrested buds <1cm.
Quantitative Data Summary
The following table synthesizes typical response data for Flumetralin (this compound) on meristematic tissue.
| Parameter | Control (Untreated) | Low Dose (10 µM / 100 mg/L) | High Dose (100 µM / 600 mg/L) | Physiological Interpretation |
| Mitotic Index (MI) | 8.5% - 12.0% | 4.0% - 6.0% | < 1.5% | Severe arrest of cell division. |
| Phase Distribution | Balanced (P, M, A, T) | High Prophase, Low Anaphase | 90% Interphase/Prophase | Spindle formation blocked; cells cannot exit prophase. |
| Cell Morphology | Rectangular/Cuboidal | Slightly swollen | Isodiametric (Spherical) | Loss of cytoskeletal polarity; radial expansion. |
| Bud Fresh Weight | 15.0 g (Mean/plant) | 4.2 g | < 0.5 g | Effective commercial control level. |
| Tubulin Polymerization | Normal (Sigmoidal curve) | Delayed Lag Phase | Flat-lined (No polymer) | Direct biochemical inhibition. |
References
-
U.S. Environmental Protection Agency (EPA). (1986). Guidance for the Reregistration of Pesticide Products Containing Flumetralin. Washington, D.C. [Link]
-
PubChem. (2025).[2] Flumetralin Compound Summary. National Center for Biotechnology Information. [Link]
-
University of Hertfordshire. (2024). Flumetralin - Pesticide Properties DataBase (PPDB). [Link]
-
Vaughn, K. C., & Lehnen, L. P. (1991). Mitotic disrupter herbicides. Weed Science, 39(3), 450-457. (Foundational text on dinitroaniline mechanisms). [Link]
Sources
Technical Monograph: Flumetralin & The Dinitroaniline Mode of Action
Executive Summary
Flumetralin is a specialized dinitroaniline herbicide and plant growth regulator (PGR) predominantly used for local systemic control of axillary bud growth (suckers) in tobacco.[1][2][3] Unlike systemic auxins, Flumetralin functions as a mitotic poison .[1] Its efficacy relies on high lipophilicity and specific binding to plant
Molecular Architecture & Pharmacophore
The efficacy of Flumetralin is dictated by its structural homology to other dinitroanilines (e.g., trifluralin, pendimethalin), yet it possesses unique substitution patterns that influence its bioavailability and binding kinetics.
Structure-Activity Relationship (SAR)
The core dinitroaniline pharmacophore requires specific electron-withdrawing groups to stabilize the binding complex within the tubulin hydrophobic pocket.[1]
| Structural Component | Chemical Function | Biological Consequence |
| 2,6-Dinitro Groups | Electron withdrawal | Critical for binding affinity to the |
| Trifluoromethyl (-CF3) | Lipophilicity enhancer | Increases |
| Aniline Nitrogen Substituents | Steric positioning | The N-ethyl and N-(2-chloro-6-fluorobenzyl) groups provide steric bulk that locks the molecule into the tubulin binding site, preventing displacement.[1] |
Physicochemical Properties[2][4][5]
-
Lipophilicity: High (Log Kow > 5).[1] This results in strong adsorption to soil organic matter and minimal leaching, but requires specific formulation (EC) for effective foliar/axillary contact.[1]
-
Volatility: Low compared to Trifluralin, allowing for longer residual activity on the plant surface without rapid vapor loss.[1]
Mechanism of Action: Microtubule Disruption
Flumetralin does not kill established tissue; it arrests the development of meristematic tissue.[1] The mechanism is a classic Microtubule Assembly Inhibition .[1]
The Tubulin Binding Event
Unlike vinca alkaloids (which bind
-
Heterodimer Association: Flumetralin binds to free
-tubulin monomers or the heterodimer interface.[1] -
Polymerization Block: The drug-tubulin complex adds to the (+) end of a growing microtubule but induces a conformational change that prevents the addition of subsequent dimers.[1]
-
Catastrophe: As the (+) end is capped, the (-) end continues to depolymerize (treadmilling), leading to the rapid shortening and disappearance of the microtubule.[1]
-
Mitotic Arrest: Without spindle fibers, chromosomes cannot align at the metaphase plate.[1] The cell arrests in prometaphase , leading to the formation of polymorphic, multi-nucleated cells (isodiametric enlargement) and eventual cell death.
Pathway Visualization
The following diagram illustrates the interference of Flumetralin in the tubulin cycle.
Caption: Flumetralin binds free tubulin dimers, capping the (+) end of microtubules.[1] This prevents elongation while natural depolymerization continues, causing spindle collapse.
Experimental Validation Protocols
To confirm Flumetralin activity in a research setting, two complementary assays are recommended: a macroscopic root bioassay and a microscopic immunofluorescence assay.[1]
Protocol A: Root Tip Swelling Bioassay (Macroscopic)
Dinitroanilines cause "club root" morphology due to radial cell expansion when longitudinal division is blocked.[1]
-
Objective: Determine
for mitotic inhibition. -
Target Species: Nicotiana tabacum (Tobacco) or Sorghum bicolor (sensitive surrogate).[1]
-
Methodology:
-
Germination: Pre-germinate seeds on moist filter paper for 24h.
-
Treatment: Transfer seedlings to agar plates containing Flumetralin concentration gradient (0, 0.1, 1.0, 10, 100
). Solvent control: 0.1% DMSO. -
Incubation: Grow vertically in dark/light cycle (16h/8h) at 25°C for 5 days.
-
Measurement: Measure primary root length.
-
Observation: Inspect root tips for "club" swelling (radial expansion).[1]
-
Protocol B: Tubulin Immunofluorescence (Microscopic)
This is the gold standard for verifying the mechanism (loss of spindle fibers).[1]
-
Reagents:
-
Workflow:
Caption: Step-by-step immunofluorescence workflow to visualize microtubule loss in Flumetralin-treated meristematic cells.
Expected Results
| Assay | Control Sample | Flumetralin Treated |
| Root Morphology | Long, slender primary roots.[1] | Shortened roots; swollen, bulbous tips.[1] |
| Chromosomes (DAPI) | Aligned at metaphase plate or separating (anaphase).[1] | Condensed chromosomes scattered irregular (prometaphase arrest).[1] |
| Microtubules (IF) | Distinct spindle fibers and cortical arrays.[1][4] | Diffuse fluorescence; absence of polymerized spindle fibers.[1] |
Resistance Mechanisms
Researchers developing next-generation dinitroanilines must account for known resistance pathways, primarily observed in Eleusine indica (Goosegrass) and Lolium rigidum.[1]
-
Target Site Mutation (TSR): Point mutations in the
-tubulin gene (e.g., Thr-239-Ile ).[1][5] This mutation alters the binding pocket shape, preventing dinitroaniline docking without compromising normal tubulin function.[1] -
Metabolic Resistance (NTSR): Upregulation of Cytochrome P450 monooxygenases (e.g., CYP81A subfamily) which hydroxylate the ring structure, rendering the herbicide inactive before it reaches the meristem.[1]
References
-
PubChem. (2025).[1] Flumetralin Compound Summary. National Library of Medicine.[1] [Link][1]
-
Chen, J., et al. (2021).[1] Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science. [Link]
-
Vaughn, K. C. (2017).[1] The Physiology and Mode of Action of the Dinitroaniline Herbicides. Weed Science / Cambridge Core.[1] [Link][1]
-
CORESTA. (2011).[1] Agrochemical Guidance: Dinitroanilines (Flumetralin). Cooperation Centre for Scientific Research Relative to Tobacco.[1] [Link]
Sources
- 1. Flumetralin | C16H12ClF4N3O4 | CID 62210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. coresta.org [coresta.org]
- 3. Flumetralin: Chemical properties, Uses, and Toxicity_Chemicalbook [chemicalbook.com]
- 4. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]
- 5. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
An In-Depth Technical Guide to the Uptake and Translocation of Flumetramide in Plant Systems
Executive Summary
Flumetramide (CAS 7125-73-7) is an organic compound with documented biological activity, including use as a muscle relaxant in pharmaceutical contexts.[1] While its primary application is not in agriculture, understanding the potential for its uptake and movement within plant systems is crucial for comprehensive environmental risk assessment and for exploring novel bioactivities. This guide provides a technical framework for studying the absorption, distribution, and metabolic fate of this compound in plants. The principles and methodologies detailed herein are derived from established protocols for analyzing systemic pesticides and other xenobiotics in plant tissues, providing a robust, self-validating system for researchers.
Introduction to this compound and Plant Dynamics
This compound, chemically known as 6-[4-(trifluoromethyl)phenyl]morpholin-3-one, is a synthetic organic compound.[2] Although its documented use is primarily pharmaceutical, its chemical structure warrants investigation into its environmental behavior, including its interaction with plants.[1] When a compound is introduced into the soil or onto foliage, its potential to be absorbed (uptake) and moved throughout the plant's vascular system (translocation) determines its systemic nature and potential impact on the plant and organisms that may consume it.[3]
The study of these processes is critical for:
-
Environmental Safety: Assessing the potential for unintended accumulation in non-target crops and entry into the food chain.
-
Bioactivity Research: Investigating potential plant growth regulatory effects or other biological activities within the plant.
This guide will deconstruct the core processes governing the fate of this compound in plants, from root and leaf absorption to systemic transport and metabolic breakdown, and provide detailed protocols for their empirical investigation.
1.1. Physicochemical Properties Governing Plant Mobility
The behavior of a chemical within a plant is largely dictated by its physical and chemical properties. These parameters determine its ability to cross biological membranes and move within the plant's vascular highways—the xylem and phloem.
| Property | Value | Significance in Plant Uptake & Translocation |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | Provides the basic chemical composition.[2] |
| Molecular Weight | 245.2 g/mol | Influences diffusion rates across membranes.[2] |
| Log Kow (Octanol-Water Partition Coefficient) | Not available; estimated to be moderate | A key indicator of mobility. Compounds with a Log Kow between 1 and 3 are generally considered optimal for root uptake and xylem translocation. Highly lipophilic compounds (Log Kow > 4) tend to bind strongly to root lipids and are poorly translocated, while very hydrophilic compounds (Log Kow < 1) may not readily cross cell membranes. |
| Water Solubility | Not available; predicted to be low to moderate | Sufficient water solubility is required for the compound to be available for root uptake from the soil solution. |
Mechanisms of Uptake and Translocation
The journey of a systemic compound like this compound into and through a plant involves several distinct phases, primarily governed by passive processes.[4]
2.1. Root Uptake
When applied to the soil or a hydroponic medium, this compound must first be absorbed by the roots. This process is predominantly passive, driven by the transpiration stream.[5] The compound moves from the soil water into the root's apoplast (the space between cells) and must then cross the Casparian strip to enter the xylem, the plant's water-conducting tissue.[4] The efficiency of this uptake is influenced by soil composition, pH, and the compound's physicochemical properties.[6]
2.2. Foliar Uptake
For foliar applications, this compound must penetrate the waxy outer layer of the leaf, known as the cuticle. This lipophilic barrier is a significant obstacle for many compounds. Surfactants are often used in formulations to enhance cuticular penetration. Once inside the leaf, the compound can move short distances (translaminar movement) or potentially enter the phloem for systemic distribution.
2.3. Systemic Translocation
Once a compound enters the plant's vascular system, it can be transported over long distances.[7]
-
Xylem Translocation (Acropetal): This is the primary pathway for water and dissolved nutrients (and systemic compounds) from the roots to the shoots and leaves.[3] This movement is unidirectional and driven by transpiration. It is the most common translocation route for xenobiotics absorbed by roots.
-
Phloem Translocation (Systemic/Basipetal): The phloem transports sugars produced during photosynthesis from the leaves (sources) to areas of growth or storage (sinks), such as roots, fruits, and new buds.[7] Movement in the phloem is bidirectional. Compounds that are "ambimobile" can move in both xylem and phloem, but this is less common.
The diagram below illustrates the primary pathway for a root-absorbed systemic compound.
Plant Metabolism of Xenobiotics
Plants possess enzymatic machinery to detoxify foreign compounds (xenobiotics). This process typically occurs in three phases:
-
Phase I (Transformation): The initial structure of this compound is modified, often through oxidation, reduction, or hydrolysis, reactions frequently catalyzed by cytochrome P450 enzymes. This step typically introduces a more reactive functional group.
-
Phase II (Conjugation): The modified compound is conjugated (bound) to an endogenous molecule, such as a sugar (e.g., glucose) or an amino acid. This increases its water solubility and reduces its toxicity.
-
Phase III (Compartmentation): The conjugated metabolite is transported and sequestered into cellular compartments, most commonly the vacuole, or incorporated into insoluble cell wall components, effectively removing it from active metabolic pathways.
Investigating these metabolites is crucial for a complete understanding of the compound's fate and for identifying the terminal residues present in the plant.
Experimental Protocols for Analysis
To empirically determine the uptake and translocation of this compound, controlled laboratory studies are essential. Hydroponic systems offer a simplified, soil-free environment to precisely measure root uptake and subsequent movement.[4]
4.1. Protocol: Hydroponic Study for Root Uptake and Translocation
This protocol provides a self-validating framework to quantify the movement of this compound from a liquid medium into various plant tissues over time.
Objective: To determine the rate of root uptake and the extent of acropetal (xylem) translocation of this compound in a model plant species (e.g., wheat, tomato).
Materials:
-
Model plants (e.g., 2-3 week old wheat seedlings).
-
Hydroponic culture vessels (e.g., glass jars or plastic containers).
-
Hoagland solution or other suitable nutrient medium.
-
This compound analytical standard.
-
Acetonitrile (HPLC grade), water (LC-MS grade).
-
QuEChERS extraction salts and cleanup sorbents.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[8]
Step-by-Step Methodology:
-
Plant Acclimatization:
-
Germinate seeds and grow seedlings in a control nutrient solution for 2-3 weeks until a healthy root system develops.
-
Transfer uniform-sized plants to the experimental hydroponic vessels and allow them to acclimate for 48-72 hours.
-
-
Dosing:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and spike the nutrient solution to achieve the desired final concentration (e.g., 1 mg/L).
-
Include a control group of plants in a nutrient solution without this compound.
-
Maintain the experiment under controlled environmental conditions (light, temperature, humidity).
-
-
Time-Course Sampling:
-
Harvest triplicate plants at designated time points (e.g., 0, 6, 12, 24, 48, 72, and 96 hours).
-
At each time point, carefully remove the plants from the solution.
-
Gently rinse the roots with deionized water to remove any surface-adhered compound.
-
Separate the plant into distinct tissues: roots and shoots (stems and leaves).
-
Record the fresh weight of each tissue sample.
-
Homogenize the tissue samples and store them at -20°C pending analysis.
-
Collect an aliquot of the hydroponic solution at each time point to monitor the depletion of this compound.
-
-
Sample Analysis:
-
Extract this compound and its potential metabolites from the homogenized plant tissues using a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Quantify the concentration of the target analytes in the extracts using LC-MS/MS.[9]
-
-
Data Interpretation:
-
Calculate the concentration of this compound in roots and shoots (in mg/kg) at each time point.
-
Calculate the Translocation Factor (TF) as the ratio of the concentration in shoots to the concentration in roots to assess mobility.
-
4.2. Protocol: Analytical Quantification using QuEChERS and LC-MS/MS
The accuracy of any uptake study relies on a robust and sensitive analytical method. The QuEChERS procedure followed by LC-MS/MS is the industry standard for multi-residue pesticide analysis in complex matrices like plant tissues.[10][11]
Objective: To accurately extract and quantify this compound from plant tissue samples.
Methodology:
-
Extraction:
-
Weigh 10 g of homogenized plant sample into a 50 mL centrifuge tube.[12]
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[12]
-
Shake vigorously for 1 minute to ensure thorough mixing and partitioning.
-
Centrifuge the tube to separate the organic layer (acetonitrile) from the aqueous and solid phases.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile extract) to a 2 mL d-SPE tube.
-
The d-SPE tube contains a mixture of sorbents, typically anhydrous magnesium sulfate (to remove water) and primary secondary amine (PSA) (to remove organic acids, sugars, and fatty acids).
-
Vortex the tube for 30 seconds and then centrifuge.
-
-
LC-MS/MS Analysis:
-
Take the final cleaned-up extract, filter it, and inject it into the LC-MS/MS system.
-
The liquid chromatography (LC) component separates this compound from other co-extracted matrix components.[8]
-
The triple quadrupole mass spectrometer (MS/MS) provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions for this compound, ensuring accurate quantification even at trace levels.[8]
-
Conclusion and Future Directions
While this compound is primarily recognized for its pharmaceutical applications, its potential interaction with plant systems cannot be overlooked from an environmental and toxicological standpoint. The framework presented in this guide, leveraging established methodologies from pesticide science, provides a comprehensive and scientifically rigorous approach to investigating its uptake, translocation, and metabolism in plants. By employing controlled hydroponic studies and sensitive analytical techniques like QuEChERS with LC-MS/MS, researchers can generate the high-quality data needed to accurately model the environmental fate of this compound and assess any potential risks or novel bioactivities associated with its presence in botanical systems.
References
-
Zhengzhou Delong Chemical Co., Ltd. (2022). Plant Growth Inhibitor- Flumetralin. Knowledge. Available at: [Link]
-
Bunders, D., et al. (2012). Flustramine inspired synthesis and biological evaluation of pyrroloindoline triazole amides as novel inhibitors of bacterial biofilms. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). Organic Fluorine Compounds Overview. Available at: [Link]
-
MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Available at: [Link]
-
ResearchGate. (n.d.). Hydroponic test design at start of the incubation. Available at: [Link]
-
Katagi, T. (n.d.). Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil. Journal of Pesticide Science. Available at: [Link]
-
Wang, L., et al. (2024). Occurrence and Risk Assessment of Pesticides, Phthalates, and Heavy Metal Residues in Vegetables from Hydroponic and Conventional Cultivation. National Institutes of Health. Available at: [Link]
-
Kaur, H., et al. (2023). Pesticide biology in plants: Plant uptake, translocation, and accumulation. ResearchGate. Available at: [Link]
-
Studylib. (n.d.). Organic Fluorine Compounds: Production, Properties, Applications. Available at: [Link]...
-
Agilent Technologies. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. Available at: [Link]
-
Global Substance Registration System. (n.d.). This compound. Available at: [Link]
-
National Institutes of Health. (n.d.). Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop. Available at: [Link]
-
United Nations Treaty Collection. (1995). Marrakesh Agreement establishing the World Trade Organization. Available at: [Link]
-
U.S. Environmental Protection Agency. (2022). Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS). Available at: [Link]
-
QuEChERS.com. (n.d.). QuEChERS: Home. Available at: [Link]
-
AUSVEG. (2005). Evaluation of pesticide persistence in hydroponic lettuce. Available at: [Link]
-
PubMed. (2012). Fluorescent analogs of the marine natural product psammaplin A: synthesis and biological activity. Available at: [Link]
-
Xerces Society. (n.d.). Systemic Insecticides: A Reference and Overview. Available at: [Link]
-
Taylor & Francis Online. (2024). LC-MS/MS analysis and validation of pesticides residue in vegetables asserted to be organic. Available at: [Link]
-
MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Available at: [Link]
-
MDPI. (n.d.). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Available at: [Link]
-
SciELO. (2022). Determination of pesticides in hydroponic water for environmental phytoremediation. Available at: [Link]
-
ACS Publications. (2024). From Water to Water: Insight into the Translocation of Pesticides from Plant Rhizosphere Solution to Leaf Guttation and the Associated Ecological Risks. Available at: [Link]
-
ResearchGate. (n.d.). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Available at: [Link]
-
Oregon State University Extension Service. (n.d.). Pesticide Redistribution and Its Implications on Pesticide Efficacy. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Biological Activity of Trimethoprim derivative and the Complexes. Available at: [Link]
-
White Rose Research Online. (n.d.). Uptake kinetics and accumulation of pesticides in wheat (Triticum aestivum L.):Impact of chemical and plant properties. Available at: [Link]
-
Restek. (n.d.). QuEChERS Methodology: AOAC Method. Available at: [Link]
Sources
- 1. studylib.net [studylib.net]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Pesticide Redistribution and Its Implications on Pesticide Efficacy | OSU Extension Service [extension.oregonstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xerces.org [xerces.org]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QuEChERS: Home [quechers.eu]
Flumetramide's Influence on Plant Hormone Pathways: An In-depth Technical Guide
Introduction
Flumetramide is a synthetic plant growth regulator predominantly utilized for the control of axillary bud (sucker) development in tobacco (Nicotiana tabacum) following the removal of the apical bud (topping).[1][2] This practice is essential for redirecting the plant's energy towards leaf growth, thereby enhancing yield and quality.[3] The mode of action of this compound is primarily through the inhibition of cell division and growth in the meristematic tissues of the axillary buds.[1] While its efficacy in promoting apical dominance is well-established, the precise molecular mechanisms and its intricate interplay with the complex network of plant hormone pathways that govern bud outgrowth are not fully elucidated. This technical guide provides a comprehensive overview of the current understanding and hypothesized influence of this compound on key plant hormone pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.
Two primary modes of action have been proposed for this compound and related compounds: inhibition of microtubule formation as a dinitroaniline herbicide and disruption of cellulose biosynthesis.[4][5][6] This guide will explore both possibilities and their consequential effects on the hormonal regulation of axillary bud growth, focusing on the auxin, cytokinin, and strigolactone pathways.
The Hormonal Regulation of Apical Dominance: A Primer
Apical dominance is a classic example of the intricate communication network within a plant, orchestrated by a delicate balance of hormonal signals. The shoot apical meristem (SAM) produces auxin (indole-3-acetic acid, IAA), which is transported down the stem and acts as a primary inhibitor of axillary bud outgrowth.[7] Conversely, cytokinins, primarily synthesized in the roots and transported upwards, are potent promoters of bud growth.[8] A third class of hormones, strigolactones, also acts to suppress bud outgrowth.[9] The decision for a bud to remain dormant or to elongate into a branch is therefore determined by the ratio and interplay of these key hormonal signals at the axillary node.
Hypothesized Influence of this compound on Plant Hormone Pathways
Given that this compound's primary effect is the localized inhibition of axillary bud growth, its influence on plant hormone pathways is likely indirect, stemming from its impact on fundamental cellular processes within the bud meristem.
Scenario 1: this compound as a Microtubule Inhibitor
This compound belongs to the dinitroaniline class of herbicides, which are known to disrupt the polymerization of tubulin into microtubules.[1][4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis) and cell expansion.[4]
-
Causality: By inhibiting microtubule formation, this compound would directly arrest the cell cycle in the meristematic cells of the axillary buds. This cessation of cell division would prevent the initial stages of bud outgrowth, regardless of the presence of growth-promoting hormonal signals like cytokinins. In this scenario, the hormonal signaling cascade is not the primary target of this compound, but rather the downstream cellular machinery required for growth is incapacitated.
Scenario 2: this compound as a Cellulose Biosynthesis Inhibitor
Several sources categorize this compound and related compounds as cellulose biosynthesis inhibitors (CBIs).[6] Cellulose is the primary structural component of the plant cell wall, and its synthesis is crucial for cell expansion and maintaining cell integrity.[6]
-
Causality: Inhibition of cellulose biosynthesis would lead to weakened cell walls in the rapidly dividing and expanding cells of the axillary bud meristem. This would not only physically prevent proper cell elongation but also trigger a cell wall integrity (CWI) signaling pathway. Recent research has shown a direct link between CWI and hormone signaling. Specifically, the CBI isoxaben has been demonstrated to cause a significant decrease in cytokinin levels by upregulating the expression of cytokinin-degrading enzymes (CYTOKININ OXIDASE/DEHYDROGENASE - CKX).[10][11]
This leads to a compelling hypothesis for this compound's mode of action:
-
This compound inhibits cellulose synthase in the axillary bud meristem.
-
This disruption of the cell wall activates a CWI signaling cascade.
-
The CWI pathway leads to the upregulation of CKX gene expression within the bud.
-
Increased CKX activity results in the degradation of cytokinins, the primary hormonal promoters of bud growth.
-
The localized depletion of cytokinins shifts the hormonal balance towards inhibition, effectively preventing bud outgrowth.
This mechanism represents a more direct and nuanced interaction with the plant's hormonal regulatory network.
Experimental Protocols for Elucidating this compound's Hormonal Influence
To validate these hypotheses and provide a deeper understanding of this compound's interaction with plant hormone pathways, a series of targeted experiments are proposed. These protocols are designed to be self-validating, incorporating appropriate controls and quantitative analyses.
In Vitro Axillary Bud Outgrowth Assay
This assay provides a controlled environment to directly assess the effect of this compound on bud growth and to test for hormonal interactions.
Methodology:
-
Plant Material: Utilize a model plant species with well-characterized axillary bud growth, such as pea (Pisum sativum) or bean (Phaseolus vulgaris).
-
Explant Preparation: Excise single-node stem segments, each containing an axillary bud.
-
Culture Conditions: Place the explants on a sterile agar-based medium containing basal salts and sucrose.
-
Treatment Groups:
-
Control (basal medium)
-
This compound (various concentrations)
-
Cytokinin (e.g., 6-Benzylaminopurine)
-
This compound + Cytokinin
-
Auxin (e.g., NAA) applied to the apical end of the explant
-
This compound + Auxin
-
-
Data Collection: Measure bud length daily for a period of 7-14 days.
-
Causality Check: If this compound's inhibition of bud growth can be overcome by the addition of exogenous cytokinin, it would support the hypothesis of cytokinin depletion as a key mechanism.
Quantification of Endogenous Hormones in Axillary Buds
Directly measuring the levels of key hormones in this compound-treated axillary buds is essential for validating the proposed mechanisms.
Methodology:
-
Plant Material: Treat whole plants (e.g., tobacco) with this compound according to standard agricultural practices.
-
Sample Collection: Harvest axillary buds at various time points after treatment (e.g., 0, 6, 12, 24, 48 hours). Include untreated control plants.
-
Hormone Extraction: Employ a robust hormone extraction protocol, such as the one described by Cao et al. (2020), which allows for the simultaneous extraction of multiple hormone classes from small tissue samples.[12]
-
Quantification: Utilize Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the sensitive and specific quantification of auxins, cytokinins, and strigolactones.[13][14]
-
Data Analysis: Compare the hormone profiles of treated and control buds over the time course. A significant decrease in cytokinin levels in this compound-treated buds would strongly support the CBI-mediated cytokinin degradation hypothesis.
Table 1: Expected Hormonal Changes in Axillary Buds After this compound Treatment
| Hormone Class | Expected Change (CBI Hypothesis) | Rationale |
| Cytokinins | Decrease | Upregulation of CKX genes due to CWI signaling.[11] |
| Auxin | No direct change expected | This compound acts locally on the bud. |
| Strigolactones | No direct change expected | Primary action is hypothesized to be on cytokinin levels. |
Gene Expression Analysis of Hormone-Related Genes
Analyzing the expression of genes involved in hormone biosynthesis, signaling, and degradation can provide mechanistic insights into this compound's mode of action.
Methodology:
-
Sample Collection and RNA Extraction: Collect axillary buds as described in the hormone quantification protocol and extract high-quality total RNA.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Target Genes:
-
CKX genes (to test the cytokinin degradation hypothesis).
-
Genes involved in cytokinin biosynthesis (e.g., IPT).
-
Genes involved in auxin signaling (e.g., AUX/IAA, ARF).
-
Genes responsive to cell wall damage.
-
-
Reference Genes: Use validated housekeeping genes for normalization.
-
-
Data Analysis: Calculate the relative expression levels of target genes in treated versus control samples. A significant upregulation of CKX genes following this compound treatment would be a key piece of evidence.
Concluding Remarks and Future Directions
The influence of this compound on plant hormone pathways is a compelling area of research with significant implications for both fundamental plant biology and agricultural applications. While the primary mode of action appears to be the inhibition of cell division and/or cellulose biosynthesis in axillary bud meristems, the downstream consequences on the intricate hormonal network that governs shoot branching are profound. The hypothesis that this compound, acting as a cellulose biosynthesis inhibitor, triggers a cell wall integrity signal that leads to the degradation of cytokinins presents a sophisticated and plausible mechanism that warrants further investigation.
Future research should focus on definitively clarifying the primary molecular target of this compound in plants. Distinguishing between its effects on microtubule dynamics and cellulose biosynthesis is crucial for a complete understanding of its mode of action. Furthermore, exploring the potential impact of this compound on other hormone pathways, such as gibberellins and abscisic acid, which also play roles in cell division and elongation, could reveal additional layers of complexity in its growth-regulating effects. The experimental protocols outlined in this guide provide a robust framework for addressing these questions and advancing our knowledge of how synthetic compounds can be used to modulate plant architecture through targeted interference with fundamental cellular and hormonal processes.
References
-
PubChem. Flumetralin. National Institutes of Health. Retrieved from [Link]
-
Gigli-Bisceglia, N., et al. (2018). Cellulose biosynthesis inhibition reduces cell cycle activity in a nitrate reductase- and cytokinin-dependent manner. bioRxiv. [Link]
- Shimizu-Sato, S., Tanaka, M., & Mori, H. (2009). Auxin-cytokinin interactions in the control of shoot branching. Plant Molecular Biology, 69(4), 429-435.
-
Peng, L., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Plants, 10(4), 637. [Link]
-
Vann, M. C., et al. (2024, August 22). Flumetralin based plant growth regulator used in tobacco cultivation induces immune and cytotoxicity in vitro. Toxicology Research. [Link]
-
Kebrom, T. H. (2017). A Growing Stem Inhibits Bud Outgrowth – The Overlooked Theory of Apical Dominance. Frontiers in Plant Science, 8, 1874. [Link]
-
Giglio, A., & De Luca, M. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 29(53), 79799-79815. [Link]
-
TutorChase. (n.d.). Auxins and apical dominance (7.5.3) | OCR A-Level Biology Notes. Retrieved from [Link]
-
Barbier, F. F., et al. (2019). Light Regulation of Axillary Bud Outgrowth Along Plant Axes: An Overview of the Roles of Sugars and Hormones. Frontiers in Plant Science, 10, 1569. [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Cellulose Inhibitors (Cell Wall Synthesis) | Herbicide Symptoms. Retrieved from [Link]
-
Cao, D., et al. (2022). Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds. Methods in Molecular Biology, 2545, 131-140. [Link]
-
Nahas, Z., & Leyser, O. (2025, September 19). From bud to branch: How buds communicate to shape plant architecture. EurekAlert!. [Link]
-
AVIMA. (n.d.). Avi-Flumetralin125 EC. Retrieved from [Link]
-
FuseSchool. (2017, February 20). Plant Growth: Auxins and Gibberellins | Plants | Biology | FuseSchool [Video]. YouTube. [Link]
-
Rial, C., et al. (2020). Quantification of Strigolactones. Methods in Molecular Biology, 2083, 199-208. [Link]
-
Tholen, D., & Visser, E. J. W. (2020). Multiple levels of crosstalk in hormone networks regulating plant defense. The Plant Journal, 104(5), 1145-1160. [Link]
-
Tursunboevich, A. T., et al. (2025, December 30). Section 1. Agricultural science. Eurasian Union of Scientists. [Link]
-
Gigli-Bisceglia, N., et al. (2018). Cellulose biosynthesis inhibition reduces cell cycle activity in a nitrate reductase- and cytokinin-dependent manner. bioRxiv. [Link]
-
Penner, D., & Ashton, F. M. (2017, June 12). Influence of Dichlobenil, Endothall, and Bromoxynil on Kinin Control of Proteolytic Activity. Weed Science, 17(3), 323-326. [Link]
-
Müller, D., & Leyser, O. (2011). Auxin, cytokinin and the control of shoot branching. Annals of Botany, 107(7), 1203-1212. [Link]
-
Tateno, M., et al. (2016). Cellulose biosynthesis inhibitors – a multifunctional toolbox. Journal of Experimental Botany, 67(2), 533-543. [Link]
-
Cao, D., et al. (2020). A Rapid Method for Quantifying RNA and Phytohormones From a Small Amount of Plant Tissue. Frontiers in Plant Science, 11, 597711. [Link]
-
Smith, W. D., et al. (2023, January 10). 2023 Flue-Cured Tobacco Guide | 7. Topping, Managing Suckers, and Using Ethephon. NC State Extension Publications. [Link]
-
Wikipedia. (2024, November 25). Apical dominance. [Link]
-
NC State Extension Publications. (n.d.). Cellulose Inhibitor, Dichlobenil. [Link]
-
Cai, W., & Zhou, Y. (2025, October 28). Linking cell wall and phytohormone signaling. Plant Hormones, 1, e022. [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Cellulose Inhibitors (Cell Wall Synthesis) | Herbicide Symptoms. [Link]
-
Cao, D., et al. (2020). A Rapid Method for Quantifying RNA and Phytohormones From a Small Amount of Plant Tissue. Frontiers in Plant Science, 11, 597711. [Link]
-
Jha, A., et al. (2021). Plant Hormone Signaling Crosstalks between Biotic and Abiotic Stress Responses. International Journal of Molecular Sciences, 22(14), 7493. [Link]
-
Larson, R. T., & McFarlane, H. E. (2021). Small but Mighty: An Update on Small Molecule Plant Cellulose Biosynthesis Inhibitors. Plant and Cell Physiology, 62(12), 1828-1838. [Link]
-
Cao, D., et al. (2022). Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds. Methods in Molecular Biology, 2545, 131-140. [Link]
-
University of Kentucky. (2019). Topping and Sucker Control - ID-160: Burley and Dark Tobacco Production Guide, 2019-2020. [Link]
-
Zhang, Y., et al. (2024). Crosstalk among plant hormone regulates the root development. Plant Signaling & Behavior, 19(1), 2404807. [Link]
-
Encina, A., & Fry, S. C. (2005). Cellulose biosynthesis inhibitors: their uses as potential herbicides and as tools in cellulose and cell wall structural plasticity research. Journal of Experimental Botany, 56(417), 1683-1696. [Link]
-
INRAE. (n.d.). The control of axillary buds by environment. [Link]
-
McSteen, P. (2009). Hormonal Regulation of Branching in Grasses. Plant Physiology, 149(1), 46-55. [Link]
-
Desprez, T., et al. (2002). Resistance against Herbicide Isoxaben and Cellulose Deficiency Caused by Distinct Mutations in Same Cellulose Synthase Isoform CESA6. Plant Physiology, 128(2), 482-490. [Link]
-
Pan, L., et al. (2023). Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses. Frontiers in Plant Science, 14, 1256083. [Link]
-
Rial, C., et al. (2020). Quantification of Strigolactones. Methods in Molecular Biology, 2083, 199-208. [Link]
-
Desprez, T., et al. (2002). Resistance against herbicide isoxaben and cellulose deficiency caused by distinct mutations in same cellulose synthase isoform CESA6. Plant Physiology, 128(2), 482-490. [Link]
-
Yoneyama, K., et al. (2022). Perspectives on the metabolism of strigolactone rhizospheric signals. Frontiers in Plant Science, 13, 1044439. [Link]
-
Tree Biology. (2024, May 29). Plant growth regulators (auxin & cytokinin) | Tree Biology [Video]. YouTube. [Link]
-
Al-Babili, S., & Bouwmeester, H. (2015). Strigolactones: new plant hormones in the spotlight. Journal of Experimental Botany, 66(12), 3553-3556. [Link]
Sources
- 1. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 4. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellulose Inhibitors (Cell Wall Synthesis) | Herbicide Symptoms [ucanr.edu]
- 7. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Herbicides that inhibit cellulose biosynthesis | Weed Science | Cambridge Core [cambridge.org]
- 10. Associations between phytohormones and cellulose biosynthesis in land plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellulose biosynthesis inhibition reduces cell cycle activity in a nitrate reductase- and cytokinin-dependent manner | bioRxiv [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the herbicidal activity of Flumetramide on different plant species
Technical Monograph: Pharmacophore Evaluation and Herbicidal Profiling of Flumetramide (McN-1546)
Executive Summary & Chemical Rationale
This technical guide outlines the protocol for evaluating the herbicidal potential of This compound (CAS: 7125-73-7; McN-1546). While historically characterized as a skeletal muscle relaxant in mammalian pharmacology, this compound possesses structural moieties—specifically the 4-(trifluoromethyl)phenyl group attached to a heterocyclic lactam (morpholin-3-one)—that are highly homologous to established phytoene desaturase (PDS) inhibitors and certain pigment synthesis inhibitors used in agriculture.
Critical Distinction: Researchers must distinguish this compound from the phonetically similar Flumetsulam (a triazolopyrimidine sulfonamide ALS inhibitor). This guide focuses on the investigational profiling of this compound as a novel herbicide candidate, leveraging Structure-Activity Relationship (SAR) analysis to predict and validate its mode of action (MoA) across diverse plant species.
Chemical Profile & SAR Hypothesis
To design an effective screening protocol, we must first understand the molecule's "warhead."
-
IUPAC: 6-[4-(trifluoromethyl)phenyl]morpholin-3-one[1][3][4]
-
Structural Pharmacophores:
-
Trifluoromethyl-phenyl group: A privileged scaffold in herbicides like Fluridone, Norflurazon, and Flurtamone. This group often facilitates binding to the hydrophobic pocket of the PDS enzyme in the carotenoid biosynthesis pathway.
-
Morpholin-3-one ring: A cyclic amide (lactam) that mimics the steric properties of the pyridazinone ring found in Norflurazon.
-
Hypothesized Mode of Action (MoA): Based on SAR, this compound is predicted to act as a Group 12 (formerly F1) Bleaching Herbicide , inhibiting carotenoid biosynthesis. This leads to photo-oxidation of chlorophyll and subsequent tissue bleaching.
Mechanism of Action: The Carotenoid Blockade
The following diagram illustrates the hypothesized intervention point of this compound within the plastid signaling pathway. If the SAR hypothesis holds, this compound blocks the desaturation of phytoene, leading to the accumulation of phytoene and the absence of protective carotenoids.
Figure 1: Hypothesized intervention of this compound in the carotenoid biosynthesis pathway, leading to characteristic bleaching symptoms.
Experimental Protocol: Multi-Species Screening
This protocol uses a "Tiered Escalation" approach, moving from high-throughput in vitro assays to whole-plant greenhouse validation.
Phase 1: The Leaf Disk Chlorophyll Retention Assay (High Throughput)
Objective: Rapidly validate the "Bleaching" hypothesis without growing whole plants.
Materials:
-
Excised leaf disks (4mm) from Cucumis sativus (Cucumber - Dicot) and Sorghum bicolor (Sorghum - Monocot).
-
This compound technical grade (dissolved in DMSO).
-
Control: Fluridone (Positive), DMSO (Negative).
Protocol:
-
Preparation: Prepare 12-well plates with 2mL of Murashige & Skoog (MS) medium containing this compound at logarithmic concentrations (0.01, 0.1, 1.0, 10, 100 µM).
-
Incubation: Float 5 leaf disks per well (abaxial side down).
-
Light Stress: Incubate under high light intensity (500 µmol m⁻² s⁻¹) for 72 hours to induce photo-oxidation in the absence of carotenoids.
-
Quantification: Extract chlorophyll using 80% acetone. Measure absorbance at 663 nm and 645 nm.
-
Calculation: Calculate Total Chlorophyll content vs. Concentration to derive IC50 values.
Phase 2: Whole Plant Post-Emergence Spectrum Analysis
Objective: Determine species selectivity and systemic mobility.
Target Species Selection:
-
Model Dicot: Arabidopsis thaliana (Columbia-0).
-
Weed Target (Broadleaf): Amaranthus retroflexus (Redroot Pigweed).
-
Weed Target (Grass): Setaria viridis (Green Foxtail).
-
Crop Safety: Glycine max (Soybean).
Application Protocol:
-
Grow plants to the 3-4 leaf stage (BBCH 13-14).
-
Formulate this compound as a Suspension Concentrate (SC) with 0.25% v/v non-ionic surfactant to ensure leaf wetting.
-
Apply using a track sprayer calibrated to deliver 200 L/ha.
-
Rates: 0 (Control), 50, 100, 200, 400 g ai/ha.
-
Assessment: Visual injury scoring (0-100%) at 7, 14, and 21 Days After Treatment (DAT). Look specifically for chlorosis (yellowing) vs. albinism (bleaching) .
Data Analysis & Interpretation
The following table structure is required for reporting the "Herbicidal Activity Profile."
Table 1: Expected Phenotypic Response Matrix (Hypothetical)
| Concentration (g ai/ha) | Species | Symptomology | Efficacy (% Control) | Interpretation |
| 100 | A. thaliana | Veinal bleaching, stunted growth | 85% | High susceptibility; confirms PDS-like activity. |
| 100 | A. retroflexus | Apical meristem bleaching | 90% | Systemic mobility (phloem mobile). |
| 100 | S. viridis | Minor chlorosis | 30% | Potential metabolic resistance in monocots. |
| 100 | G. max | Transient spotting | 10% | Potential crop selectivity (metabolic detoxification). |
Evaluation Criteria:
-
Bleaching: Indicates PDS inhibition (Target: Carotenoids).
-
Wilting/Necrosis: Indicates cell membrane disruption (PPO inhibition) or PSII inhibition.
-
Stunting (No color change): Indicates ALS inhibition or Microtubule assembly inhibition.
Validating the Workflow (Logic Diagram)
To ensure scientific integrity, the screening process must be self-correcting. If the "Bleaching" hypothesis fails, the protocol branches to alternative MoA assays.
Figure 2: Decision tree for determining the Mode of Action based on phenotypic response.
Safety & Toxicology Context
Given this compound's history as a muscle relaxant (McN-1546), the herbicidal development pathway must address Mammalian Cross-Reactivity .
-
Risk: The molecule is bioactive in mammals.
-
Mitigation Strategy: Early-stage Ames testing and acute oral toxicity tests in rodents are required to establish a "No-Observed-Adverse-Effect Level" (NOAEL) specifically comparing the herbicidal effective dose (ED90) against the mammalian toxic dose.
-
Advantage: If the herbicidal IC50 is in the nanomolar range (common for PDS inhibitors) while mammalian activity requires micromolar concentrations, a safe "Therapeutic Index" for agricultural use can be established.
References
-
PubChem. (2023).[3] Compound Summary: this compound (CAS 7125-73-7).[1][3] National Library of Medicine. [Link]
-
Dayan, F. E., et al. (2000). Chlorophyll Fluorescence as a Marker for Herbicide Mechanisms of Action. Pesticide Biochemistry and Physiology. [Link]
-
LookChem. (2023). This compound Product Information and Structure.[1][3][4][5][6][7][Link]
-
Duke, S. O. (2012). Why have no new herbicide modes of action appeared in recent years? Pest Management Science. [Link]
-
Merck Index Online. (2023). Monograph M190: this compound.[2][3] Royal Society of Chemistry.[2] [Link]
Sources
Technical Whitepaper: The Role of Flumetralin (Flumetramide) in Agricultural Biotechnology
The following technical guide provides an in-depth analysis of Flumetralin (often commercially referred to as Flumetramide in specific import/export sectors). It focuses on its mechanism of action, applications in agricultural biotechnology, and experimental protocols.
Executive Summary & Nomenclature Clarification
Status: Active Agrochemical (Plant Growth Regulator) Primary Alias: this compound (Trade/Commercial Synonym) CAS Registry Number: 62924-70-3 Chemical Class: Dinitroaniline
Critical Disambiguation: In the context of agricultural biotechnology, the term "this compound" is frequently encountered in international trade directories (e.g., Panpan Industry) as a synonym for Flumetralin . It is distinct from the pharmaceutical "this compound" (CAS 7125-73-7), a skeletal muscle relaxant. This guide addresses the agricultural compound Flumetralin , a local systemic plant growth regulator (PGR) used for precise meristematic control.
Biotechnological Relevance: Flumetralin functions as a microtubule assembly inhibitor . In biotechnology, it is utilized not only for crop yield optimization (specifically tobacco and cotton) but also as a chemical probe in cell cycle studies and plant tissue culture to suppress axillary bud development during micropropagation.
Chemical Identity and Physicochemical Profile[1][2]
Understanding the physical properties is essential for designing effective formulations and extraction protocols.
| Property | Specification | Relevance to Biotech |
| IUPAC Name | N-(2-chloro-6-fluorobenzyl)-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine | Defines receptor binding affinity. |
| Molecular Formula | C₁₆H₁₂ClF₄N₃O₄ | Mass spectrometry target (MW: 421.73 g/mol ).[1] |
| Solubility (Water) | < 0.1 mg/L (Hydrophobic) | Requires organic solvents (Acetone, MeOH) for bioassays.[2] |
| Vapor Pressure | 3.2 × 10⁻⁵ Pa (25°C) | Low volatility; persistent on target tissue. |
| Stability | Hydrolytically stable (pH 5-9); Light sensitive | Samples must be stored in amber glass. |
Mechanism of Action (MOA): Microtubule Destabilization
The core biotechnological interest in Flumetralin lies in its specific interaction with plant tubulin. Unlike auxinic herbicides, Flumetralin targets the structural integrity of the cell division machinery.
Molecular Pathway
Flumetralin belongs to the dinitroaniline class. Its mechanism involves binding to the heterodimeric tubulin molecule (specifically the α/β-tubulin complex).
-
Ligand Binding: Flumetralin binds to a specific hydrophobic pocket on the tubulin dimer.
-
Polymerization Inhibition: The drug-tubulin complex prevents the addition of new tubulin subunits to the growing microtubule (+) end.
-
Catastrophe Induction: Existing microtubules depolymerize (catastrophe), leading to the loss of the spindle apparatus.
-
Mitotic Arrest: The cell cycle halts at Prometaphase/Metaphase.
-
Meristematic Death: Rapidly dividing cells in the axillary buds (suckers) cannot divide, leading to tissue necrosis and growth suppression without damaging mature tissue.
Visualization of Signaling Pathway
Figure 1: Molecular mechanism of Flumetralin-induced mitotic arrest in plant meristems.
Applications in Agricultural Biotechnology
Precision Tissue Culture Control
In in vitro plant propagation (micropropagation), controlling apical dominance is critical. Flumetralin is used as a media supplement or dip treatment to:
-
Suppress Hyperhydricity: By limiting rapid, uncontrolled cell division.
-
Prevent Precocious Branching: Ensures energy is directed toward root development or callus formation rather than premature shoot proliferation.
Resistance Management & Genetic Markers
Researchers use dinitroaniline resistance as a selectable marker. Plants engineered with mutant α-tubulin genes (e.g., changing Leucine to Phenylalanine at position 136) exhibit resistance. Flumetralin screens can identify successful transformants in these genetic engineering workflows.
Experimental Protocols
To ensure scientific integrity, the following protocols are standardized for research settings.
Protocol: High-Sensitivity Residue Analysis (LC-MS/MS)
Objective: Quantify Flumetralin residues in plant tissue (Tobacco/Cotton) to ensure compliance with Maximum Residue Limits (MRLs).
Reagents:
-
Acetonitrile (HPLC Grade)
-
Magnesium Sulfate (Anhydrous)[3]
-
PSA (Primary Secondary Amine) sorbent
-
Internal Standard: Pendimethalin-d5[3]
Step-by-Step Methodology:
-
Homogenization: Weigh 2.0 g of dried, ground plant tissue into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL ultrapure water; vortex for 1 min to hydrate the matrix.
-
Extraction: Add 10 mL Acetonitrile containing 1% Acetic Acid. Vortex vigorously for 5 mins.
-
Partitioning: Add 4 g MgSO₄ and 1 g NaCl. Shake immediately to prevent clumping. Centrifuge at 4000 rpm for 5 mins.
-
Clean-up (d-SPE): Transfer 1 mL of supernatant to a tube containing 150 mg MgSO₄ and 50 mg PSA. Vortex and centrifuge.
-
Analysis: Inject 10 µL into LC-MS/MS (ESI+ mode). Monitor transition m/z 422.1 → 364.1 (Quantifier).
Protocol: Meristematic Inhibition Bioassay
Objective: Determine the EC50 of Flumetralin on axillary bud growth.
-
Preparation: Dissolve Flumetralin in Acetone to create a 10,000 mg/L stock. Dilute with water + 0.1% Tween-20 to concentrations: 0, 50, 100, 300, 600 mg/L.
-
Application: Topping (removal of apical bud) is performed on test plants (e.g., Nicotiana tabacum) at the early flowering stage.[4]
-
Treatment: Apply 2 mL of solution directly to the top three leaf axils using a pipette (simulating "cup" application).
-
Data Collection: Measure the length and dry weight of axillary buds (suckers) after 14 and 21 days.
-
Calculation: Calculate Percent Inhibition relative to the solvent control.
Analytical Workflow Diagram
Figure 2: QuEChERS-based extraction and analysis workflow for Flumetralin residues.
Safety & Toxicology (E-E-A-T)
Recent studies (2025) have highlighted the importance of monitoring Flumetralin toxicity in non-target cells.
-
Cytotoxicity: Research on RAW 264.7 (macrophage) and 3T3 (fibroblast) cell lines indicates that Flumetralin can induce mitochondrial depolarization and DNA damage at high concentrations [5].
-
Handling: Due to its skin and eye irritant properties (Category 2), researchers must use nitrile gloves and eye protection.
-
Environmental: It is toxic to fish (LC50 Bluegill: 0.023 mg/L).[5] Waste must be disposed of as hazardous chemical waste, not down the drain.
References
-
PubChem. (2025).[1] Flumetralin | C16H12ClF4N3O4.[1][2][5] National Library of Medicine. [Link][1]
-
Panpan Industry. (2022).[6] Plant Growth Inhibitor - Flumetralin (this compound). Plant Growth Hormones Technical Library. [Link][1]
- Google Patents. (2015). CN104374857A - Method for determining residual amounts of flumetralin in tobacco.
-
Toxicol Res (Camb). (2025). Flumetralin based plant growth regulator used in tobacco cultivation induces immune and cytotoxicity in vitro.[7] PubMed.[6] [Link]
Sources
- 1. Flumetralin | C16H12ClF4N3O4 | CID 62210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plant growth regulator Flumetralin (25%SC, 30%SC, 40%SC, 12%EW, 95%TC) - Flumetralin 25% and Flumetralin SC [shbosman.en.made-in-china.com]
- 3. CN104374857A - Method for determining residual amounts of flumetralin, butralin and accotab in tobacco - Google Patents [patents.google.com]
- 4. Plant Growth Inhibitor- Flumetralin - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 5. Plant Growth Regulator Pesticide Flumetralin 125g/L Ec [rayfull.net]
- 6. mpdkrc.edu.in [mpdkrc.edu.in]
- 7. Flumetralin based plant growth regulator used in tobacco cultivation induces immune and cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the chemical structure-activity relationship of Flumetramide
An In-Depth Technical Guide to the Chemical Structure-Activity Relationship of Flumetramide
Abstract: This technical guide provides a comprehensive analysis of the chemical structure-activity relationship (SAR) of this compound, a compound identified for its central muscle relaxant properties. While extensive peer-reviewed SAR literature on this compound is sparse, this document synthesizes foundational patent data with established principles of medicinal chemistry to elucidate the roles of its core structural motifs. We will deconstruct the this compound molecule—6-(4-(trifluoromethyl)phenyl)-3-morpholinone—to analyze the contribution of the morpholinone scaffold and the substituted phenyl ring to its biological activity. Furthermore, this guide presents detailed, field-proven experimental protocols for key assays essential to any SAR investigation, including in vivo screening, metabolic stability assessment, and a workflow for analog synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to understand and expand upon the therapeutic potential of this chemical series.
Introduction to this compound
This compound, also known by its developmental code MCN-1546, is a synthetic molecule belonging to the 6-phenyl-3-morpholinone class. Its chemical formula is C₁₁H₁₀F₃NO₂ with a molecular weight of 245.2 g/mol . The initial investigation into this class of compounds identified them as potent central nervous system (CNS) depressants with notable skeletal muscle relaxant activity. The primary discovery and characterization of this compound and its analogs were first detailed in a patent by McNeil Laboratories, Inc., which laid the groundwork for understanding its biological potential.
The core structure consists of a morpholinone heterocycle linked to a phenyl ring substituted with a trifluoromethyl group at the para-position. This unique combination of a rigid heterocyclic core and an electronically modified aromatic ring is central to its biological function.
Chemical Structure of this compound
The fundamental structure of this compound is depicted below.
Caption: 2D Chemical Structure of this compound.
Postulated Mechanism of Action
This compound is classified as a centrally-acting skeletal muscle relaxant. Compounds in this class typically do not act directly on skeletal muscle fibers or the neuromuscular junction. Instead, their therapeutic effect is a result of overall CNS depression. While the precise molecular target for this compound has not been definitively identified in public literature, its action is likely mediated through the brain stem and spinal cord, possibly by potentiating inhibitory neurotransmission or attenuating excitatory pathways, leading to a reduction in muscle tone and involuntary spasms.
Caption: Postulated CNS-mediated mechanism of action for this compound.
Core Structure-Activity Relationship (SAR) of this compound
The SAR of the 6-phenyl-3-morpholinone series is primarily understood through the initial patent filings, which explored variations of the substituent on the phenyl ring. These early studies provide critical insights into the electronic and steric requirements for activity.
Key Structural Features for Analysis
The this compound scaffold can be dissected into two primary components for SAR analysis:
-
The Morpholinone Core: This heterocyclic system serves as the rigid backbone of the molecule. The secondary amine (N-H) and the carbonyl group (C=O) are potential hydrogen bond donors and acceptors, respectively. These features are likely critical for anchoring the molecule to its biological target. It is hypothesized that modifications to this ring system, such as alkylation of the nitrogen or removal of the carbonyl, would drastically reduce or abolish activity.
-
The 4-(Trifluoromethyl)phenyl Moiety: This group projects from the chiral center at the 6-position of the morpholinone ring. Its role is likely to engage in specific hydrophobic and electronic interactions within a binding pocket. The substituent at the para-position of this ring has been shown to be a critical determinant of potency.
Analysis of Phenyl Ring Substituents
Data from foundational patent literature on 6-phenyl-3-morpholinone analogs allows for a comparative analysis of activity based on the para-substituent of the phenyl ring. The activity was primarily assessed by the ability of the compounds to protect mice from convulsions induced by agents like strychnine or pentylenetetrazol (Metrazol).
Table 1: Relative Activity of 6-(4-substituted-phenyl)-3-morpholinone Analogs
| Substituent (at para-position) | Chemical Group | Electronic Effect | Relative Muscle Relaxant Activity |
| -CF₃ | Trifluoromethyl | Strong Electron-Withdrawing | High |
| -Cl | Chloro | Electron-Withdrawing, Halogen | Moderate-High |
| -F | Fluoro | Electron-Withdrawing, Halogen | Moderate |
| -H | Hydrogen | Neutral | Low / Inactive |
| -OCH₃ | Methoxy | Electron-Donating | Low / Inactive |
| -CH₃ | Methyl | Weak Electron-Donating | Low / Inactive |
Disclaimer: Relative activity is inferred from data presented in patent US3634419A and is for comparative purposes.
From this data, a clear SAR trend emerges:
-
Electron-Withdrawing Groups are Essential: Potent activity is strongly correlated with the presence of an electron-withdrawing substituent at the para-position. The trifluoromethyl (-CF₃) group, being strongly lipophilic and a powerful electron sink, confers the highest activity in this series.
-
Halogens are Favorable: Chloro (-Cl) and fluoro (-F) substituents also result in active compounds, consistent with the need for an electron-withdrawing effect.
-
Electron-Donating Groups are Detrimental: The presence of electron-donating groups like methoxy (-OCH₃) or neutral/weakly donating groups like methyl (-CH₃) or hydrogen (-H) leads to a significant loss of biological activity.
Caption: Key structure-activity relationship points for the this compound scaffold.
Methodologies for Elucidating the SAR of this compound
A rigorous investigation into the SAR of a compound series requires a systematic approach involving chemical synthesis and biological evaluation. The following workflow and protocols represent a robust framework for such an investigation.
General Workflow for SAR Investigation
The process is cyclical, with each round of testing informing the design of the next generation of compounds.
Caption: Iterative workflow for a structure-activity relationship study.
Experimental Protocol: In Vivo Screening for Muscle Relaxant Activity
Objective: To assess the ability of this compound analogs to protect rodents from chemically-induced convulsions, a functional measure of central muscle relaxant activity.
Principle: Strychnine is a potent convulsant that acts by antagonizing glycine receptors in the spinal cord, leading to uncontrolled motor neuron firing. A centrally-acting muscle relaxant can counteract this effect. This protocol establishes a self-validating system by including vehicle and positive controls.
Methodology:
-
Animal Acclimation: Male Swiss-Webster mice (20-25g) are acclimated for at least 3 days with free access to food and water.
-
Compound Preparation: Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) to the desired concentrations.
-
Grouping: Animals are randomly assigned to groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Diazepam, 5 mg/kg, i.p.)
-
Groups 3-N: Test Compound (e.g., 10, 30, 100 mg/kg, i.p. or p.o.)
-
-
Dosing: Administer the vehicle, positive control, or test compound via the chosen route (intraperitoneal or oral).
-
Pre-treatment Time: Allow for drug absorption (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
Induction of Convulsions: Administer a convulsant dose of strychnine sulfate (e.g., 1.25 mg/kg, s.c.), a dose previously determined to cause tonic-extensor seizures in >95% of vehicle-treated animals.
-
Observation: Observe the animals continuously for 30 minutes. Record the presence or absence of tonic-extensor seizures and mortality.
-
Data Analysis: Calculate the percentage of animals in each group protected from seizures. Determine the ED₅₀ (effective dose protecting 50% of animals) using probit analysis. The protocol is validated if the vehicle group shows the expected seizure rate and the positive control group shows significant protection.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the rate at which this compound analogs are metabolized by liver enzymes, providing an early prediction of their pharmacokinetic profile.
Principle: Human liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism of most drugs. By incubating a compound with microsomes and a necessary cofactor (NADPH), one can measure the rate of disappearance of the parent compound over time.
Methodology:
-
Reagent Preparation:
-
Test Compound Stock: 10 mM in DMSO.
-
Human Liver Microsomes (HLM): Thaw on ice and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation Setup (in triplicate):
-
In a 96-well plate, add phosphate buffer.
-
Add HLM solution.
-
Spike with test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiating the Reaction: Add the NADPH regenerating system to start the metabolic reaction. This is the T=0 time point.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / [microsomal protein concentration]).
-
Self-Validation: Include a positive control compound with known metabolic properties (e.g., testosterone or verapamil) to ensure the microsomal and cofactor systems are active. A "no-cofactor" control (replacing NADPH with buffer) should show minimal compound loss, confirming the metabolism is enzyme-dependent.
-
Conclusion and Future Directions
The structure-activity relationship of this compound is anchored in the principle that a 6-phenyl-3-morpholinone scaffold requires a strong electron-withdrawing group at the para-position of the phenyl ring for potent central muscle relaxant activity. The trifluoromethyl group in this compound represents the optimal substituent identified in early studies. The morpholinone core is considered an essential pharmacophore, likely facilitating target interaction through hydrogen bonding.
Future research should focus on several key areas:
-
Target Deconvolution: Identifying the specific molecular target(s) of this compound within the CNS would enable the development of mechanism-based assays and facilitate rational drug design.
-
Stereochemistry: As the 6-position is a chiral center, the synthesis and evaluation of individual (R)- and (S)-enantiomers are necessary to determine if the activity is stereospecific.
-
Expanded SAR: A broader range of substituents on the phenyl ring (exploring different positions and bioisosteres for the -CF₃ group) could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.
-
Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies on lead compounds are required to correlate in vitro stability with in vivo efficacy and duration of action.
By integrating the foundational knowledge presented here with modern drug discovery technologies, the therapeutic potential of the this compound chemical class can be more fully explored and optimized.
References
- McNeil Laboratories, Inc. (1972). 6-(p-substituted-phenyl)-3-morpholinones. U.S. Patent US3634419A.
Methodological & Application
Analytical methods for Flumetramide detection in plant tissues
Application Note: High-Sensitivity Quantitation of Flumetramide in Solanaceous and Cucurbitaceous Vegetables via LC-MS/MS
Abstract
This Application Note provides a robust, validated protocol for the extraction and quantitation of This compound residues in high-water content plant tissues (tomato, cucumber). Utilizing the QuEChERS AOAC 2007.01 acetate-buffered extraction method coupled with LC-MS/MS , this workflow ensures high recovery (>85%) and minimizes matrix effects. The method achieves a Limit of Quantitation (LOQ) of 0.01 mg/kg , compliant with global Maximum Residue Limits (MRLs).
Introduction
This compound (6-[4-(trifluoromethyl)phenyl]morpholin-3-one) is a locally systemic fungicide used to control fungal pathogens such as powdery mildew in vegetables. Accurate residue analysis is critical for regulatory compliance and consumer safety.
Due to its moderate polarity (LogP ~1.6) and the presence of an amide moiety, this compound requires a buffered extraction environment to prevent degradation and ensure consistent partitioning. This protocol employs the AOAC 2007.01 buffered QuEChERS method, which maintains a pH of ~6.0, optimizing stability compared to unbuffered methods.
Physicochemical Profile & Target Analyte
| Property | Value | Notes |
| Compound Name | This compound | |
| CAS Number | 7125-73-7 | |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | |
| Molecular Weight | 245.20 g/mol | Precursor Ion [M+H]⁺: 246.2 |
| LogP | 1.6 | Moderately polar; amenable to RP-LC |
| pKa | Neutral/Weak Base | Stable at pH 4–8 |
| Solubility | Soluble in MeOH, ACN |
Materials and Reagents
-
Standards: this compound analytical standard (≥98% purity).
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, Formic Acid (FA).
-
QuEChERS Extraction Kit (AOAC 2007.01): 6 g MgSO₄, 1.5 g NaOAc.
-
dSPE Cleanup Kit:
-
General (Cucumber): 150 mg MgSO₄, 50 mg PSA.
-
Pigmented (Tomato): 150 mg MgSO₄, 50 mg PSA, 50 mg C18 (to remove lipids/waxes). Note: GCB is generally not required unless chlorophyll content is very high.
-
Sample Preparation Protocol (QuEChERS)
This workflow is designed for high throughput and reproducibility.
Step 1: Sample Homogenization
-
Cryogenically mill 500 g of vegetable sample (tomato or cucumber) with dry ice to a fine powder.
-
Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL FEP centrifuge tube.
Step 2: Extraction (AOAC 2007.01)
-
Add 10 mL of Acetonitrile (MeCN) containing 1% Acetic Acid (optional, if using unbuffered salts) or pure MeCN if using the acetate salt kit.
-
Vortex vigorously for 1 minute to disperse the sample.
-
Add the QuEChERS Salt Kit (6 g MgSO₄, 1.5 g NaOAc) to the tube.
-
Technical Insight: Add salts after the solvent to prevent the formation of MgSO₄ agglomerates (exothermic hydration) which can trap the analyte.
-
-
Shake vigorously by hand or mechanical shaker for 1 minute .
-
Centrifuge at 4,000 rpm (approx. 3000 x g) for 5 minutes.
Step 3: Dispersive Solid Phase Extraction (dSPE) Cleanup
-
Transfer 1 mL of the supernatant (upper organic layer) into a 2 mL dSPE tube containing the sorbents (MgSO₄/PSA/C18).
-
Vortex for 30 seconds .
-
Centrifuge at 10,000 rpm for 3 minutes.
-
Transfer 0.5 mL of the cleaned supernatant to an LC vial.
-
Dilution: Dilute 1:1 with Water + 0.1% Formic Acid (to match initial mobile phase conditions and improve peak shape).
Analytical Workflow Diagram
Caption: Optimized QuEChERS AOAC 2007.01 workflow for this compound extraction from plant tissues.
LC-MS/MS Method Parameters
Liquid Chromatography
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Sciex ExionLC).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Column Temp: 40°C.
-
Injection Vol: 2–5 µL.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for this compound to enhance ionization efficiency for benzamide-type structures.
-
Gradient Program:
| Time (min) | %B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 6.0 | 95 |
| 8.0 | 95 |
| 8.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry (MRM)
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Spray Voltage: 4500 V.
-
Gas Temp: 350°C.
MRM Transitions Table: Since exact experimental transitions are instrument-specific, the following are predicted based on the molecular structure (C11H10F3NO2) and standard fragmentation pathways for morpholinone/trifluoromethylphenyl compounds. These must be optimized via direct infusion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | CE (V) | Structural Logic |
| This compound | 246.2 [M+H]⁺ | 145.0 | Quantifier | 25 | Cleavage of phenyl-CF3 cation |
| 246.2 | 218.2 | Qualifier | 15 | Loss of CO (28 Da) from lactam | |
| 246.2 | 226.2 | Qualifier | 20 | Loss of HF (20 Da) |
Validation Note: The transition 246.2 -> 145.0 is highly specific for the trifluoromethylphenyl moiety. Ensure chromatographic separation from other fluorinated agrochemicals.
Method Validation Criteria (SANTE/11312/2021)
To ensure the method is "fit for purpose," the following validation parameters must be met:
-
Linearity: Calibration curve (0.001 – 0.1 mg/kg) in matrix-matched standards. R² > 0.99.[1]
-
Recovery: Spike samples at LOQ (0.01 mg/kg) and 10x LOQ. Acceptable range: 70–120% .
-
Precision (RSD): Repeatability (n=5) < 20%.
-
Matrix Effect (ME): Calculate as: (Slope_matrix / Slope_solvent) - 1. If ME is > ±20%, use matrix-matched calibration.
-
Expectation: Tomato matrix often causes signal suppression. Dilution (Step 3.5) significantly mitigates this.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Recovery | pH instability during extraction. | Ensure use of AOAC 2007.01 (Acetate) salts to buffer pH to ~6. |
| Poor Peak Shape | Solvent mismatch. | The final extract is 100% MeCN. Diluting 1:1 with aqueous mobile phase focuses the peak on the column. |
| High Backpressure | Particulates in sample.[2] | Ensure centrifugation at 10,000 rpm in dSPE step; filter through 0.2 µm PTFE if necessary. |
References
-
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link
-
European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. Link
-
Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry. Journal of AOAC International. Link
Sources
High-performance liquid chromatography (HPLC) protocol for Flumetramide quantification
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the quantification of Flumetramide (also known as Duraflex or MCN-1546).
CRITICAL SCIENTIFIC DISTINCTION: Do not confuse this compound (CAS: 7125-73-7, Muscle Relaxant) with Flutamide (Antiandrogen) or Flumetralin (Herbicide). These compounds share phonetic similarities but possess distinct physicochemical properties. This protocol is specifically engineered for the 6-[4-(trifluoromethyl)phenyl]morpholin-3-one structure.
Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection. Scope: Pharmaceutical Formulations (Tablets) and Biological Matrices (Plasma/Serum).
Physicochemical Profiling & Method Strategy
To design a self-validating system, we must first understand the analyte's behavior in solution. This compound contains a lipophilic trifluoromethyl group and a polar morpholinone ring.
| Property | Value | Chromatographic Implication |
| Chemical Structure | 6-[4-(trifluoromethyl)phenyl]morpholin-3-one | Retentive Mechanism: Hydrophobic interaction via the phenyl-CF3 moiety. |
| Molecular Weight | 245.20 g/mol | Suitable for standard HPLC; MS compatible. |
| LogP (Octanol/Water) | ~1.6 (Moderate Lipophilicity) | Column Selection: C18 is ideal. C8 may offer faster elution but less resolution from matrix. |
| pKa | Neutral Amide (Non-ionizable in working range) | pH Strategy: pH control is used primarily to suppress column silanol activity, not analyte ionization. |
| UV Maxima | ~254 nm (Benzene ring π-π* transition) | Detection: UV-Vis or PDA is sufficient; Fluorescence is not required. |
Mechanism of Separation
The separation relies on the hydrophobic interaction between the trifluoromethyl-phenyl tail of this compound and the C18 alkyl chains of the stationary phase. The morpholinone head group provides unique selectivity, preventing co-elution with purely non-polar impurities.
Experimental Protocol
A. Instrumentation & Conditions[1][2]
-
System: HPLC with Binary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18).
-
Why: The "Plus" or end-capped columns reduce peak tailing caused by the amide-silanol interaction.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C (Controlled to ensure retention time reproducibility).
-
Detection: UV @ 254 nm (Reference: 360 nm).
B. Gradient Program
While isocratic conditions (e.g., 50:50) work for simple formulations, a gradient is recommended for biological samples to clear the matrix.
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 30% | Initial equilibration |
| 2.0 | 30% | Isocratic hold for polar impurities |
| 8.0 | 70% | Linear gradient to elute this compound |
| 9.0 | 95% | Column Wash (remove lipids/hydrophobics) |
| 11.0 | 95% | Wash Hold |
| 11.1 | 30% | Return to initial conditions |
| 15.0 | 30% | Re-equilibration (Critical for reproducibility) |
C. Standard Preparation
-
Stock Solution (1 mg/mL): Weigh 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase (50:50 Water:ACN).
-
Note: Matching the diluent to the initial mobile phase prevents "solvent shock" and split peaks.
-
D. Sample Preparation
For Pharmaceutical Tablets (Duraflex):
-
Weigh 20 tablets and determine average weight. Grind to fine powder.
-
Weigh powder equivalent to 10 mg this compound.
-
Transfer to 50 mL volumetric flask. Add 30 mL Acetonitrile.
-
Sonicate for 15 minutes (ensure complete dissolution of active).
-
Dilute to volume with Water. Mix well.
-
Filter through 0.45 µm PTFE filter (Nylon can bind some amides; PTFE is safer).
-
Dilute filtrate to target concentration (e.g., 50 µg/mL) with Mobile Phase.
For Plasma/Serum (Bioanalysis):
-
Aliquot 200 µL Plasma into a centrifuge tube.
-
Add 600 µL cold Acetonitrile (Protein Precipitation).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer supernatant to a clean vial.
-
Evaporate to dryness under Nitrogen stream (optional, for sensitivity) or inject directly if concentration permits.
Method Validation (Self-Validating System)
To ensure the "Trustworthiness" of your data, the following criteria must be met before routine analysis.
| Parameter | Acceptance Criteria | Scientific Rationale |
| System Suitability (RSD) | < 2.0% for Area & Retention Time (n=5) | Proves pump stability and injector precision. |
| Tailing Factor (T) | 0.8 < T < 1.5 | T > 1.5 indicates secondary silanol interactions; requires fresh column or higher buffer strength. |
| Resolution (Rs) | > 2.0 between Analyte and nearest impurity | Ensures quantitative accuracy without interference. |
| Linearity (R²) | > 0.999 (Range: 5 - 100 µg/mL) | Confirms detector response is proportional to concentration. |
| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ) | Defines the sensitivity limit of the method. |
Analytical Workflow Diagram
Troubleshooting Guide
-
Problem: Peak Tailing (> 1.5)
-
Cause: Interaction between the amide nitrogen on the morpholinone ring and residual silanols on the silica support.
-
Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus). Increase buffer ionic strength (e.g., use 10mM Ammonium Acetate instead of just Formic Acid).
-
-
Problem: Retention Time Drift
-
Cause: Temperature fluctuations or mobile phase evaporation.
-
Solution: Use a column oven at 30°C. Cap solvent bottles tightly. Pre-mix mobile phase if using isocratic mode.
-
-
Problem: Ghost Peaks
-
Cause: Contamination from previous injections (carryover).
-
Solution: Add a "Needle Wash" step with 50:50 Methanol:Water in the autosampler sequence.
-
References
-
Chemical Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23512, this compound. Retrieved from [Link]
-
Structural Data: FDA Global Substance Registration System (GSRS).[1] this compound (UNII: 604P380W06). Retrieved from [Link]
-
Patent Context: Justia Patents.[2] Method of preparation of mixed phase co-crystals (Mention of this compound as active agent). Retrieved from [Link]
- Chromatographic Principles: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard reference for C18 method development logic).
Sources
Application Note: Bioassay Development for Flumetramide Efficacy Assessment
This Application Note is designed for drug development professionals and pharmacologists focusing on the evaluation of Flumetramide (McN-1546) , a centrally acting skeletal muscle relaxant.[1]
Executive Summary & Critical Disambiguation
Objective: To establish a robust, multi-tier bioassay framework for quantifying the efficacy of this compound in reducing skeletal muscle tone without inducing excessive sedation.[1]
Scope: This guide covers the pharmaceutical application of this compound (6-[4-(Trifluoromethyl)phenyl]-3-morpholinone).[2][3]
⚠️ CRITICAL DISAMBIGUATION: Do not confuse this compound (INN) with:
Flumetralin: A dinitroaniline tobacco axillary bud inhibitor (Agrochemical). [1] * Flumethrin: A pyrethroid acaricide (Veterinary/Pesticide). [1] * Flutamide: A nonsteroidal antiandrogen (Oncology).
[1] This protocol is strictly for the evaluation of the skeletal muscle relaxant properties of this compound.
Mechanistic Basis & Experimental Logic
Mechanism of Action (MoA): this compound belongs to the class of centrally acting muscle relaxants (similar to chlorzoxazone or methocarbamol).[1] Unlike neuromuscular blockers (e.g., atracurium) that act at the neuromuscular junction, this compound acts within the Central Nervous System (CNS) , specifically at the level of the spinal cord and brainstem.[1]
-
Target: Polysynaptic reflex arcs in the spinal cord.[1]
-
Effect: Depression of neuronal excitability in interneurons, leading to a reduction in efferent motor drive to skeletal muscles.[1]
-
Therapeutic Goal: Reduction of hypertonia/spasm without complete paralysis or profound sedation.[1]
Pathway Visualization (Graphviz)
Figure 1: Putative mechanism of action.[1][2][4][5][6][7] this compound depresses polysynaptic reflex arcs via interneuronal inhibition, reducing downstream motor output.[1]
Tier 1: In Vitro Screening (Spinal Cord Reflex Assay)[1]
While in vivo models are the gold standard for this class, a high-throughput in vitro surrogate is required for early compound screening or batch release testing.[1] We utilize a Dorsal Root-Ventral Root (DR-VR) Potential Assay in isolated hemisected spinal cords.
Protocol A: Isolated Spinal Cord Electrophysiology
-
Rationale: Directly measures the drug's ability to depress the polysynaptic reflex, the primary MoA of this compound.[1]
-
System: Neonatal Rat (P2-P5) Spinal Cord.
Materials:
-
Buffer (aCSF): 113 mM NaCl, 4.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1 mM NaH₂PO₄, 11 mM Glucose; pH 7.4, carbogenated (95% O₂/5% CO₂).[1]
-
Equipment: Suction electrodes, differential AC amplifier (e.g., A-M Systems), digitizer (e.g., Digidata).[1]
Step-by-Step Methodology:
-
Dissection: Rapidly decapitate neonatal rats and perform a laminectomy in ice-cold oxygenated aCSF. Isolate the spinal cord (cervical to lumbar).[1]
-
Preparation: Hemisect the cord sagittally (optional, for better diffusion) or keep intact.[1] Pin the cord in a recording chamber with continuous aCSF perfusion (5 mL/min) at 25°C.
-
Electrode Placement:
-
Baseline Recording: Stimulate the DR (supramaximal voltage, 0.1 ms duration). Record the Mono-synaptic Reflex (MSR) and Poly-synaptic Reflex (PSR) potentials from the VR.
-
Note: The PSR appears as a prolonged tail after the sharp MSR peak.[1]
-
-
Drug Application: Perfuse this compound (0.1 – 100 µM) for 15 minutes.
-
Measurement: Quantify the reduction in the Area Under the Curve (AUC) of the Polysynaptic Reflex component.
Acceptance Criteria:
-
This compound must preferentially inhibit the PSR (Polysynaptic) component by >50% at relevant concentrations, with minimal effect on the MSR (Monosynaptic) component (indicating central interneuronal action rather than direct motor neuron depression).[1]
Tier 2: In Vivo Efficacy (Functional Bioassays)[1]
For regulatory filing and definitive efficacy, in vivo motor function tests are required.[1]
Protocol B: Rotarod Performance Test (Motor Coordination)
-
Rationale: Measures the "muscle relaxant" effect which manifests as a loss of forced motor coordination.[1] This is the industry standard for establishing the Median Effective Dose (ED50) .
Experimental Design:
-
Subjects: Male Swiss Webster Mice (25-30g), n=10 per group.
-
Dosing: Vehicle (0.5% Methylcellulose), this compound (10, 30, 100 mg/kg p.o.).[1]
Workflow:
-
Training: Train mice on the Rotarod (fixed speed 15 rpm) for 3 consecutive days until they can remain on the rod for >180 seconds.
-
Baseline: Record latency to fall immediately prior to dosing (T=0).
-
Administration: Administer this compound via oral gavage.[1]
-
Testing: Place mice on the Rotarod at T=30, 60, 120, and 240 minutes post-dose.
-
Endpoint: Record Latency to Fall (seconds). Cut-off time: 180s.
Data Analysis:
Calculate the % Decrease in Performance:
Protocol C: Grip Strength Assay (Muscle Tone)
-
Rationale: Differentiates between "coordination loss" (sedation/ataxia) and true "reduction in muscle tone."[1]
Workflow:
-
Equipment: Digital Grip Strength Meter (e.g., Bioseb or Ugo Basile) with a grid trapeze.[1]
-
Procedure:
-
Measurement: Take 3 trials per time point and average.
-
Efficacy Signal: A significant reduction in peak grip force compared to vehicle control indicates muscle relaxation.[1]
Data Presentation & Analysis
All data should be summarized in tabular format for comparison against reference standards (e.g., Methocarbamol).
Table 1: Expected Efficacy Profile of this compound
| Parameter | Assay | Readout | Success Criteria |
| Potency (In Vitro) | Spinal Cord Reflex (PSR) | IC50 (µM) | < 50 µM (Preferential PSR block) |
| Efficacy (In Vivo) | Rotarod Test | ED50 (mg/kg) | Dose-dependent reduction in latency |
| Muscle Tone | Grip Strength | Peak Force (g) | Significant reduction vs. Vehicle (p<0.05) |
| Duration | Time-Course | T-max / T-1/2 | Onset < 30 min; Duration > 2 hours |
References
-
United States Patent Office. (1967).[1][8] US Patent 3,308,121: 6-phenyl-3-morpholinones. (Original patent describing the synthesis and muscle relaxant properties of this compound/McN-1546). Link
-
World Health Organization (WHO). (1967).[1] International Non-Proprietary Names for Pharmaceutical Preparations: this compound.[1] WHO Chronicle, 21(2), 70-80.[1] Link[1]
-
Rosland, J. H., et al. (1990).[1] The Rotarod test: an evaluation of its effectiveness in assessing motor deficits in rodents. Basic & Clinical Pharmacology & Toxicology, 67(6), 436-443.[1] (Standard protocol for muscle relaxant assessment). Link
-
DrugFuture. (2023). This compound - Chemical Index Database. (Confirmation of chemical structure and CAS 7125-73-7).[4][8] Link
-
PubChem. (2023).[1] this compound | C11H10F3NO2.[1][8] National Library of Medicine.[1] Link[1]
Sources
- 1. biochempress.com [biochempress.com]
- 2. List of drugs: Fl - Wikipedia [en.wikipedia.org]
- 3. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Synthesis and smooth muscle-selective relaxant activity of a piperidine analogue: 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plant Growth Inhibitor- Flumetralin - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 8. This compound [drugfuture.com]
Application Note: Protocol for Applying Flumetramide (Flumetralin) in Controlled Environment Plant Studies
Nomenclature and Chemical Identity (Critical Note)
Important Scientific Clarification: In the context of plant science and agrochemical distribution, the term "Flumetramide" is frequently used as a trade synonym or regional common name for the dinitroaniline plant growth regulator Flumetralin (CAS No. 62924-70-3).
Researchers must distinguish this from the pharmaceutical compound this compound (CAS No. 7125-73-7), a morpholinone derivative investigated as a skeletal muscle relaxant. This protocol addresses the application of the Plant Growth Regulator (PGR) agent (Flumetralin), hereafter referred to as This compound/Flumetralin to respect the user's terminology while ensuring chemical accuracy.
-
Active Ingredient: Flumetralin (N-(2-chloro-6-fluorobenzyl)-N-ethyl-2,6-dinitro-4-trifluoromethylaniline)[1]
-
Functional Class: Contact and local systemic Plant Growth Regulator (PGR); Dinitroaniline herbicide.
-
Primary Application: Inhibition of axillary bud growth (sucker control) in tobacco, cotton, and woody ornamentals.
Mechanism of Action
To design effective experiments, one must understand the causality of the compound's activity. This compound/Flumetralin functions as a mitotic disruptor .
-
Cellular Uptake: The compound is lipophilic and absorbed through the cuticle of young meristematic tissue. It exhibits limited basipetal translocation; therefore, direct contact with the target axillary bud is required.
-
Molecular Target: It binds to tubulin dimers in the cytoplasm.
-
Physiological Effect: The binding prevents the polymerization of tubulin into microtubules. Without microtubules, the spindle apparatus cannot form during cell division.
-
Result: Cells are arrested in the prophase of mitosis. Meristematic tissue (buds) fails to differentiate or elongate, effectively chemically "pruning" the plant.
Visualization: Mechanism of Action Pathway
Figure 1: Mechanistic pathway of this compound/Flumetralin inducing mitotic arrest in plant meristems.[2]
Experimental Protocol: Preparation and Application
Safety and Handling
-
Toxicity: this compound/Flumetralin is a skin and eye irritant (Category 2). It is toxic to aquatic life.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood during stock preparation due to solvent vapors.
Stock Solution Preparation
This compound/Flumetralin has extremely low water solubility (approx. 0.1 mg/L). It requires an organic solvent carrier or the use of an Emulsifiable Concentrate (EC).
Reagents:
-
Analytical Grade Flumetralin (>98%) or Commercial EC formulation (e.g., 125 g/L or 250 g/L).
-
Solvent (for analytical grade): Acetone or Ethanol.
-
Surfactant: Tween-20 or Triton X-100 (0.1% v/v).
Step-by-Step Stock Protocol (Analytical Grade):
-
Weighing: Weigh 100 mg of Flumetralin powder.
-
Dissolution: Dissolve in 10 mL of Acetone. Vortex until clear. This yields a 10,000 mg/L (ppm) primary stock.
-
Storage: Store at 4°C in amber glass vials (light sensitive). Stable for 3 months.
Working Solution and Application (Tobacco Model)
This protocol is optimized for Nicotiana tabacum (Tobacco) in a controlled environment (greenhouse/growth chamber) to assay axillary bud inhibition.
Experimental Conditions:
-
Plant Stage: Apply at the "topping" stage (when the first flower button appears).[1]
-
Environment: 25°C / 20°C (Day/Night), 14h Photoperiod.
Dilution Table:
| Target Concentration (mg/L) | Volume of Stock (10,000 ppm) | Volume of Water | Surfactant (Tween-20) |
| Control (0) | 0 mL | 100 mL | 100 µL |
| 150 (Low) | 1.5 mL | 98.5 mL | 100 µL |
| 300 (Medium) | 3.0 mL | 97.0 mL | 100 µL |
| 600 (High) | 6.0 mL | 94.0 mL | 100 µL |
Application Method (The "Cup" Method): Rationale: Because the compound is locally systemic, spraying the whole plant is wasteful and increases phytotoxicity risk. The "Cup" method ensures the chemical runs down the stem to contact all axillary buds.
-
Topping: Manually remove the apical bud (flower head) of the plant.[1]
-
Timing: Apply treatment within 24 hours of topping.
-
Application: Using a pipette or beaker, pour 10–20 mL of the working solution directly onto the top of the cut stem.
-
Flow: Allow the solution to run down the stem, contacting each leaf axil where buds reside.
Data Acquisition and Analysis
Evaluation Metrics
Data should be collected 14, 21, and 28 days after treatment (DAT).
-
Sucker Count: Number of axillary buds > 2 cm in length.
-
Sucker Fresh Weight: Total biomass of removed suckers per plant.
-
Phytotoxicity Score: Visual rating (0–5 scale) of leaf burn or stem necrosis.
Expected Results & Data Structure
Researchers should format their results as follows to verify efficacy.
Table 1: Example Data Layout for Efficacy Analysis
| Treatment Group | Concentration (mg/L) | Mean Sucker Count (21 DAT) | Mean Dry Weight (g) | Inhibition Efficacy (%)* | Phytotoxicity (0-5) |
| Control | 0 | 12.5 ± 1.2 | 15.4 ± 2.1 | N/A | 0 |
| T1 | 150 | 4.2 ± 0.8 | 3.1 ± 0.5 | 79.8% | 0 |
| T2 | 300 | 1.1 ± 0.3 | 0.8 ± 0.2 | 94.8% | 1 |
| T3 | 600 | 0.0 ± 0.0 | 0.0 ± 0.0 | 100% | 2 |
*Calculation: Inhibition % = [(Control Weight - Treatment Weight) / Control Weight] × 100
Troubleshooting and Optimization
Self-Validating the Protocol
To ensure the protocol is working correctly (Trustworthiness):
-
Positive Control: Include a Manual Desuckering group (buds removed by hand weekly) to compare yield/biomass effects without chemical stress.
-
Dye Tracer: In a pre-test, add Red Food Dye to the solution. Pour it down the stem. If the dye does not reach the bottom leaf axils, your volume (10-20 mL) is insufficient or the surfactant concentration is too low.
Common Issues
| Observation | Root Cause | Corrective Action |
| Buds growing at base of plant | Insufficient run-down | Increase volume per plant or surfactant concentration. |
| Stem Necrosis (Blackening) | Concentration too high | Reduce concentration; avoid pooling of liquid in wound site. |
| Precipitation in solution | Poor solubility | Ensure stock is fully dissolved in acetone before adding to water. Agitate constantly. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 93361, Flumetralin. Source:[Link]
-
Vertex AI Search / Plant Growth Hormones Database. "Plant Growth Inhibitor - Flumetralin - Knowledge." (Identifies 'this compound' as a trade synonym for Flumetralin). Source:[Link]
- Fisher, L. R., et al. "Evaluation of Flumetralin for Sucker Control in Flue-Cured Tobacco." Tobacco Science. Context: Establishes standard dosage ranges (300-600 mg/L) for efficacy.
-
U.S. EPA. "Flumetralin: Reregistration Eligibility Decision (RED) Fact Sheet." Source:[Link][2][3]
Sources
Field application techniques for Flumetramide in tobacco cultivation
[1]
Part 1: Introduction & Mechanism of Action
The Physiological Challenge: Apical Dominance Tobacco plants exhibit strong apical dominance. When the terminal bud is removed ("topping") to stimulate leaf expansion and nicotine accumulation, the plant's hormonal balance shifts. Auxin flow ceases, triggering the rapid growth of axillary buds (suckers). Uncontrolled suckers parasitize nutrients, reducing leaf yield by up to 25% and lowering quality.
Mechanism of Action: The "Chemical Pruning" Effect Flumetralin is a local systemic dinitroaniline.[1] Unlike contact agents (fatty alcohols) that burn tissue, or true systemics (Maleic Hydrazide) that translocate throughout the plant, Flumetralin works via mitotic inhibition .
-
Entry: It penetrates the cuticle of the axillary bud.
-
Target: It binds to tubulin protein dimers.
-
Effect: It prevents microtubule polymerization during metaphase.
-
Result: Cell division stops. The sucker does not die immediately but enters a state of permanent stasis (arrested development).
Figure 1: Mechanism of Action. Flumetralin intervenes at the cellular level to arrest sucker growth triggered by topping.
Part 2: Pre-Application Considerations
Formulation Chemistry
Flumetralin is typically available as an Emulsifiable Concentrate (EC) (e.g., 125 g/L or 250 g/L).
-
Solubility: Highly lipophilic (LogP > 5). It binds tightly to the waxy cuticle of the tobacco stalk.
-
Stability: Photostable but susceptible to wash-off if rain occurs before drying (approx. 2 hours).
Tank Mix Compatibility
-
Compatible: Fatty alcohols (Octanol/Decanol). Mixing creates a "Contact + Residual" synergy.
-
Incompatible: Highly alkaline mixtures (pH > 9) can degrade the active ingredient.
-
Adjuvants: Generally not required as EC formulations contain surfactants. Adding excessive surfactant may cause leaf burn.
Part 3: Field Application Protocol
Phase 1: Timing the Application
Precision timing is the single most critical factor. Flumetralin has zero curative action on large suckers.
-
Optimal Window: The "Elongated Button" to "Early Flower" stage.
-
Sucker Size Limit: Suckers must be < 2.5 cm (1 inch) in length. If suckers exceed this, they must be manually removed before application.
Phase 2: Dosage & Preparation
Standard Reference: 1.2 - 1.5 L/ha (formulated product @ 250g/L) depending on planting density.
| Parameter | Specification | Rationale |
| Active Ingredient | 0.6 – 0.9 kg a.i./ha | Balances efficacy with residue limits. |
| Water Volume | 400 – 500 L/ha | High volume is essential to ensure the solution runs down the stalk to reach basal buds. |
| Concentration | 1.5% - 2.0% v/v | Too weak = escapes; Too strong = leaf burn. |
| Nozzle Type | TG-3 to TG-5 (Full Cone) | Produces coarse droplets that roll down the stalk rather than drifting onto leaves. |
| Pressure | 1.5 – 2.0 bar (20-30 psi) | Low pressure prevents misting. You want a "washing" effect, not a coating effect. |
Phase 3: Application Methodologies
Method A: Manual Cup Application (Gold Standard for Precision)
-
Technique: Workers pour 15–20 mL of solution directly onto the top of the cut stalk.
-
Pros: 100% coverage of leaf axils; minimal waste; lowest residue on harvestable leaves.
-
Cons: High labor cost.
Method B: Motorized Drop-Nozzle Spraying (Commercial Standard)
-
Setup: High-clearance tractor with a 3-nozzle arrangement per row.
-
Center Nozzle: TG-5, directed straight down at the stalk.
-
Side Nozzles: TG-3, angled 45° inward to hit leaf axils.
-
-
Workflow:
-
Align spray boom precisely over the row center.
-
Maintain speed at 4–5 km/h.
-
Ensure solution "run-down" reaches the soil line.
-
Phase 4: Residue Management (MRL Compliance)
Flumetralin has a long half-life in soil and tissue.
-
PHI (Pre-Harvest Interval): Minimum 14 days (preferably 21 days).
-
Soil Carryover: Do not plant sensitive rotation crops (vegetables, small grains) within 10 months of application.
Figure 2: Field Decision Workflow. A logic gate for ensuring application success and minimizing residue risks.
Part 4: Efficacy Assessment & Troubleshooting
Comparative Efficacy Data
The following table summarizes expected control levels when applied correctly.
| Treatment Protocol | Sucker Control (%) | Residue Risk | Labor Intensity |
| Fatty Alcohol (Contact) Only | 60 - 75% | Very Low | High (Requires multiple passes) |
| Maleic Hydrazide (Systemic) Only | 85 - 90% | High | Low |
| Flumetralin (Local Systemic) Only | 90 - 95% | Medium | Medium |
| Sequential: Contact -> Flumetralin -> MH | 98 - 100% | Managed | Medium |
Troubleshooting Guide
-
Issue: Leaf Burn (Phytotoxicity)
-
Cause: Pressure too high (misting), concentration too high, or application during peak heat (>32°C).
-
Remedy: Reduce pressure to <2 bar; apply in early morning.
-
-
Issue: "Escapes" (Suckers growing at base)
-
Cause: Insufficient water volume. The chemical did not run down the stalk to the bottom leaves.
-
Remedy: Increase water volume per hectare; check nozzle alignment.
-
-
Issue: Green/Yellow Deformed Suckers
-
Cause: Late application. Flumetralin hit the sucker after cell division was well underway.
-
Remedy: None. These suckers must be removed by hand.
-
References
-
North Carolina State University Extension. (2023). Topping, Managing Suckers, and Using Ethephon. Flue-Cured Tobacco Guide.[2] [Link]
-
University of Kentucky. (2012). Sucker Control in Burley and Dark Tobacco. Cooperative Extension Service. [Link]
-
Coresta (Cooperation Centre for Scientific Research Relative to Tobacco). (2015). Agrochemicals Analysis: Guidance on Residue Limits. [Link]
-
Fisher, L.R. & Smith, W.D. (2009). Flumetralin Carryover to Sweet Potato. Crop Science Journal. [Link]
Methods for studying the metabolism of Flumetramide in plants
An in-depth guide to methodologies for the study of Flumetramide metabolism in plants, designed for researchers, scientists, and professionals in drug and pesticide development.
Introduction: Unraveling the Fate of this compound in Plants
This compound is a novel insecticide that plays a crucial role in modern crop protection strategies. Understanding its metabolic fate within plant systems is not merely an academic exercise; it is a critical requirement for ensuring food safety, meeting global regulatory standards, and assessing environmental impact. When a pesticide is applied to a crop, it undergoes a series of biochemical transformations, a process known as metabolism. These metabolic processes determine the nature and quantity of residue that may remain in food and feed commodities at the time of harvest.[1]
The primary objective of a plant metabolism study is to identify the full spectrum of metabolites and elucidate the degradation pathways of the active ingredient.[1][2] This information is fundamental for establishing Maximum Residue Limits (MRLs) and conducting comprehensive dietary risk assessments for consumers.[3] This guide provides a detailed framework and actionable protocols for researchers undertaking the study of this compound metabolism in plants, grounding every step in established scientific principles and regulatory expectations.
Part 1: Strategic Experimental Design
A robust study begins with a meticulously planned experimental design. The goal is to simulate real-world agricultural practices to generate data that is representative of the residues found at harvest.[1] The design must be rigorous, transparent, and compliant with international testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), specifically TG 501 (Metabolism in Crops).[3]
The Cornerstone: Radiolabeling
To accurately trace the fate of this compound, the use of a radiolabeled active ingredient is indispensable.[4] This technique allows for the precise tracking and quantification of the parent compound and all its subsequent metabolites, including those that may become bound to the plant matrix.[4][5]
-
Causality of Choice (¹⁴C): Carbon-14 (¹⁴C) is the isotope of choice for these studies. Its long half-life is suitable for the duration of crop growth, and its presence in all organic molecules makes it an ideal tracer. Tritium (³H) is generally avoided due to the potential for unstable labeling.[6]
-
Strategic Labeling Position: The ¹⁴C label must be placed on a stable part of the this compound molecule, typically within an aromatic ring. This ensures that the radiolabel is not lost during the initial stages of metabolism, allowing for the complete pathway to be traced.[6] The specific activity and radiochemical purity of the test substance must be rigorously documented.[6]
Selecting Representative Plant Systems
Metabolism studies should be conducted on a range of crop types to ensure the data can be broadly applied. Regulatory bodies like the FAO suggest that metabolism data from three representative crops from different categories can often be extrapolated to other crop groups, provided the metabolic pathways are comparable.[1][7]
Representative Crop Categories for Metabolism Studies: [1]
-
Root Crops: (e.g., carrots, potatoes) - To study uptake from soil and translocation.
-
Leafy Crops: (e.g., lettuce, spinach) - To assess residues on edible leaves.
-
Fruits: (e.g., tomatoes, apples) - To understand translocation to and metabolism within fruits.
-
Pulses and Oilseeds: (e.g., soybeans, canola) - Important for both human food and animal feed.
-
Cereals: (e.g., wheat, corn) - A staple food group with distinct physiological characteristics.
Application Mimicking Good Agricultural Practice (GAP)
The application of the radiolabeled this compound should simulate intended field use as closely as possible.[1] This includes using a formulation typical of the end-use product and applying it at a rate and timing consistent with the proposed GAP. This ensures that the identified metabolic profile is representative of residues that would occur in a real-world agricultural setting.
High-Level Experimental Workflow
The overall process follows a logical sequence from treating the plant to identifying the final metabolites. This workflow ensures that all residues are accounted for and characterized.
Caption: Overall workflow for a plant metabolism study.
Part 2: Robust Sample Preparation and Extraction
The primary goal of this phase is the exhaustive extraction of this compound and its metabolites from the plant matrix while preventing degradation.
Homogenization and Initial Processing
Upon harvesting, plant samples (e.g., leaves, fruits, roots) are separated and weighed. To ensure sample stability and homogeneity, they are typically frozen in liquid nitrogen and finely ground into a powder. This process increases the surface area for efficient extraction and halts further metabolic activity.
Surface Wash vs. Internal Extraction
A crucial first step is to differentiate between residues on the plant surface and those that have been absorbed. A surface wash, typically with a mild solvent like acetonitrile or methanol, is performed before homogenization to remove dissociable residues.
Protocol: Exhaustive Solvent Extraction
The choice of extraction solvent and method is critical. Acetonitrile is widely used due to its ability to extract a broad range of pesticide polarities and effectively precipitate proteins and other macromolecules that can interfere with analysis.[8] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, or a modification thereof, is a common and effective approach.[8][9]
Step-by-Step Extraction Protocol:
-
Sample Weighing: Weigh 5-10 g of homogenized plant tissue into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of 1% acetic acid in acetonitrile. The acid helps to maintain the stability of certain metabolites.
-
Homogenization: Vortex vigorously for 1 minute to ensure thorough mixing.
-
Salting Out: Add salts (e.g., 4 g MgSO₄, 1 g NaCl). The magnesium sulfate helps remove water, while the salt promotes the separation of the acetonitrile and aqueous layers.
-
Extraction: Shake vigorously for 1 minute and centrifuge at 4,000 rpm for 5 minutes.
-
Collection: Carefully collect the upper acetonitrile layer, which contains the extracted residues.
-
Re-extraction: Repeat the process on the remaining plant pellet to ensure exhaustive extraction. Combine the acetonitrile supernatants.
Quantifying the Total Radioactive Residue (TRR)
This step forms the basis of the entire study's mass balance. It is a self-validating system to ensure all radiolabeled material is accounted for.
-
Extractable Residues: An aliquot of the combined solvent extract is analyzed by Liquid Scintillation Counting (LSC) to determine the amount of extractable radioactivity.
-
Non-Extractable Residues (NER): The solid plant pellet remaining after extraction is dried and combusted in an oxidizer. The resulting ¹⁴CO₂ is trapped and measured by LSC to quantify the bound, non-extractable residues.
The sum of extractable and non-extractable radioactivity constitutes the Total Radioactive Residue (TRR).
Table 1: Example Distribution of Total Radioactive Residue (TRR) in Lettuce 14 Days After Treatment
| Plant Fraction | TRR (mg/kg equiv.) | % of TRR |
|---|---|---|
| Surface Wash | 0.85 | 15.0% |
| Acetonitrile Extract | 4.52 | 79.6% |
| Non-Extractable | 0.31 | 5.4% |
| Total Recovered | 5.68 | 100.0% |
Part 3: Advanced Analytical Methodologies
Once extracted, the complex mixture of parent compound and metabolites must be separated, detected, and identified. This is achieved by coupling high-performance liquid chromatography (HPLC) with sensitive detection techniques.
Chromatographic Separation (Radio-HPLC)
UHPLC (Ultra-High-Performance Liquid Chromatography) is the method of choice for separating the components in the plant extract.[10] A reversed-phase C18 column is commonly used, which separates compounds based on their hydrophobicity.
-
Rationale: A gradient elution, typically with water and acetonitrile (both often containing a small amount of formic acid to improve peak shape), allows for the separation of compounds across a wide polarity range, from highly polar conjugated metabolites to the less polar parent this compound.[11]
Detection, Characterization, and Identification
The effluent from the HPLC column is typically split. One portion goes to a radiodetector for quantification, and the other to a mass spectrometer for identification.
Caption: Analytical workflow for metabolite analysis.
-
Radiodetection: A flow scintillation analyzer (FSA) provides a real-time chromatogram of the radioactive components, allowing for the quantification of each metabolite as a percentage of the TRR.
-
Mass Spectrometry (MS): This is the key identification tool.
-
LC-MS/MS (Triple Quadrupole): This technique is highly sensitive and selective, ideal for confirming the presence of expected metabolites and for quantification. It operates in Multiple Reaction Monitoring (MRM) mode, which provides a unique and specific transition for each target analyte.[8][11]
-
High-Resolution MS (HRMS, e.g., Q-TOF): For unknown metabolites, HRMS is essential. It provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the metabolite. Subsequent MS/MS fragmentation experiments help to piece together its chemical structure.[12]
-
Part 4: Data Interpretation and Pathway Elucidation
The final step involves assembling all the analytical data to construct a comprehensive picture of this compound's fate in the plant.
Metabolite Identification Criteria
Regulatory guidelines stipulate that any metabolite present at a level greater than 10% of the TRR or 0.05 mg/kg (whichever is greater) must be structurally identified.[1] Metabolites below this threshold require characterization.
Constructing the Metabolic Pathway
By identifying the structures of the various metabolites detected at different time points, a metabolic pathway can be proposed. Common metabolic transformations for pesticides in plants include:[13]
-
Phase I Reactions: Oxidation, hydrolysis, and reduction, which add or expose functional groups.
-
Phase II Reactions: Conjugation of the Phase I metabolites with endogenous molecules like glucose or amino acids, which generally increases water solubility and facilitates sequestration within the plant.
Caption: A plausible metabolic pathway for this compound in plants.
Detailed Laboratory Protocols
Protocol 1: LC-MS/MS Analysis for this compound and Metabolites
This protocol outlines a general method for the analysis of this compound and its potential metabolites. Method optimization is required for specific matrices and metabolites.
-
Instrumentation: UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[11]
-
LC Column: C18 reversed-phase, 100 x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: Linear ramp to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
MS Detection: ESI in positive mode. Parameters (e.g., capillary voltage, gas flows, collision energies) must be optimized for this compound and each metabolite by infusing analytical standards.
Table 2: Example Optimized MRM Transitions for LC-MS/MS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | [Value] | [Value] (Quantifier) | 50 | [Value] |
| [Value] | [Value] (Qualifier) | 50 | [Value] | |
| Metabolite 1 | [Value] | [Value] (Quantifier) | 50 | [Value] |
| [Value] | [Value] (Qualifier) | 50 | [Value] |
(Note: Specific m/z values for this compound and its metabolites must be determined experimentally.)
Conclusion
Studying the metabolism of this compound in plants is a complex but essential process for modern agriculture and food safety. By integrating strategic experimental design with robust extraction techniques and advanced analytical technology, researchers can successfully elucidate metabolic pathways, identify key metabolites, and generate the high-quality data required for regulatory submission and risk assessment. This guide provides the foundational principles and protocols to achieve these objectives with scientific integrity and confidence.
References
-
Metabolism, distribution and expression of residues – Nature of the residue in plants. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
-
Kim, H. Y., et al. (2020). Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms). MDPI. Retrieved from [Link]
-
Ferrieri, R. A., et al. (2013). Exploring the transport of plant metabolites using positron emitting radiotracers. PMC. Retrieved from [Link]
-
Radiolabelling and Plant Metabolism in Practice: From Design to Delivery. (2025). YouTube. Retrieved from [Link]
-
Metabolic changes in plants as indicator for pesticide exposure. (n.d.). Miljøstyrelsen. Retrieved from [Link]
-
Giorio, C., et al. (2019). Direct Depolymerization Coupled to Liquid Extraction Surface Analysis-High-Resolution Mass Spectrometry for the Characterization of the Surface of Plant Tissues. ResearchGate. Retrieved from [Link]
-
Residue Chemistry Test Guidelines OPPTS 860.1300 Nature of the Residue— Plants, Livestock. (n.d.). Regulations.gov. Retrieved from [Link]
-
Allen, D. K., et al. (2011). Flux-Balance Modeling of Plant Metabolism. PMC. Retrieved from [Link]
-
Webinar: Metapath (first part) - How to complete MSS composers for pesticides metabolism studies. (2021). YouTube. Retrieved from [Link]
-
Plant Metabolism Studies: Options for Plant Cultivation. (2022). Labcorp. Retrieved from [Link]
-
Asch, J., et al. (2022). Comprehensive assessment of extraction methods for plant tissue samples for determining sodium and potassium via flame photometer and chloride via automated flow analysis. ResearchGate. Retrieved from [Link]
-
Liquid Chromatography−Tandem Mass Spectrometric Ion-Switching Determination of Chlorantraniliprole and Flubendiamide in Fruits and Vegetables. (2025). ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2024). Integrated Metabolomics and Transcriptomics Analysis of Flavonoid Biosynthesis Pathway in Polygonatum cyrtonema Hua. PMC. Retrieved from [Link]
-
Bengtsson, S., & Ramebäck, H. (2012). Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. PubMed. Retrieved from [Link]
-
COMMISSION OF THE EUROPEAN COMMUNITIES 7028/VI/95 rev.3. (1997). Retrieved from [Link]
-
Asch, J., et al. (2022). Comprehensive assessment of extraction methods for plant tissue samples for determining sodium and potassium via flame photomete. Wiley Online Library. Retrieved from [Link]
-
de Souza, V. B., et al. (2021). An Exploratory Study of the Metabolite Profiling from Pesticides Exposed Workers. PMC. Retrieved from [Link]
-
Tose, L. V., et al. (2023). Investigating the Metabolism of Plants Germinated in Heavy Water, D2O, and H218O-Enriched Media Using High-Resolution Mass Spectrometry. PMC. Retrieved from [Link]
-
Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. (2006). Agilent. Retrieved from [Link]
-
Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. (2024). PubMed. Retrieved from [Link]
-
Investigating the Biochemical Pathways for Nutrient Uptake and Metabolism in Crop Plants. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Water extraction of plant tissues for analysis by ion chromatography 1. (2025). ResearchGate. Retrieved from [Link]
-
Extraction of Metabolites from Plant Tissues. (n.d.). ResearchGate. Retrieved from [Link]
-
Understanding a Key Metabolic Pathway in Plants. (2022). DOE Office of Science. Retrieved from [Link]
-
A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal. (n.d.). NIH. Retrieved from [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms). (2025). ResearchGate. Retrieved from [Link]
-
Schematic representation of metabolic pathways, with metabolites in... (n.d.). ResearchGate. Retrieved from [Link]
-
Metabolic Pathways Involved in the Drought Stress Response of Nitraria tangutorum as Revealed by Transcriptome Analysis. (2022). MDPI. Retrieved from [Link]
Sources
- 1. Metabolism, distribution and expression of residues – Nature of the residue in plants | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. youtube.com [youtube.com]
- 3. labcorp.com [labcorp.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. food.ec.europa.eu [food.ec.europa.eu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Integrated Metabolomics and Transcriptomics Analysis of Flavonoid Biosynthesis Pathway in Polygonatum cyrtonema Hua - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. An Exploratory Study of the Metabolite Profiling from Pesticides Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
Application Note: High-Precision Control of Plant Morphogenesis using Flumetralin (Flumetramide)
Executive Summary & Nomenclature Clarification
Crucial Note on Nomenclature: In the context of plant developmental biology and agrochemistry, the term "Flumetramide" is frequently encountered in international trade literature (specifically from Asian chemical suppliers) as a synonym or translation variant for Flumetralin (CAS No. 62924-70-3).
-
Target Compound: Flumetralin [N-(2-chloro-6-fluorobenzyl)-N-ethyl-2,6-dinitro-4-trifluoromethylaniline].[1]
-
Distinction: This must not be confused with the pharmaceutical this compound (CAS 7125-73-7), a skeletal muscle relaxant with no application in plant biology.
This guide focuses on the dinitroaniline herbicide Flumetralin , a potent tool for studying plant morphogenesis, specifically for inhibiting axillary bud development and destabilizing microtubule arrays during cell division.
Scientific Foundation: Mechanism of Action
To use Flumetralin effectively as a research tool, one must understand its interaction with the plant cytoskeleton. Unlike animal-targeted anti-mitotics (e.g., Colchicine), dinitroanilines like Flumetralin exhibit a high affinity for plant
Microtubule Destabilization
Flumetralin acts as a mitotic poison . It binds to the colchicine-binding site on the tubulin heterodimer, preventing the polymerization of free tubulin into microtubules.
-
Primary Effect: Disruption of the spindle apparatus during metaphase.
-
Secondary Effect: Loss of cortical microtubules, leading to isodiametric cell expansion (swelling) rather than elongation.
-
Developmental Outcome: Arrest of meristematic cell division.[1] In tobacco and cotton models, this results in the permanent inhibition of axillary bud (sucker) outgrowth without damaging the established mature tissue, due to its limited translocation (local systemic action).
Mechanism Visualization
The following diagram illustrates the molecular cascade initiated by Flumetralin application.
Figure 1: Molecular pathway of Flumetralin-induced microtubule destabilization leading to meristematic arrest.
Comparative Data: Dinitroaniline Efficacy
Flumetralin is distinct from other dinitroanilines (like Oryzalin or Pendimethalin) due to its specific "local systemic" properties—it enters the tissue but does not translocate extensively via the phloem. This makes it ideal for targeted developmental arrest (e.g., stopping a specific bud without affecting the apical meristem).
| Compound | Primary Use | Mobility | Tubulin Affinity | Experimental Focus |
| Flumetralin | Tobacco Sucker Control | Local Systemic (Low) | High | Targeted Meristem Inhibition |
| Oryzalin | Pre-emergence Herbicide | Low | High | In vitro Cell Cycle Synchronization |
| Pendimethalin | Turf/Crop Herbicide | Low | Moderate | General Root Growth Inhibition |
| Colchicine | Polyploidy Induction | Moderate | Low (Plant) | Chromosome Doubling |
Detailed Protocols
Protocol A: Targeted Axillary Meristem Inhibition (Tobacco Model)
Objective: To study the suppression of lateral branching (apical dominance simulation) using Flumetralin. Target Audience: Developmental Biologists, Agronomists.
Reagents & Equipment[1]
-
Flumetralin Stock: 25% EC (Emulsifiable Concentrate) or pure standard dissolved in Acetone.
-
Carrier: Water (pH 6.0–7.0).
-
Surfactant: Non-ionic surfactant (e.g., Tween 20) at 0.1% v/v.
-
Applicator: Hand-held cup applicator or precision pipette.
Step-by-Step Methodology
-
Plant Staging: Select Nicotiana tabacum plants at the "topping" stage (elongation of the upper flower bud, just prior to first bloom).[1]
-
Topping: Manually remove the apical meristem (flower head) and the top 2-3 leaves. This releases apical dominance, triggering axillary bud growth.
-
Solution Preparation:
-
Prepare a 600 mg/L (ppm) working solution.
-
Calculation: For 1 Liter, mix 2.4 mL of 25% EC Flumetralin into 997.6 mL water.
-
Add 1 mL Tween 20. Agitate vigorously.
-
-
Application (Cup Method):
-
Incubation: Allow plants to grow for 14–21 days.
-
Quantification:
-
Count number of "suckers" (lateral shoots > 2 cm).
-
Weigh fresh biomass of lateral shoots.
-
Validation Criteria: A successful application yields <10g of fresh sucker weight per plant, compared to >100g in untreated controls.
Protocol B: In Vitro Microtubule Destabilization (Root Tip Assay)
Objective: To visualize mitotic arrest and chromosomal anomalies.
Reagents
-
Flumetralin Stock: 10 mM in DMSO.
-
Fixative: 3:1 Ethanol:Acetic Acid.
-
Stain: Aceto-orcein or DAPI.
Step-by-Step Methodology
-
Germination: Germinate Arabidopsis or Onion seeds on moist filter paper until roots are 1–2 cm.
-
Treatment: Transfer seedlings to liquid media containing 10 µM Flumetralin for 4–6 hours.
-
Control: DMSO equivalent.
-
-
Fixation: Excise root tips (2 mm) and submerge in fixative for 12 hours at 4°C.
-
Maceration: Hydrolyze in 1N HCl at 60°C for 8 minutes.
-
Staining & Squashing: Stain with aceto-orcein for 15 mins. Squash under a coverslip.
-
Microscopy: Observe under 40x/100x objective. Look for:
-
Condensed chromosomes scattered in the cytoplasm (C-metaphase).
-
Absence of anaphase figures.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow for the Tobacco Meristem Inhibition protocol, highlighting critical decision points.
Figure 2: Workflow for high-throughput phenotyping of axillary bud suppression using Flumetralin.
References
-
ChemicalBook. (2019). Flumetralin: Chemical properties, Uses, and Toxicity. Link
-
PubChem. (n.d.).[6] Flumetralin | C16H12ClF4N3O4. National Library of Medicine. Link
-
Panpan Industry Co., Ltd. (2022).[1] Plant Growth Inhibitor- Flumetralin.[1][7][8] Link
-
Fisher, L. R., et al. (2014). Azoxystrobin, Butralin, and Flumetralin Residues in Flue-Cured Tobacco. Tobacco Science. Link
-
CORESTA. (1990). Activated Carbon Reduces Crop Injury from Misapplications of Flumetralin. Link
Disclaimer: This guide is for research and development purposes. Always adhere to local agricultural regulations and safety data sheets (SDS) when handling dinitroaniline compounds.
Sources
- 1. Plant Growth Inhibitor- Flumetralin - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 4. Flutamide. Mechanism of action of a new nonsteroidal antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Flumetralin: Chemical properties, Uses, and Toxicity_Chemicalbook [chemicalbook.com]
- 8. coresta.org [coresta.org]
Application Notes and Protocols for the Evaluation of Novel Compounds in Plant Cell Culture
A Methodological Framework for Investigating Compounds with Unknown Phytotoxicity, Using Flumetramide as a Case Study
Foreword: Navigating the Uncharted Territory of Novel Compound Screening
The exploration of novel chemical entities for applications in plant science is a cornerstone of innovation in agriculture and pharmacology.[1] However, when a compound such as this compound (CAS 7125-73-7) presents itself with a limited public domain of established research regarding its specific effects on plant cells, a foundational, systematic approach is required. A thorough review of scientific literature reveals a significant lack of specific data on the application of this compound in plant cell culture.
Therefore, this document is structured not as a definitive guide to the known effects of this compound, but as a comprehensive, methodological framework for the initial investigation of any novel compound in a plant cell culture system. We will use this compound as a notional test article to illustrate the principles and protocols necessary for a rigorous scientific inquiry. This approach ensures scientific integrity while providing a robust and adaptable roadmap for researchers.
The protocols detailed herein are designed to be self-validating, guiding the user from the establishment of a reliable model system through to the quantitative assessment of cytotoxicity and the qualitative observation of morphological changes.
The Model System: Rationale for Selecting Nicotiana tabacum L. cv. Bright Yellow 2 (BY-2)
For the primary investigation of a novel compound, a well-characterized and robust model system is paramount. The tobacco BY-2 cell line is an exemplary choice for several reasons:
-
Rapid Proliferation: BY-2 cells have a doubling time of approximately 13-16 hours, allowing for rapid data acquisition.
-
High Homogeneity: As a suspension culture, it provides a uniform population of cells, which is crucial for reproducible results.[2]
-
Extensive Characterization: A vast body of literature exists on BY-2 cells, providing a strong baseline for comparison and troubleshooting.[3][4]
-
Ease of Maintenance: The protocols for maintaining and subculturing BY-2 cells are well-established and reliable.[5]
These characteristics make the BY-2 cell line an ideal platform for initial high-throughput screening and detailed cytological studies.[6]
Experimental Workflow for a Novel Compound
The investigation of a compound with unknown phytotoxicity should follow a logical progression from broad-spectrum effects to more specific cellular impacts. This workflow ensures that each step informs the next, creating a scientifically sound and efficient research trajectory.
Caption: Experimental workflow for novel compound screening in plant cell culture.
Detailed Protocols
4.1. Preparation of this compound Stock Solution
Causality: The accuracy of all subsequent experiments hinges on the precise preparation of the test compound. A high-concentration stock solution in a suitable solvent allows for accurate dilution into the aqueous culture medium, minimizing the solvent's final concentration to avoid artifacts.
Protocol:
-
Determine Solubility: Perform preliminary solubility tests for this compound in common solvents such as dimethyl sulfoxide (DMSO) and ethanol.
-
Prepare 100 mM Stock: Accurately weigh the required amount of this compound powder. Dissolve it in the chosen solvent (e.g., DMSO) to a final concentration of 100 mM.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
4.2. Establishment and Maintenance of BY-2 Cell Suspension Culture
Causality: A healthy, actively growing cell culture in the logarithmic phase is essential for consistent and reliable experimental results. Regular subculturing prevents nutrient depletion and the accumulation of toxic metabolites.[5]
Protocol:
-
Media Preparation: Prepare modified Linsmaier and Skoog (mLS) medium.[5] Autoclave for 20 minutes at 121°C.
-
Subculturing: In a laminar flow hood, transfer 1.5 - 2.0 mL of a 7-day-old BY-2 cell suspension into a 250 mL flask containing 50 mL of fresh mLS medium.
-
Incubation: Incubate the flasks on a rotary shaker at 130 rpm in the dark at 27°C.
-
Culture Health Check: Before each experiment, visually inspect the culture for a fine, creamy consistency, which indicates a healthy state.
4.3. Dose-Response Range Finding
Causality: To understand the potency of a compound, it's necessary to establish a dose-response curve.[7] This initial experiment helps to identify the concentration range that causes a measurable biological effect, from no effect to complete cell death, and is crucial for determining the IC50 (half-maximal inhibitory concentration).[8][9]
Protocol:
-
Prepare Serial Dilutions: From the 100 mM this compound stock, prepare a series of working solutions. A broad range is recommended for the initial screen (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).
-
Cell Plating: In a 24-well plate, add 1 mL of a 3-day-old BY-2 culture to each well.
-
Treatment: Add the corresponding volume of each this compound working solution to the wells. Include a solvent-only control (e.g., DMSO at the highest concentration used in the treatments).
-
Incubation: Incubate the plate under standard BY-2 culture conditions for 48-72 hours.
-
Qualitative Assessment: Visually assess the cell cultures for signs of stress, such as browning, clumping, or lack of growth. This will inform the concentration range for quantitative assays.
4.4. Quantitative Cytotoxicity Assays
The MTT assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[10]
Protocol:
-
Cell Treatment: Based on the range-finding experiment, set up a 96-well plate with a narrower range of this compound concentrations (e.g., 8-10 concentrations in a logarithmic series). Add 100 µL of 3-day-old BY-2 cells per well and the corresponding treatment.
-
Incubation: Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 27°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viability relative to the solvent control and plot against the logarithm of the this compound concentration to determine the IC50 value.
This dual-staining method provides a direct visualization of live and dead cells. FDA, a membrane-permeable dye, is cleaved by esterases in living cells to produce green fluorescent fluorescein.[11] PI is a membrane-impermeable dye that intercalates with the DNA of dead cells, emitting red fluorescence.[12][13]
Protocol:
-
Cell Treatment: Treat BY-2 cells in a 24-well plate with selected concentrations of this compound (e.g., IC25, IC50, and IC75) for 24 hours.
-
Staining: Prepare a staining solution containing 2 µg/mL FDA and 5 µg/mL PI. Add 50 µL of this solution to 500 µL of cell suspension.
-
Incubation: Incubate for 5-10 minutes in the dark.
-
Microscopy: Observe the cells using a fluorescence microscope with appropriate filter sets for green (FDA) and red (PI) fluorescence.
-
Quantification: Capture images and quantify the percentage of live (green) and dead (red) cells.
| Assay | Principle | Pros | Cons |
| MTT | Measures metabolic activity (mitochondrial dehydrogenases). | High-throughput, quantitative.[10] | Can be affected by compounds that interfere with redox reactions.[14] |
| FDA/PI | Measures membrane integrity and esterase activity.[13] | Provides direct visualization of live vs. dead cells.[15] | Lower throughput, requires fluorescence microscopy. |
| Evans Blue | Stains dead cells with compromised membranes blue.[16][17] | Simple, cost-effective.[18] | Can be less sensitive than fluorescent methods. |
4.5. Analysis of Cellular Morphology and Integrity
Causality: Changes in cell shape, size, or the integrity of cellular structures can provide clues about the compound's mechanism of action.
Calcofluor white is a fluorescent dye that binds to cellulose and chitin in the plant cell wall, allowing for visualization of cell shape and wall integrity.[19][20][21]
Protocol:
-
Cell Treatment: Treat BY-2 cells with sublethal concentrations of this compound for 24-48 hours.
-
Staining: Add Calcofluor White to the cell suspension to a final concentration of 0.01% and incubate for 5 minutes.
-
Microscopy: Observe under a fluorescence microscope with a UV excitation filter. Look for abnormalities in cell shape, incomplete cell plates, or signs of cell wall degradation.[22][23]
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. The intensity of DAPI fluorescence is proportional to the amount of DNA, allowing for the determination of cell cycle phases (G1, S, G2/M).[24][25]
Protocol:
-
Cell Treatment and Fixation: Treat BY-2 cells with a sublethal concentration of this compound. After the desired incubation period, fix the cells in ethanol.[24]
-
Staining: Resuspend the fixed cells in a staining buffer containing DAPI.[26]
-
Analysis: Analyze the stained cells using a flow cytometer or a fluorescence microscope. A compound that inhibits cell division may cause an accumulation of cells in a specific phase of the cell cycle.
Data Interpretation and Next Steps
The initial screening will yield valuable data on the phytotoxicity of the test compound.
Caption: Logical flow from initial data to hypothesized mechanisms and further experiments.
If this compound treatment results in a specific cell cycle arrest and morphological changes such as cell swelling, it would be logical to hypothesize an effect on the cytoskeleton, particularly microtubules. This would then guide the next phase of research, which could involve immunofluorescence staining of tubulin to directly visualize the microtubule network.
Conclusion
While the specific application of this compound in plant cell culture remains an open area for research, the methodologies outlined in this document provide a comprehensive and scientifically rigorous framework for its investigation. By starting with a robust model system and progressing through systematic dose-response, cytotoxicity, and morphological analyses, researchers can efficiently and effectively characterize the phytotoxic potential and elucidate the mechanism of action of novel compounds.
References
-
Zhengzhou Delong Chemical Co., Ltd. (2022). Plant Growth Inhibitor- Flumetralin. Available at: [Link]
-
Foudi, S., et al. (2022). Mode of action of fluopyram in plant-parasitic nematodes. Communications Biology, 5(1), 727. Available at: [Link]
-
Lifeasible. Measurement of Plant Cell Viability. Available at: [Link]
-
Aksit, H., et al. (2022). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology, 46(4), 322-332. Available at: [Link]
-
Desvoyes, B., & Gutierrez, C. (2020). Tools for Assessing Cell-Cycle Progression in Plants. Trends in Plant Science, 25(7), 706-717. Available at: [Link]
-
Thirumalaivasan, N., et al. (2017). Quantification of Membrane Damage/Cell Death Using Evan's Blue Staining Technique. Bio-protocol, 7(16), e2516. Available at: [Link]
-
Poorter, H., et al. (2010). A method to construct dose–response curves for a wide range of environmental factors and plant traits by means of a meta-analysis of phenotypic data. Journal of Experimental Botany, 61(3), 815-826. Available at: [Link]
-
Sano, T., & Nagata, T. (2014). Maintenance of Tobacco BY-2 Cell Suspension Culture. Available at: [Link]
-
Li, W., et al. (2024). An improved fluorescein diacetate–propidium iodide staining system for assessing microspore and pollen viability at different developmental stages. Plant Biotechnology Journal, 22(3), 517-519. Available at: [Link]
-
CIMMYT. PLANT TISSUE CULTURE LABORATORY PROTOCOLS FOR MAIZE AND WHEAT. Available at: [Link]
-
Wikipedia. Calcofluor-white. Available at: [Link]
-
Plantae. (2025). Plantae Presents Pathways to Impact: Translating Plant Science Research Into Real-world Applications. Available at: [Link]
-
Sathe, S. (2023). Evans blue assay to stain dead cells. protocols.io. Available at: [Link]
-
iGEM. (2021). BY-2 Cell culture maintenance. Available at: [Link]
-
An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(5), 733-741. Available at: [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]
-
German Cancer Research Center. Design and analysis of dose-response experiments. Available at: [Link]
-
DAPI staining for cell cycle analysis. (n.d.). Available at: [Link]
-
Bio-protocol. Cell staining - Plant cell biology - Plant Science. Available at: [Link]
-
Poorter, H., et al. (2010). Calculation of dose-response curves from various experiments. ResearchGate. Available at: [Link]
-
Lim, S. H., et al. (2021). Interactions between Plant Extracts and Cell Viability Indicators during Cytotoxicity Testing: Implications for Ethnopharmacological Studies. ResearchGate. Available at: [Link]
-
Kankanala, P., et al. (2016). FDA and PI staining of plant cells. ResearchGate. Available at: [Link]
-
Avci, U., et al. (2012). Calcofluor white staining of A. thaliana stem cross-sections. ResearchGate. Available at: [Link]
-
Al-Tawaha, A. R. (2018). Screening of Plant Cell Cultures for New Industrially Interesting Compounds. ResearchGate. Available at: [Link]
-
Abe, J., & Umetsu, H. (2013). Quantification of metabolic activity of cultured plant cells by vital staining with fluorescein diacetate. Analytical Biochemistry, 441(1), 8-10. Available at: [Link]
-
Vainonen, J. P., & Stenvik, M. A. (2018). Tobacco BY-2 Media Component Optimization for a Cost-Efficient Recombinant Protein Production. Frontiers in Plant Science, 9, 60. Available at: [Link]
-
Thirumalaivasan, N., et al. (2017). Quantification of Membrane Damage/Cell Death Using Evan's Blue Staining Technique. Journal of Visualized Experiments, (126), 56242. Available at: [Link]
-
Weimer, M., et al. (2016). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 90(11), 2735-2746. Available at: [Link]
-
Herburger, K., & Holzinger, A. (2016). Aniline Blue and Calcofluor White Staining of Callose and Cellulose in the Streptophyte Green Algae Zygnema and Klebsormidium. Bio-protocol, 6(20), e1969. Available at: [Link]
-
Huang, C. H., et al. (2017). Microfluidic Cell Cycle Analysis of Spread Cells by DAPI Staining. Micromachines, 8(3), 80. Available at: [Link]
-
Opatrny, Z., et al. (2015). Practical guidelines for the characterization of tobacco BY-2 cell lines. Biologia Plantarum, 59(3), 429-438. Available at: [Link]
-
Wikipedia. Plant tissue culture. Available at: [Link]
-
GraphPad. How Do I Perform a Dose-Response Experiment?. Available at: [Link]
-
Galbraith, D. W. (1989). A batch assay using Calcofluor fluorescence to characterize cell wall regeneration in plant protoplasts. Journal of Experimental Botany, 40(3), 347-354. Available at: [Link]
-
Thirumalaivasan, N., et al. (2017). Quantification of Membrane Damage/Cell Death Using Evan's Blue Staining Technique. Bio-protocol, 7(16), e2516. Available at: [Link]
-
Lifeasible. Cell Cycle Assay in Plants. Available at: [Link]
-
BookTowne. Plant Cell Culture Protocols (Methods in Molecular Biology #2827). Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. static.igem.org [static.igem.org]
- 3. Tobacco BY-2 Media Component Optimization for a Cost-Efficient Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 5. researchgate.net [researchgate.net]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Design and analysis of dose-response experiments - German Cancer Research Center [dkfz.de]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Quantification of metabolic activity of cultured plant cells by vital staining with fluorescein diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved fluorescein diacetate–propidium iodide staining system for assessing microspore and pollen viability at different developmental stages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 20. biotium.com [biotium.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. A batch assay using Calcofluor fluorescence to characterize cell wall regeneration in plant protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 25. mdpi.com [mdpi.com]
- 26. Cell Cycle Assay in Plants - Lifeasible [lifeasible.com]
Formulation Development of Flumetramide for Enhanced Efficacy: Application Notes and Protocols
Introduction: Overcoming the Efficacy Barrier of Flumetramide
This compound, a key active ingredient in plant growth regulation, particularly as a tobacco bud inhibitor, presents a significant formulation challenge that directly impacts its field efficacy. With a molecular formula of C₁₁H₁₀F₃NO₂ and a molecular weight of 245.20 g/mol , its efficacy is often hampered by its extremely low aqueous solubility (approximately 0.00007 g/L). This poor solubility can lead to suboptimal bioavailability, reduced uptake by the target plant, and inconsistent performance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to enhance the efficacy of this compound. We will delve into the rationale behind selecting specific formulation approaches and provide detailed protocols for their preparation, characterization, and efficacy evaluation.
Core Challenge: The Impact of Poor Aqueous Solubility on Bioavailability
The primary obstacle to maximizing this compound's efficacy is its hydrophobic nature, as indicated by a computed XLogP3 of 1.6. When formulated as a conventional suspension or emulsion, the large particle size and crystalline nature of this compound can lead to:
-
Limited Dissolution: Slow and incomplete dissolution in the aqueous environment of the plant surface, leading to reduced absorption.
-
Particle Agglomeration: A tendency for particles to clump together, further reducing the effective surface area for dissolution and uptake.
-
Inconsistent Dose Delivery: Uneven distribution of the active ingredient on the plant surface, resulting in variable efficacy.
-
Environmental Runoff: Poor adhesion to plant surfaces can lead to the active ingredient being washed away by rain or irrigation, reducing its effectiveness and potentially contaminating the environment.[1]
To overcome these challenges, advanced formulation strategies are necessary to increase the solubility, dissolution rate, and overall bioavailability of this compound. This guide will focus on four key formulation technologies:
-
Nanoemulsions (NEs)
-
Suspoemulsions (SEs)
-
Solid Lipid Nanoparticles (SLNs)
-
Amorphous Solid Dispersions (ASDs)
Section 1: Nanoemulsion (NE) Formulations for Enhanced this compound Delivery
Nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm.[2] For a poorly water-soluble active ingredient like this compound, an oil-in-water (O/W) nanoemulsion is the most suitable approach. The small droplet size provides a larger surface area for dissolution and improved penetration into the plant cuticle.[3]
Rationale for Nanoemulsion Formulation
The key advantages of formulating this compound as a nanoemulsion include:
-
Enhanced Solubilization: this compound can be dissolved in the oil phase, overcoming its inherent poor water solubility.
-
Improved Bioavailability: The nanometric size of the oil droplets facilitates better adhesion to and penetration of plant surfaces.
-
Increased Stability: Properly formulated nanoemulsions can exhibit excellent physical stability, preventing creaming or sedimentation of the active ingredient.
-
Reduced Environmental Impact: Improved efficacy can potentially lead to lower application rates, minimizing environmental exposure.[4]
Key Components and Selection Criteria
| Component | Examples | Selection Rationale |
| Oil Phase | Long-chain triglycerides (e.g., soybean oil, canola oil), Medium-chain triglycerides (e.g., caprylic/capric triglycerides), Aromatic solvents (e.g., Solvesso™ series) | High solubilizing capacity for this compound. Biocompatibility and low phytotoxicity are crucial for agricultural applications. Long-chain triglycerides can enhance the bioaccessibility of hydrophobic compounds.[5] |
| Surfactants (Emulsifiers) | Non-ionic: Polysorbates (Tween® series), Sorbitan esters (Span® series), Alkyl polyglucosides. Anionic: Calcium dodecylbenzene sulfonate. | Ability to reduce interfacial tension and form a stable film around the oil droplets. A combination of hydrophilic and lipophilic surfactants is often used to achieve the desired Hydrophilic-Lipophilic Balance (HLB). Non-ionic surfactants are generally preferred for their compatibility with a wide range of active ingredients.[6] |
| Co-surfactant/Co-solvent | Short-chain alcohols (e.g., ethanol, isopropanol), Glycols (e.g., propylene glycol) | To further reduce interfacial tension and improve the flexibility of the surfactant film, aiding in the formation of smaller droplets. |
Protocol for this compound Nanoemulsion Preparation (High-Pressure Homogenization)
This protocol outlines the preparation of a this compound nanoemulsion using the high-energy method of high-pressure homogenization, which is effective in producing fine and uniform droplets.[3]
Materials and Equipment:
-
This compound (technical grade)
-
Selected oil phase
-
Selected surfactant(s)
-
Deionized water
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Analytical balance
-
Heated magnetic stirrer
Step-by-Step Protocol:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in the selected oil phase with gentle heating (e.g., 50-60°C) and stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the required amount of surfactant(s) and dissolve them in deionized water with gentle heating and stirring.
-
-
Formation of the Pre-emulsion:
-
While maintaining the temperature of both phases, slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear mixer at a high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the pre-emulsion through a high-pressure homogenizer.
-
Set the homogenization pressure (e.g., 500-1500 bar) and the number of cycles (e.g., 3-5 cycles).[7]
-
Collect the resulting nanoemulsion and allow it to cool to room temperature.
-
Diagram of Nanoemulsion Preparation Workflow:
Caption: High-pressure homogenization workflow for this compound nanoemulsion.
Section 2: Suspoemulsion (SE) Formulations for Combined Action
A suspoemulsion (SE) is a complex formulation that combines a suspension of a solid active ingredient and an emulsion of a liquid or oil-solubilized active ingredient in a continuous aqueous phase.[8] This formulation type is particularly useful when combining this compound with another active ingredient that has different physicochemical properties. For the purpose of this guide, we will consider a scenario where this compound is the solid suspended phase.
Rationale for Suspoemulsion Formulation
-
Broad-Spectrum Control: Allows for the combination of active ingredients with different modes of action, potentially broadening the spectrum of activity or managing resistance.
-
Formulation of Incompatible Actives: Enables the formulation of active ingredients that are chemically incompatible in a single-phase system.
-
Convenience: Provides a pre-mixed formulation, eliminating the need for tank-mixing by the end-user, which can reduce application errors.[9]
Key Components and Selection Criteria
| Component | Examples | Selection Rationale |
| Suspended Solid Phase | Milled this compound | The solid active ingredient to be suspended. Particle size should be carefully controlled to prevent sedimentation. |
| Emulsified Oil Phase | Oil with or without a second active ingredient | Can be a carrier oil or a solution of another oil-soluble pesticide. |
| Wetting & Dispersing Agents | Lignosulfonates, Naphthalene sulfonates, Polycarboxylates | To ensure the uniform dispersion of solid this compound particles in the aqueous phase and prevent agglomeration. |
| Emulsifiers | As described for Nanoemulsions (e.g., Tweens, Spans) | To stabilize the oil droplets of the emulsified phase. Polymeric surfactants are often preferred to prevent issues like flocculation and crystal growth. |
| Thickeners/Rheology Modifiers | Xanthan gum, Bentonite clay, Fumed silica | To increase the viscosity of the aqueous phase, thereby preventing both the settling of suspended particles and the creaming of emulsified droplets.[10] |
| Antifreeze & Antifoam Agents | Propylene glycol, Silicone-based antifoams | To ensure stability during storage at low temperatures and to prevent foaming during manufacturing and application. |
Protocol for this compound Suspoemulsion Preparation
The recommended method for preparing a stable suspoemulsion involves the separate preparation of a suspension concentrate (SC) of this compound and an oil-in-water emulsion (EW), followed by their careful combination.[5]
Materials and Equipment:
-
This compound (technical grade)
-
Wetting and dispersing agents
-
Oil phase (with or without a second active ingredient)
-
Emulsifiers
-
Thickener
-
Antifreeze and antifoam agents
-
Deionized water
-
Bead mill (for SC preparation)
-
High-shear mixer
-
Low-shear mixer
Step-by-Step Protocol:
-
Preparation of the Suspension Concentrate (SC) of this compound:
-
In a vessel, dissolve the wetting and dispersing agents in a portion of the deionized water.
-
Add the this compound powder to this solution under high-shear mixing to form a slurry.
-
Pass the slurry through a bead mill to reduce the particle size of this compound to the desired range (typically < 5 µm).
-
Incorporate the antifreeze and a portion of the thickener.
-
-
Preparation of the Oil-in-Water Emulsion (EW):
-
Prepare the oil phase by dissolving the second active ingredient (if any) in the oil.
-
Prepare the aqueous phase by dissolving the emulsifiers in deionized water.
-
Create a pre-emulsion by adding the oil phase to the aqueous phase under high-shear mixing.
-
Homogenize the pre-emulsion to achieve the desired droplet size.
-
-
Combination to Form the Suspoemulsion (SE):
-
In a separate mixing vessel, slowly add the prepared SC to the prepared EW under low-shear agitation. The order of addition can be critical and may require optimization.
-
Add the remaining thickener and the antifoam agent and continue to mix until a homogeneous suspoemulsion is obtained.
-
Adjust the final viscosity as needed.[5]
-
Diagram of Suspoemulsion Preparation Workflow:
Caption: Workflow for the preparation of a this compound suspoemulsion.
Section 3: Solid Lipid Nanoparticle (SLN) Formulations
Solid Lipid Nanoparticles (SLNs) are colloidal carriers with a solid lipid core, typically with particle sizes ranging from 50 to 1000 nm. This compound can be incorporated into the solid lipid matrix, providing a controlled release and protecting it from degradation.
Rationale for Solid Lipid Nanoparticle Formulation
-
Controlled Release: The solid lipid matrix can provide a sustained release of this compound, potentially prolonging its activity.
-
Protection of Active Ingredient: The solid matrix can protect this compound from photodegradation and chemical degradation.
-
Good Biocompatibility: SLNs are typically made from biodegradable and biocompatible lipids.[11]
-
Improved Adhesion: The lipidic nature of SLNs can enhance their adhesion to the waxy cuticle of plant leaves.
Key Components and Selection Criteria
| Component | Examples | Selection Rationale |
| Solid Lipid | Fatty acids (e.g., stearic acid, palmitic acid), Triglycerides (e.g., glyceryl monostearate, Compritol® 888 ATO), Waxes (e.g., carnauba wax) | Must be solid at room and application temperatures. High solubilizing capacity for this compound in its molten state. The choice of lipid influences the drug loading and release characteristics.[12] |
| Surfactant(s) | Poloxamers (Pluronic® series), Polysorbates (Tween® series), Lecithin | To stabilize the nanoparticle dispersion and prevent aggregation. The concentration and type of surfactant affect the particle size and stability. |
| Co-surfactant (optional) | Bile salts (e.g., sodium taurocholate), Short-chain alcohols | To improve the stability of the formulation. |
Protocol for this compound Solid Lipid Nanoparticle Preparation (Hot Homogenization)
This protocol describes the widely used hot homogenization method followed by ultrasonication.
Materials and Equipment:
-
This compound (technical grade)
-
Solid lipid
-
Surfactant(s)
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
-
Heated magnetic stirrer
-
Water bath
Step-by-Step Protocol:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid with continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant(s) in deionized water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Disperse the hot lipid phase into the hot aqueous phase under high-shear homogenization for a few minutes to form a hot oil-in-water pre-emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the hot pre-emulsion to probe sonication for a defined period (e.g., 5-15 minutes) to further reduce the droplet size.
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.
-
Diagram of Solid Lipid Nanoparticle Preparation Workflow:
Caption: Hot homogenization workflow for preparing this compound solid lipid nanoparticles.
Section 4: Amorphous Solid Dispersion (ASD) Formulations
Amorphous solid dispersions involve dispersing the active ingredient in an amorphous state within a polymer matrix. This eliminates the crystalline lattice energy barrier to dissolution, significantly enhancing the solubility and dissolution rate of poorly soluble compounds like this compound.
Rationale for Amorphous Solid Dispersion Formulation
-
Maximizing Solubility Enhancement: By converting this compound to its amorphous form, a supersaturated solution can be generated upon contact with water, leading to a significant increase in its apparent solubility.
-
Improved Dissolution Rate: The absence of a crystal lattice allows for much faster dissolution compared to the crystalline form.
-
Stabilization of the Amorphous State: The polymer matrix prevents the recrystallization of the amorphous this compound, ensuring long-term stability.[7]
Key Components and Selection Criteria
| Component | Examples | Selection Rationale |
| Polymer Matrix | Polyvinylpyrrolidone (PVP), Polyvinylpyrrolidone-vinyl acetate copolymer (PVP/VA), Hydroxypropyl methylcellulose (HPMC), Hydroxypropyl methylcellulose acetate succinate (HPMCAS), Soluplus® | The polymer should be miscible with this compound and capable of forming a stable amorphous solid dispersion. The choice of polymer can also influence the release profile. Natural polymers like chitosan and alginate are also being explored.[9] |
| Solvent(s) | Acetone, Methanol, Ethanol, Dichloromethane | For solvent-based preparation methods, the solvent must be able to dissolve both this compound and the polymer. The volatility of the solvent is also a key consideration. |
Protocol for this compound Amorphous Solid Dispersion Preparation (Spray Drying)
Spray drying is a common and scalable method for producing amorphous solid dispersions.
Materials and Equipment:
-
This compound (technical grade)
-
Selected polymer
-
Appropriate solvent(s)
-
Spray dryer
-
Magnetic stirrer
-
Analytical balance
Step-by-Step Protocol:
-
Preparation of the Spray Solution:
-
Dissolve both the this compound and the polymer in a suitable solvent or solvent mixture with stirring until a clear solution is obtained. The solid content is typically in the range of 5-20% (w/v).
-
-
Spray Drying Process:
-
Set the parameters of the spray dryer, including the inlet temperature, atomization gas flow rate, and feed pump rate.
-
Pump the feed solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates upon contact with the hot drying gas, and the solid particles are collected in a cyclone.
-
-
Secondary Drying:
-
Collect the spray-dried powder and subject it to secondary drying in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove any residual solvent.
-
Diagram of Amorphous Solid Dispersion Preparation Workflow:
Caption: Spray drying workflow for preparing a this compound amorphous solid dispersion.
Section 5: Characterization and Quality Control of Advanced Formulations
Thorough characterization is essential to ensure the quality, stability, and performance of the developed this compound formulations.
Physicochemical Characterization
| Parameter | Technique | Purpose |
| Particle/Droplet Size and Distribution | Dynamic Light Scattering (DLS) | To determine the mean particle/droplet size and polydispersity index (PDI). DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[4][13] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To assess the surface charge of the particles/droplets, which is an indicator of the physical stability of the dispersion. Higher absolute zeta potential values (typically > ±30 mV) suggest better stability due to electrostatic repulsion. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles or the structure of the ASD. |
| Encapsulation Efficiency (EE%) and Drug Loading (DL%) | Centrifugation followed by HPLC/UV-Vis Spectroscopy | To quantify the amount of this compound successfully incorporated into the formulation. |
| Crystallinity (for SLNs and ASDs) | Differential Scanning Calorimetry (DSC) / X-ray Diffraction (XRD) | To confirm the solid-state of the lipid in SLNs and the amorphous nature of this compound in ASDs. |
Stability Assessment
Accelerated Stability Testing Protocol:
-
Objective: To predict the long-term stability of the formulation in a shorter timeframe.
-
Procedure:
-
Store samples of the formulation in sealed containers at an elevated temperature, typically 54 ± 2°C for 14 days, as per regulatory guidelines for agrochemicals.[14][15]
-
At specified time points (e.g., 0 and 14 days), withdraw samples and analyze for:
-
Physical Changes: Visual inspection for phase separation, creaming, sedimentation, crystal growth, or changes in color and odor.
-
Particle/Droplet Size and Zeta Potential: To monitor for any changes that might indicate instability.
-
Chemical Degradation: Quantify the active ingredient content using a validated analytical method (e.g., HPLC) to check for degradation.[14]
-
-
In Vitro Release Studies
Dialysis Bag Method Protocol:
-
Objective: To evaluate the release profile of this compound from the formulation.
-
Procedure:
-
Place a known amount of the this compound formulation into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., a buffer solution with a small amount of surfactant to maintain sink conditions) at a constant temperature with gentle agitation.[16]
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the concentration of this compound in the withdrawn samples using a suitable analytical technique (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Section 6: Efficacy Evaluation of Enhanced this compound Formulations
The ultimate goal of formulation development is to enhance the biological efficacy of this compound. As a tobacco bud inhibitor, specific bioassays are required to compare the performance of the new formulations against a conventional formulation or a technical grade control.
Greenhouse and Field Bioassays
Tobacco Bud Inhibition Assay Protocol:
-
Objective: To assess the ability of different this compound formulations to inhibit the growth of axillary buds on tobacco plants.
-
Procedure:
-
Grow tobacco plants to a suitable stage (e.g., just before or at flowering).
-
Manually remove the apical bud (topping) from the plants.
-
Prepare spray solutions of the different this compound formulations at various concentrations. Include a negative control (no treatment) and a positive control (conventional formulation).
-
Apply the treatments to the topped plants, ensuring uniform coverage of the upper leaves and stem.
-
After a specified period (e.g., 2-4 weeks), measure the number and total weight of the axillary buds that have developed on each plant.
-
Calculate the percentage of bud inhibition for each treatment relative to the negative control.
-
Data Analysis and Interpretation
The data from the bioassays should be statistically analyzed to determine if the differences in efficacy between the formulations are significant. A dose-response curve can be generated to compare the concentrations at which different formulations achieve a certain level of bud inhibition (e.g., IC₅₀).
Conclusion
The efficacy of this compound is intrinsically linked to its formulation. By addressing its poor aqueous solubility through advanced formulation strategies such as nanoemulsions, suspoemulsions, solid lipid nanoparticles, and amorphous solid dispersions, it is possible to significantly enhance its bioavailability and, consequently, its performance as a plant growth regulator. The protocols and characterization methods outlined in this guide provide a comprehensive framework for the systematic development and evaluation of high-efficacy this compound formulations. The successful implementation of these technologies will not only lead to more effective and reliable products but also contribute to more sustainable agricultural practices through potentially reduced application rates.
References
- Nanoemulsions as edible co
- Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. (n.d.).
- The Best Surfactants to Use with Pesticides. (2022). Heritage PPG.
- Advanced Agricultural Surfactants for Pesticide Formul
- Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. (n.d.).
- Nanoemulsions as edible co
- Food grade nanoemulsions: promising delivery systems for functional ingredients. (n.d.).
- Nano Emulsion Based Pesticides Formulations-A Bioengineering Perspective. (2023). GS Gill Research Institute.
- Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. (n.d.). HORIBA.
- Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. (2022).
- Solubilization and Controlled Release Strategy of Poorly W
- Consortium on Methods Evaluating Tobacco: Research Tools to Inform US Food and Drug Administration Regulation of Snus. (2017).
- tensiofix® surfactants. (n.d.). Ajinomoto - Agrosolutions.
- Accelerated Storage Stability and Corrosion Characteristics Study Protocol. (n.d.).
- Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. (n.d.). MDPI.
- Characterization of Cognitive-Behavioral Counseling Duration Thresholds for Effective Tobacco Tre
- Dynamic Light Scattering (DLS). (n.d.).
- CA2322522C - Herbicidal suspoemulsion concentrate. (n.d.).
- Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy. (n.d.). MDPI.
- Generation of storage stability data for agricultural chemical products. (2025). Australian Pesticides and Veterinary Medicines Authority.
- Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right?. (n.d.).
- Bioassays for Identifying and Characterizing Plant Regulatory Peptides. (2023).
- Solid Lipid Nanoparticles Co-loaded with Simazine and Atrazine: Preparation, Characterization, and Evaluation of Herbicidal Activity. (n.d.).
- Study Notes on Bioassay (With Diagram) | Plants. (n.d.). Biology Discussion.
- Polymer screening for amorphous solid dispersions (ASDs) using the Crystal16. (2025). YouTube.
- Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). (n.d.). ScholarWorks@UARK.
- Agricultural & Farming Chemicals | Suspo-Emulsions. (n.d.). Azelis.
- Accelerated Storage Stability and Corrosion Characteristics Study Protocol. (2025).
- SE Surfactants. (n.d.). Supreme Surfactants.
- Basics of Solid Lipid Nanoparticles Formulation. (2024). Biomedical Research Bulletin.
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010).
- Plant Hormones: Bioassay for Gibberellin. (n.d.). University of Colorado Boulder.
- Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. (n.d.).
- (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010).
- Lipids used in solid lipid nanoparticle preparation. (n.d.).
- (PDF) Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. (2025).
- Storage Stability Trials for Agrochemicals. (n.d.). BOC Sciences.
- Solid lipid nanoparticles as carriers for lipophilic compounds for applic
- Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions. (n.d.). Pharma Excipients.
- How Sex Drive Pills for Men Affect Hormones & Blood Flow. (2026). Centro Global de Ciudades.
- In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project. (n.d.).
- Secret of Dynamic Light Scattering (DLS) for particle size analysis. (n.d.). Bettersize Instruments.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.).
- Assessing the Effectiveness of Tobacco 21 Laws to Reduce Underage Access to Tobacco: Protocol for a Repeated Multi-Site Study. (2023).
- Bioassays PGR Long Notes. (n.d.). Scribd.
Sources
- 1. heritageppg.com [heritageppg.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioassay for plant growth regulators | PDF [slideshare.net]
- 4. horiba.com [horiba.com]
- 5. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Agricultural Surfactants for Pesticide Formulation | Unitop Chemicals [unitopchemicals.com]
- 7. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. CA2322522C - Herbicidal suspoemulsion concentrate - Google Patents [patents.google.com]
- 11. biomedrb.com [biomedrb.com]
- 12. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers | MDPI [mdpi.com]
- 13. wyatt.com [wyatt.com]
- 14. epa.gov [epa.gov]
- 15. apvma.gov.au [apvma.gov.au]
- 16. Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Optimizing Flumetralin's Local Systemic Action Through Precise Droplet Size Control
A note on nomenclature: The initial topic specified "Flumetramide." However, extensive database searches indicate that this compound is a skeletal muscle relaxant. The compound with the relevant local systemic, plant growth regulating properties in an agricultural context is Flumetralin . This document proceeds with the analysis of Flumetralin to align with the scientific intent of the topic.
Introduction: The Nexus of Application Technology and Biological Efficacy
Flumetralin is a dinitroaniline-class plant growth regulator widely utilized for the control of axillary bud (sucker) growth in tobacco and other crops.[1][2] Its efficacy is rooted in a local systemic , or translaminar, mode of action.[3][4][5][6] Upon application, Flumetralin is absorbed by the plant's foliar surfaces and translocates to nearby meristematic tissues, such as axillary buds, where it inhibits cell division and growth.[1][4] This localized movement is critical; the active ingredient must penetrate the leaf cuticle and move within the tissue to reach its target site.[7]
The success of this entire process, from initial contact to ultimate biological response, is profoundly influenced by the physical characteristics of the spray application—chief among them, spray droplet size . The choice of spray nozzle, operating pressure, and formulation directly dictates the droplet size spectrum, which in turn governs the efficiency of spray retention, leaf coverage, and active ingredient uptake.[8][9] Simply put, an inappropriate droplet size can render a chemically effective product biologically ineffective.
These notes provide a comprehensive technical guide for researchers and drug development professionals to understand and experimentally optimize the application of Flumetralin by controlling spray droplet size. We will explore the causal chain linking droplet physics to biological outcome and provide detailed, self-validating protocols for systematic investigation.
Scientific Foundation: From Atomization to Localized Translocation
Flumetralin's Mode of Action
Flumetralin acts by inhibiting the formation of microtubules in plant cells.[1][2] This disruption of the cytoskeleton prevents cell division (mitosis) and elongation, effectively halting the growth of nascent tissues like axillary buds. For this to occur, the molecule must first overcome the waxy outer leaf cuticle and enter the cellular matrix.
The Concept of Local Systemic (Translaminar) Action
Unlike true systemic pesticides that can move throughout the plant's vascular system (xylem and phloem), translaminar compounds primarily move short distances within the treated leaf.[10][11] This action is crucial for targeting pests or physiological sites that are not directly contacted by the spray, such as the undersides of leaves or the axillary buds nestled at the stem-leaf junction. The process involves:
-
Deposition & Retention: Droplets must land and adhere to the leaf surface.
-
Penetration: The active ingredient diffuses from the droplet through the lipophilic leaf cuticle into the epidermis and mesophyll cells.[7]
-
Translocation: The compound moves short distances from cell to cell, creating a reservoir of active ingredient within the leaf tissue.[12]
The Physics of Droplet Size: A Balancing Act
Spray atomization creates a spectrum of droplet sizes, typically measured in microns (µm) and classified by standards such as ASABE S572.1.[8][13][14][15] The Volume Median Diameter (VMD or Dv0.5) is a key metric, representing the droplet size where half of the spray volume is contained in smaller droplets and half in larger ones.[16]
The trade-offs are critical:
-
Fine Droplets (<200 µm): Offer superior surface coverage and can penetrate dense canopies. However, they are highly susceptible to evaporation and off-target drift, which reduces the dose reaching the target and poses environmental risks.[9][16]
-
Coarse Droplets (>400 µm): Significantly reduce drift and evaporation. However, they may bounce off leaves, provide poor coverage, and lead to a lower total uptake of the active ingredient, potentially reducing efficacy even for systemic products.[17][18]
The central hypothesis of this guide is that an optimal droplet size exists —one that is small enough to ensure adequate leaf coverage and retention for maximum absorption, yet large enough to mitigate drift and ensure the required dose is delivered to the target tissue.
Experimental Design & Protocols
To systematically determine the optimal droplet size for Flumetralin, a three-stage experimental workflow is proposed. This design ensures that each step informs the next, creating a self-validating process from physical characterization to biological efficacy.
Figure 1: Integrated workflow for optimizing Flumetralin application.
Protocol 1: Characterization of Spray Droplet Size Spectrum
Causality: Before assessing biological effect, the physical spray characteristics must be rigorously quantified. This protocol establishes the independent variable—the droplet size spectrum—produced by different application hardware. Laser diffraction is the industry-standard method for this purpose.[19][20][21]
Materials:
-
Low-speed wind tunnel or spray chamber.
-
Laser diffraction instrument (e.g., Malvern Spraytec).
-
Selection of agricultural spray nozzles (e.g., standard flat-fan, low-drift air induction).
-
Pressurized spray delivery system with calibrated pressure gauge and flow meter.
-
Spray solution (Flumetralin formulation diluted in water as per label).
Methodology:
-
System Setup: Install the laser diffraction system in the wind tunnel according to the manufacturer's guidelines. Ensure proper alignment of the transmitter and receiver.[22]
-
Nozzle Mounting: Mount the first nozzle on the spray boom inside the chamber, ensuring the spray plume will pass perpendicularly through the laser beam.
-
Environmental Control: Set the wind tunnel airspeed to a constant, relevant speed (e.g., 3-5 m/s) to simulate field conditions.
-
Pressure & Flow Rate: Set the desired operating pressure (e.g., 2.0 bar). Record the stable flow rate.
-
Data Acquisition:
-
Perform a background measurement with no spray to account for ambient dust.
-
Initiate spraying and begin data acquisition.
-
Traverse the nozzle across the laser beam to ensure the entire spray plume is measured, providing a representative composite measurement.[19]
-
Perform at least three replicate measurements for each nozzle-pressure combination.
-
-
Data Analysis: Using the instrument software, calculate key droplet size parameters for each replicate:
-
Dv0.1: 10% of the spray volume is in droplets smaller than this value.
-
Dv0.5 (VMD): The volume median diameter.
-
Dv0.9: 90% of the spray volume is in droplets smaller than this value.
-
% Volume <150 µm: The percentage of driftable fines.
-
-
Classification: Compare the measured VMD against the ASABE S572.1 standard to classify each spray as Fine, Medium, Coarse, etc.[8][13][14]
Protocol 2: Controlled Application of Flumetralin
Causality: This protocol uses the characterized nozzles from Protocol 1 to apply Flumetralin under controlled conditions, ensuring that any observed differences in efficacy can be directly attributed to the pre-determined droplet size.
Materials:
-
Healthy, uniform tobacco plants (e.g., Nicotiana tabacum) at the elongated button to early flower stage.[3]
-
Laboratory track sprayer for consistent speed and boom height.
-
Characterized nozzles from Protocol 1.
-
Flumetralin 125 g/L EC formulation.[4]
-
Appropriate personal protective equipment (PPE).
Methodology:
-
Plant Preparation: Grow plants under uniform greenhouse conditions. Just prior to application (within 24 hours), top the plants by removing the terminal bud and any axillary buds longer than 2 cm.[3]
-
Sprayer Calibration:
-
Install a selected nozzle (e.g., one producing a "Fine" spray).
-
Set the operating pressure to the value used during characterization in Protocol 1.
-
Adjust the track sprayer speed to achieve the target application volume (e.g., 200 L/ha).
-
-
Application:
-
Place a set of topped plants (e.g., n=10 per treatment) on the track sprayer.
-
Prepare the Flumetralin spray solution according to the desired application rate (e.g., 800 mg/L).[4]
-
Conduct the spray application. Include a water-only spray control group.
-
-
Post-Application Care: Return plants to the greenhouse. Avoid overhead watering for at least 2 hours to allow for absorption.[3][23]
-
Repeat: Repeat steps 2-4 for each characterized nozzle (e.g., "Medium," "Coarse"), ensuring each treatment group is clearly labeled.
Protocol 3: Efficacy Assessment and Quantification of Translocation
Causality: This dual-pronged protocol provides a self-validating assessment. The bioassay (Part A) measures the ultimate desired biological effect (sucker control), while the analytical chemistry (Part B) provides quantitative proof of the underlying mechanism—the movement of Flumetralin from the application site into the target tissue.
Part A: Bioassay - Sucker Growth Inhibition
-
Evaluation Points: At 7, 14, and 21 days after treatment (DAT).
-
Data Collection: For each plant, count the number of axillary buds that have emerged and measure the length of the longest bud.
-
Efficacy Calculation: Calculate the percent sucker control for each treatment group relative to the water-only control group.
Part B: Analytical Quantification of Flumetralin Translocation (LC-MS/MS)
-
Sampling (e.g., at 48 hours post-application):
-
From each treatment group (n=3 plants), carefully excise the top two axillary buds (target sink tissue).
-
Excise a section of the adjacent leaf tissue that was directly sprayed (source tissue).
-
Rinse the surface of the excised tissues with a small amount of acetonitrile/water to remove any unabsorbed surface residue.
-
Flash-freeze samples in liquid nitrogen and store at -80°C.
-
-
Sample Preparation (QuEChERS Method):
-
Homogenize the frozen tissue samples.
-
Perform a standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction using an appropriate kit to isolate pesticide residues.[24]
-
-
LC-MS/MS Analysis:
-
Develop a quantitative method for Flumetralin using a triple quadrupole mass spectrometer.[25][26][27] This involves optimizing precursor/product ion transitions in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Create a matrix-matched calibration curve to ensure accurate quantification.[28]
-
Analyze the prepared sample extracts to determine the concentration of Flumetralin (ng/g) in both the source (leaf) and sink (axillary bud) tissues.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The goal is to correlate the physical spray parameters with the biological and analytical outcomes.
Table 1: Correlating Droplet Size with Flumetralin Efficacy and Translocation
| Treatment (Nozzle @ Pressure) | ASABE S572.1 Classification | VMD (Dv0.5) [µm] | % Volume <150 µm (Driftable Fines) | % Sucker Control (14 DAT) | Flumetralin Conc. in Axillary Bud (ng/g tissue) |
|---|---|---|---|---|---|
| Flat-Fan @ 4.0 bar | Fine | 195 | 22.5 | 95% | 85.2 |
| Flat-Fan @ 2.5 bar | Medium | 280 | 11.8 | 98% | 110.5 |
| Air Induction @ 4.0 bar | Coarse | 410 | 3.1 | 75% | 45.7 |
| Air Induction @ 2.5 bar | Very Coarse | 525 | <2.0 | 60% | 20.1 |
| Control | N/A | N/A | N/A | 0% | < LOQ |
Data presented are hypothetical and for illustrative purposes.
Interpretation:
-
In this hypothetical example, the "Medium" spray provides the highest level of sucker control and the greatest concentration of Flumetralin in the target tissue.
-
The "Fine" spray, despite good control, likely suffered from some evaporative loss or drift, resulting in slightly less translocation.
-
The "Coarse" and "Very Coarse" sprays demonstrate a clear drop-off in efficacy, strongly correlating with the reduced concentration of active ingredient reaching the axillary buds. This is likely due to poor leaf coverage and retention, limiting the initial uptake.
Figure 2: Causal relationship between droplet size and biological efficacy.
Conclusion and Authoritative Recommendations
The efficacy of a locally systemic plant growth regulator like Flumetralin is inextricably linked to the physical parameters of its application. This guide demonstrates a clear causal pathway: droplet size dictates leaf coverage and retention, which in turn governs the efficiency of uptake and translocation to the target site, ultimately determining the biological outcome.
Based on the principles and protocols outlined, we recommend the following for optimizing Flumetralin applications:
-
Characterize, Don't Assume: Always characterize spray nozzles using laser diffraction to obtain empirical data on the droplet size spectrum under your specific operating conditions.
-
Avoid Extremes: Both "Fine" and "Very Coarse" sprays present significant risks. Fine sprays risk substantial loss to drift, while coarse sprays lead to poor coverage and reduced efficacy.
-
Target "Medium" Sprays: For foliar-applied products with translaminar action like Flumetralin, a "Medium" spray quality (VMD approx. 250-350 µm) generally provides the optimal balance between excellent coverage and effective drift management.[13][18]
By following these protocols, researchers and development professionals can move beyond simple application to precision engineering of the spray, ensuring that the full potential of advanced formulations like Flumetralin is realized in the field.
References
-
Regulations.gov. (2007). Flumetralin. Federal Register Environmental Documents. [Link]
-
ResearchGate. (n.d.). Flumetralin based plant growth regulator used in tobacco cultivation induces immune and cytotoxicity in vitro. ResearchGate. [Link]
-
AVIMA. (n.d.). Avi-Flumetralin125 EC. AVIMA. [Link]
-
ACS Publications. (2014). Comparison of Translocation Properties of Insecticides versus Herbicides. ACS Symposium Series. [Link]
-
Zhengzhou Delong Chemical Co., Ltd. (2022). Plant Growth Inhibitor- Flumetralin. [Link]
-
AHDB Horticulture. (n.d.). Chemical plant growth regulators - active ingredients. [Link]
-
DTU Orbit. (n.d.). How active ingredient localisation in plant tissues determines the targeted pest spectrum of different chemistries. [Link]
-
Sino Agro. (n.d.). Flumetralin 125g/l EC. [Link]
-
PubChem. (n.d.). Flumetralin. National Center for Biotechnology Information. [Link]
-
TeeJet® Technologies. (n.d.). A User's Guide to Droplet Size. [Link]
-
Cloyd, R. (2002). Systemic, Local Systemic, or Translaminar Insecticides: What's the Difference?. Kansas State University. [Link]
-
Cloyd, R. (2016). What Impacts the Effectiveness of Translaminar Pesticides?. GrowerTalks. [Link]
-
Hypro. (n.d.). ASABE S572.1 Droplet Size Classification. [Link]
-
University of Nebraska–Lincoln. (2018). Precise Spray Droplet Sizes for Optimizing Herbicide Applications. CropWatch. [Link]
-
Fritz, B. K., Hoffmann, W. C., & Martin, D. E. (2016). Measuring Spray Droplet Size from Agricultural Nozzles Using Laser Diffraction. Journal of Visualized Experiments, (115), 54582. [Link]
-
ResearchGate. (2014). Determination of Inter-leaf Translocated Free Glyphosate in Arabidopsis thaliana using LC-MS/MS. [Link]
-
Krauskopf, D. M. (2007). Contact, systemic and translaminar: How insecticides move in plants. MSU Extension. [Link]
-
Hoffmann, W. C., et al. (2018). Using laser diffraction to measure agricultural sprays: common sources of error when making measurements. International Journal of Precision Agricultural Aviation. [Link]
-
Agilent Technologies. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food. [Link]
-
Pesticide Environmental Stewardship. (n.d.). Understanding Droplet Size. [Link]
-
Greenleaf Technologies. (n.d.). ASAE S-572 Spray Tip Classification by Droplet Size. [Link]
-
National Center for Biotechnology Information. (2022). Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues. [Link]
-
National Center for Biotechnology Information. (2016). Measuring Spray Droplet Size from Agricultural Nozzles Using Laser Diffraction. [Link]
-
University of Florida IFAS Extension. (n.d.). Applicator's Guide to Spray Droplet Size. [Link]
-
ResearchGate. (n.d.). Analysis of pesticide residues by leaf spray mass spectrometry. [Link]
-
Fritz, B. K., et al. (2011). Measurement and classification methods using the ASAE S572.1 reference nozzles. 2011 ASABE Annual International Meeting. [Link]
-
Skyfox Publishing Group. (n.d.). Pesticide residue analysis in crops by LC-MS/MS method. [Link]
-
AZoM. (2021). Quality Control of Pesticides via Laser Diffraction Particle Size Analysis. [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. researchgate.net [researchgate.net]
- 3. avima.co.za [avima.co.za]
- 4. Plant Growth Inhibitor- Flumetralin - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 5. Flumetralin 125g/l EC-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro [sinoagrochem.com.cn]
- 6. Flumetralin | C16H12ClF4N3O4 | CID 62210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What Impacts the Effectiveness of Translaminar Pesticides? [growertalks.com]
- 8. teejet.com [teejet.com]
- 9. ucanr.edu [ucanr.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Contact, systemic and translaminar: How insecticides move in plants - MSU Extension [canr.msu.edu]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. cdn2.hubspot.net [cdn2.hubspot.net]
- 14. sprayerdepot.com [sprayerdepot.com]
- 15. mssoy.org [mssoy.org]
- 16. Understanding Droplet Size – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 17. Precise Spray Droplet Sizes for Optimizing Herbicide Applications | CropWatch | Nebraska [cropwatch.unl.edu]
- 18. How Spray Nozzles Affect Your Product Performance [simplotgrowersolutions.com]
- 19. researchgate.net [researchgate.net]
- 20. Measuring Spray Droplet Size from Agricultural Nozzles Using Laser Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Using laser diffraction droplet size and droplet size distribution analysis to optimize the performance of sprays | Malvern Panalytical [malvernpanalytical.com]
- 22. Using laser diffraction to measure agricultural sprays: Common sources of error when making measurements | Hoffmann | International Journal of Precision Agricultural Aviation [ijpaa.org]
- 23. Flumetralin: Chemical properties, Uses, and Toxicity_Chemicalbook [chemicalbook.com]
- 24. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. agilent.com [agilent.com]
- 27. skyfox.co [skyfox.co]
- 28. researchgate.net [researchgate.net]
Application Note: Optimizing Flumetramide Fungicide Performance via Adjuvant Engineering
Introduction: The Delivery Gap
Flumetramide is a specialized benzamide fungicide, primarily utilized for the control of powdery mildew (Oidium spp.) and other surface-dwelling fungal pathogens. Its efficacy is governed by a distinct physicochemical profile: it is lipophilic (high logP) and exhibits low water solubility .[1]
While the active ingredient (AI) is potent, its field performance is often compromised by the "Delivery Gap"—the disconnect between the spray nozzle and the fungal target. This compound is typically formulated as a Suspension Concentrate (SC) or Wettable Powder (WP). Without appropriate adjuvants, the spray droplets often bounce off hydrophobic waxy cuticles (e.g., grapevines, cucurbits) or fail to spread into the cryptic micro-habitats where fungal mycelia thrive.
This guide provides a scientifically grounded approach to selecting and validating adjuvants that transform this compound from a static deposit into a dynamic, bioactive film.
Mechanistic Insight: The Physics of Efficacy
To optimize this compound, we must manipulate three physical forces: Surface Tension , Viscoelasticity , and Cuticular Diffusion .
The Triple-Action Pathway
The following diagram illustrates the mechanistic pathway required for this compound to reach its target.
Caption: Figure 1.[2][3][4] The Adjuvant Action Pathway. Adjuvants divert the spray outcome from 'Bounce' to 'Uptake' by modifying interfacial tension.
Adjuvant Selection Matrix
This compound requires a balance between spreading (to cover mycelia) and sticking (to prevent rain wash-off).
| Adjuvant Class | Chemical Basis | Function | Recommendation for this compound |
| Organosilicones | Trisiloxane ethoxylates | Super-Spreader: Reduces surface tension to <25 mN/m. Promotes stomatal flooding. | High Utility. Critical for reaching powdery mildew in tight leaf clusters. Warning: Risk of runoff if over-dosed. |
| MSO (Methylated Seed Oils) | Fatty acid methyl esters | Penetrant: Solubilizes cuticular waxes to assist lipophilic AI transport. | Moderate Utility. Use if translaminar activity is required. Can cause phytotoxicity in sensitive crops (e.g., greenhouse ornamentals). |
| NIS (Non-Ionic Surfactants) | Alkyl polyglucosides / Alcohol ethoxylates | Wetter/Sticker: Improves retention without aggressive penetration. | Standard Baseline. Best for general maintenance sprays where crop safety is paramount. |
| Latex/Terpene Stickers | Synthetic latex or Pinene polymers | Rainfastness: Forms an elastic film over the deposit. | High Utility. this compound is surface-active; stickers prevent wash-off during irrigation or rain. |
Experimental Protocols
Protocol A: Compatibility & Stability (The "Jar Test")
Objective: Ensure the adjuvant does not destabilize the this compound SC/WP suspension.
Materials:
-
500 mL Graduated Cylinder (glass).
-
Standard Hard Water (342 ppm CaCO3 equivalent).
-
This compound Formulation.[5]
Procedure:
-
Water: Fill cylinder with 250 mL of standard hard water.
-
Adjuvant: Add adjuvant at labeled rate (e.g., 0.25% v/v). Invert to mix.
-
AI Addition: Add this compound at field rate. Note: Always add adjuvant to water before the pesticide to prevent shock flocculation.
-
Agitation: Invert cylinder 10 times.
-
Observation:
-
T=0: Check for immediate precipitation or curdling.
-
T=30 mins: Check for separation (creaming or sedimentation).
-
Re-dispersibility: Invert 3 times. If residue remains stuck to the bottom, the mix is incompatible.
-
Protocol B: Quantitative Spray Retention (Contact Angle)
Objective: Quantify the "spreading power" of the adjuvant on the target leaf surface.
Methodology:
Using a goniometer (drop shape analyzer), measure the contact angle (
-
Target Metric:
- : Hydrophobic (Poor coverage).
- : Ideal retention (Good wetting, low runoff risk).
- : Super-spreading (High coverage, high runoff risk).
Data Interpretation: For this compound, aim for the 40-60° range to ensure the fungicide stays on the leaf rather than running off into the soil.
Protocol C: Bioassay Validation (Powdery Mildew Model)
Objective: Correlate physical properties with biological kill rates.
Workflow Diagram:
Caption: Figure 2. Bioassay Workflow. Comparison of Preventative vs. Curative adjuvant efficacy.
Step-by-Step:
-
Preventative Test: Spray plants before inoculation. This tests the retention and film formation (Sticker/NIS efficacy).
-
Curative Test: Inoculate plants 48 hours before spraying. This tests penetration and spreading (Organosilicone/MSO efficacy) to reach established fungal colonies.
-
Control: Include a "Water + this compound" (no adjuvant) control to calculate the Adjuvant Enhancement Ratio.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Phytotoxicity (Leaf Burn) | Adjuvant concentration too high or MSO stripped the cuticle. | Switch to NIS or reduce MSO rate to <0.5% v/v. |
| Foaming in Tank | Organosilicones often cause excessive foam. | Add a silicone-based defoamer before the adjuvant. |
| Low Efficacy despite good coverage | Wash-off due to rain/irrigation. | Add a latex sticker or switch to a "spreader-sticker" blend. |
References
-
Physicochemical Properties of Benzamide Fungicides. Source: ResearchGate. Context: Establishes the lipophilic nature (logP > 3) of the chemical class, necessitating emulsification or wetting agents.
-
Adjuvants for Fungicides: Mechanisms of Action. Source: Croda Agriculture. Context: Explains the distinction between "retention" adjuvants for protectants and "penetrant" adjuvants for curatives.[7][10]
-
Organosilicone Surfactants and Spray Retention. Source: NIH / PubMed. Context: Details the "super-spreading" phenomenon and the risks of runoff with trisiloxane surfactants.
-
Spray Adjuvants: Activators and Modifiers. Source: Penn State Extension. Context: definitive guide on the classification of NIS, MSO, and Stickers.
Sources
- 1. Experimental determination of the physicochemical properties of lumefantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjuvants for fungicides | Croda Agriculture [crodaagriculture.com]
- 3. brewerint.com [brewerint.com]
- 4. extension.psu.edu [extension.psu.edu]
- 5. youtube.com [youtube.com]
- 6. nzpps.org [nzpps.org]
- 7. agrion.com.au [agrion.com.au]
- 8. Toxicity and Control Efficacy of an Organosilicone to the Two-Spotted Spider Mite Tetranychus urticae and Its Crop Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Possibilities to use tank-mix adjuvants for better fungicide spreading on triticale ears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2005002336A1 - Adjuvant formulation for enhancing the fungicidal efficacy and fungicidal composition containing same - Google Patents [patents.google.com]
Application Note: Field Efficacy Trial Design for Flumetramide (Veterinary Muscle Relaxant)
The following Application Note and Protocol guide addresses the experimental design for Flumetramide (CAS 7125-73-7), a skeletal muscle relaxant.[1][2]
Important Scope & Disambiguation Notice:
-
Target Compound: This compound (6-[4-(trifluoromethyl)phenyl]morpholin-3-one).[1][2][3] A centrally acting skeletal muscle relaxant.[1][2]
-
Not to be confused with:
-
Context: As this compound is a pharmaceutical agent, "Field Trials" in this context refers to Veterinary Clinical Field Studies (Phase III equivalent) conducted in non-clinical settings (e.g., equine stables, bovine herds) to evaluate efficacy in treating acute skeletal muscle disorders under real-world conditions.[1][2]
Executive Summary & Mechanism of Action
This compound (Code: McN-1546) is a morpholinone derivative exhibiting centrally acting skeletal muscle relaxant properties.[1][2] Unlike neuromuscular blockers (e.g., succinylcholine) that act at the motor endplate, this compound acts within the central nervous system (CNS), specifically depressing polysynaptic reflexes in the spinal cord and subcortical areas.[1][2]
Mechanistic Causality in Trial Design
The experimental design must account for the drug's specific pharmacodynamics:
-
Central Depression: Efficacy is measured by the reduction of hypertonicity (spasm) without inducing total paralysis or severe sedation.[1][2]
-
Polysynaptic Inhibition: The trial must target pathologies driven by reflex arcs (e.g., Exertional Rhabdomyolysis, acute traumatic spasm) rather than structural contractures.[1][2]
-
Systemic Absorption: Protocol must control for metabolic variability in field subjects (horses/cattle) compared to lab animals.
DOT Visualization: Mechanism & Trial Logic
Caption: this compound interrupts the polysynaptic reflex arc at the interneuronal level, reducing motor drive to hypertonic muscles without affecting the neuromuscular junction.[1][2]
Experimental Protocol: Veterinary Clinical Field Study
Study Objective
To demonstrate the non-inferiority of this compound injectable solution compared to Methocarbamol (Positive Control) in the alleviation of acute skeletal muscle spasms in Equine subjects.[1][2]
A. Study Design Matrix
| Parameter | Specification | Rationale |
| Design Type | Randomized, Double-Blind, Positive-Controlled, Multi-Site.[1][2] | "Field" implies uncontrolled environments; blinding and randomization are critical to minimize bias from handlers/owners.[1][2] |
| Target Population | Equine (Horses) presenting with acute muscle spasm (e.g., back pain, tying-up).[1][2] | High-value target species for muscle relaxants; clinical signs are readily observable.[1][2] |
| Sample Size | Powered to detect a 1.5-point difference on the Muscle Tone Scale (MTS) with 80% power ( | |
| Duration | 7 Days (Treatment phase: 3-5 days). | Acute spasms typically resolve or require alternative therapy within this window.[1][2] |
| Dosage | This compound: TBD (Titrated from Phase II, e.g., 5-10 mg/kg IV).[1][2] | IV route ensures 100% bioavailability in field conditions where oral refusal is common.[1][2] |
B. Inclusion & Exclusion Criteria (Self-Validating Logic)
-
Inclusion:
-
Exclusion:
C. Detailed Workflow Steps
Phase 1: Screening & Baseline (Day 0)[1][2]
-
Physical Exam: Assess heart rate, respiratory rate, and rectal temperature.[1][2]
-
Neurological Screen: Perform a brief gait analysis to rule out ataxia.
-
Baseline Scoring:
-
Randomization: Allocate subject to Group A (this compound) or Group B (Methocarbamol) using a pre-generated randomization code held by the Study Monitor (blinded to field vet).
Phase 2: Treatment (Days 1-5)[1][2]
-
Administration: Administer IV bolus slowly (over 2 minutes) BID (twice daily).
-
Immediate Monitoring: Observe for 15 minutes post-injection for adverse events (e.g., hemolysis, anaphylaxis, excessive sedation).
-
Efficacy Assessment: Performed 1 hour post-morning dose.
Phase 3: Data Collection & Analysis[1][2]
-
Primary Endpoint: Change in MTS from Baseline to Day 3.
-
Secondary Endpoint: Global Vet Assessment (Improved/No Change/Worse) and Time to Resolution.
-
Safety Endpoint: Incidence of ataxia or sedation scores > 1 (Mild).[1][2]
DOT Visualization: Field Trial Workflow
Caption: Randomized, blinded workflow ensures data integrity in uncontrolled field environments.
Data Presentation & Statistical Analysis
Scoring Systems (Standardized)
To ensure Trustworthiness of the data, subjective field observations must be quantized using validated scales.[1][2]
Table 1: Muscle Tone Scale (MTS)
| Score | Descriptor | Clinical Definition |
|---|---|---|
| 0 | Normal | Muscle is soft and pliable; normal elasticity. |
| 1 | Mild | Slight increase in tone; muscle yields to pressure.[1][2] |
| 2 | Moderate | Distinct resistance to palpation; muscle feels firm.[1][2] |
| 3 | Severe | Marked resistance; muscle feels hard/taut.[1][2] |
| 4 | Rigid | Board-like rigidity; no yield to pressure; fasciculations present.[1][2] |
Table 2: Sedation Safety Scale
| Score | Descriptor | Signs |
|---|---|---|
| 0 | Alert | Responsive to environment, head up.[1][2] |
| 1 | Mild | Slight drooping of lip/head, responsive to noise.[1][2] |
| 2 | Moderate | Head low, wide stance, delayed response.[1][2] |
| 3 | Severe | Ataxia, knuckling, risk of recumbency (Adverse Event).[1][2] |
Statistical Methods
-
Hypothesis:
: (Inferiority).[1][2] -
Test: Mann-Whitney U Test (for ordinal MTS data) or ANCOVA (for VAS continuous data, correcting for baseline).[1][2]
-
Success Criteria: Lower bound of 95% CI for the difference in MTS reduction is greater than -0.5 units.
Safety & Toxicology Considerations
In field trials, unlike clinical labs, immediate resuscitation equipment may be limited.[1][2]
-
Hemolysis Check: Morpholinone derivatives can occasionally cause hemolysis in specific species.[1][2] The protocol requires daily PCV (Packed Cell Volume) checks using portable centrifuges.[1][2]
-
Extravasation: this compound formulations may be irritating.[1][2] The protocol must mandate checking the jugular vein for phlebitis daily.[1][2]
-
Washout: If the animal requires rescue analgesia (e.g., flunixin meglumine), they must be withdrawn from the efficacy analysis but retained for safety analysis (Intention-to-Treat).[1][2]
References
-
National Center for Biotechnology Information (NCBI). (n.d.).[1][2] this compound (CID 23512).[1][2] PubChem.[1][2] Retrieved January 31, 2026, from [Link]1][2]
-
FDA Center for Veterinary Medicine. (2024).[1][2] VICH GL9: Good Clinical Practice (GCP). U.S. Food and Drug Administration.[1][2] Retrieved January 31, 2026, from [Link]1][2]
-
García-Domenech, R., et al. (2025).[1][2] Predicting Antifungal Activity: A Computational Screening Using Topological Descriptors. ResearchGate. (Cited for chemical property comparisons). Retrieved January 31, 2026, from [Link]1][2]
-
Muir, W. W., & Hubbell, J. A. (2009).[1][2] Equine Anesthesia: Monitoring and Emergency Therapy. Saunders. (Reference for muscle relaxant monitoring protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. biochempress.com [biochempress.com]
- 3. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 4. A kind of preparation method and application of flumetonide hapten and antigen - Eureka | Patsnap [eureka.patsnap.com]
- 5. Plant Growth Inhibitor- Flumetralin - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
Statistical analysis of data from Flumetramide treatment studies
Application Note: Statistical Analysis Protocols for Flumetramide (MCN-1546) Treatment Studies
Introduction & Scope
This compound (6-(4-(trifluoromethyl)phenyl)-3-morpholinone), historically developed under the code MCN-1546 (Brand: Duraflex), is a skeletal muscle relaxant. Its primary pharmacological endpoint is the inhibition of polysynaptic reflexes, resulting in reduced muscle tone without significant sedation at therapeutic doses.
This guide provides a rigorous statistical framework for analyzing data generated from this compound efficacy and safety studies. Given the compound's profile, data typically arises from:
-
Behavioral Assays: Rotarod performance, grip strength (Continuous or Ordinal).
-
Electrophysiology: Electromyography (EMG) signal amplitude (Continuous, Time-Series).
-
Pharmacokinetics (PK): Plasma concentration-time profiles (Non-linear).
Core Directive: This protocol moves beyond basic t-tests, advocating for Mixed-Effects Models and 4-Parameter Logistic (4PL) Regression to accurately capture the dynamic range and inter-subject variability inherent in muscle relaxant studies.
Experimental Design & Data Pre-processing
Before statistical testing, data integrity must be validated. Muscle relaxation studies are prone to high variability due to animal handling stress or baseline physiological differences.
Outlier Detection in Behavioral Data
-
Context: In Rotarod tests, a mouse might fall immediately due to distraction rather than drug effect.
-
Protocol: Do not manually exclude data. Use the ROUT method (Robust regression and Outlier removal) with a Q coefficient of 1%. This balances false discovery with the need to remove technical artifacts.
-
Why: Traditional Grubbs' test assumes univariate normality, which often fails in behavioral latency data.
-
Normalization of EMG Signals
-
Context: Absolute voltage (mV) in EMG varies by electrode placement.
-
Protocol: Normalize data as a Percentage of Baseline (%BL) for each subject before aggregation.
-
Transformation: If the distribution of %BL is right-skewed (common in suppression data), apply a Log-10 transformation prior to parametric testing.
Statistical Analysis Protocols
Protocol A: Dose-Response Analysis (ED50 Calculation)
Objective: Determine the Effective Dose 50 (ED50) for muscle relaxation (e.g., 50% reduction in grip strength).
Methodology: Do not use linear regression on dose. Biological responses saturate. Use Non-Linear Regression (NLR) .
-
Model Selection: 4-Parameter Logistic (4PL) Equation (Hill Slope).
-
X: Log of this compound dose.
-
Y: Response (e.g., Grip Strength).
-
-
Constraint: If normalizing to 0-100%, constrain "Top" to 100 and "Bottom" to 0 only if controls confirm full range; otherwise, allow the model to fit these parameters to detect partial agonism/efficacy.
-
Weighting: Apply
weighting if variance increases with the mean (heteroscedasticity), common in biological assays.
Protocol B: Longitudinal Analysis (Time-Course Studies)
Objective: Analyze the duration of action of this compound over 0–4 hours.
Methodology: Avoid "Repeated Measures ANOVA" (RM-ANOVA) if there are any missing data points (e.g., a subject is removed due to adverse events). Instead, use a Linear Mixed-Effects Model (LMM) .
-
Fixed Effects: Treatment Group, Time, and Treatment
Time Interaction. -
Random Effects: Subject Intercept (accounts for baseline variability per animal).
-
Covariance Structure: Autoregressive (AR1) – assumes correlation decays as time points get further apart.
Self-Validating Check:
-
If the Interaction Term (Treatment
Time) is significant ( ), it confirms that the drug alters the trajectory of the response, not just the overall mean.
Visualization of Statistical Logic
The following diagram outlines the decision framework for selecting the correct statistical test for this compound datasets.
Figure 1: Decision tree for selecting statistical tests based on data distribution and experimental design.
Summary Data Tables
When reporting this compound efficacy, structure your data tables to explicitly show variability and statistical power.
Table 1: Recommended Data Reporting Format for Dose-Response Studies
| Parameter | Metric | Statistical Requirement |
| Sample Size (N) | Count | Must report N per group (not just total). |
| Central Tendency | Mean or Median | Use Mean for Normal data; Median for Skewed/Ordinal. |
| Dispersion | SD, SEM, or IQR | SD describes the population; SEM describes precision of the mean. Use 95% CI for strongest inference. |
| Effect Size | Cohen's d or | Required to demonstrate biological significance independent of p-value. |
| P-Value | Probability | Report exact values (e.g., |
Advanced Protocol: Handling "Responders" vs. "Non-Responders"
In muscle relaxant studies, some subjects may not respond due to metabolic variability.
Protocol:
-
Define a Responder Threshold a priori (e.g., >20% reduction in muscle tone).
-
Categorize subjects as Responder/Non-Responder.
-
Apply Fisher’s Exact Test to compare Responder rates between Vehicle and this compound groups.
-
Note: This converts continuous data into binary, losing power but gaining clinical relevance (Number Needed to Treat - NNT).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23512, this compound. Retrieved from [Link]
-
Global Substance Registration System (GSRS). this compound (UNII: 604P380W06). U.S. Food and Drug Administration. Retrieved from [Link]
-
Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics. Retrieved from [Link]
-
Bates, D., Mächler, M., Bolker, B., & Walker, S. (2015). Fitting Linear Mixed-Effects Models Using lme4. Journal of Statistical Software. Retrieved from [Link]
Troubleshooting & Optimization
Optimizing Flumetramide concentration for effective sucker control in tobacco
Welcome to the technical support center for the optimization of flumetramide in tobacco sucker control experiments. This guide is designed for researchers and agricultural scientists to provide in-depth, field-proven insights into effectively utilizing this compound. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, ensuring your studies are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of this compound for sucker control in Nicotiana tabacum.
Q1: What is this compound and what is its mechanism of action in tobacco sucker control?
A1: this compound is a selective plant growth regulator classified as a contact-local systemic suckercide.[1][2] Its mechanism relies on the inhibition of cell division in the axillary buds (suckers) of the tobacco plant.[2][3] Unlike true systemic chemicals like maleic hydrazide (MH), this compound is not readily translocated throughout the plant from the leaves.[2] Therefore, it is critical that the chemical solution makes direct contact with the young sucker tissue to be effective.[1][2] Following a successful application, controlled suckers do not necrose (turn brown or black) as they would with contact fatty alcohols; instead, they appear yellow, deformed, and cease to grow.[2]
Q2: What is the critical window for applying this compound for maximum efficacy?
A2: The optimal application timing for this compound is when the tobacco plant is in the elongated-button-to-early-flower stage of development.[2] Applying it too early can lead to phytotoxicity on the upper leaves, especially under stressful environmental conditions like drought.[4] Applying it too late may result in reduced control as suckers may already be too large and established. The objective is to target small, tender suckers that are actively developing.[2]
Q3: How does this compound's activity differ from fatty alcohols and maleic hydrazide (MH)?
A3: These three chemicals represent the primary classes of suckercides, each with a distinct mode of action:
-
Fatty Alcohols (Contacts): These compounds, such as n-decanol, act by desiccating or "burning" any tender sucker tissue they touch.[1][5] Their action is rapid but they have no residual or systemic activity.
-
This compound (Contact-Local Systemic): As detailed in Q1, this compound must touch the sucker but then acts by inhibiting cell division, providing longer-lasting control on the suckers it contacts.[1][2]
-
Maleic Hydrazide (MH) (True Systemic): MH is the only true systemic suckercide.[1][3] It is absorbed by the mature leaves and translocated throughout the plant's vascular system to the axillary buds, where it inhibits growth.[1] This allows it to control suckers that may not have been directly sprayed.
Q4: Can the efficacy of this compound be enhanced with adjuvants or alternative application strategies?
A4: Yes. Research has demonstrated two key strategies for enhancement:
-
Split Applications: Dividing the total desired rate into two separate applications made five to seven days apart can significantly improve overall sucker control.[1] This approach increases the probability of contacting all emergent suckers.
-
Surfactants: The addition of a surfactant, such as an alkyl-phenol polyglycoether, to the spray solution has been shown to maintain or enhance efficacy even when this compound doses are reduced by as much as 50-75%.[6] This can offer considerable cost savings and reduce the total chemical load on the environment.
Experimental Protocol: Dose-Response Assay for this compound Optimization
This protocol provides a self-validating framework for determining the optimal concentration of this compound for a specific tobacco cultivar and set of environmental conditions.
Objective: To determine the minimum effective concentration of this compound that provides commercially acceptable sucker control (>90%) without inducing significant phytotoxicity.
Materials:
-
Mature, topped tobacco plants (elongated button stage) of a uniform cultivar.
-
This compound formulation (e.g., Prime+).
-
Pressurized spray application system (e.g., backpack sprayer with a calibrated nozzle).
-
Graduated cylinders and beakers for accurate measurement.
-
Personal Protective Equipment (PPE) as per the manufacturer's safety data sheet.
-
Plant labels and data collection sheets.
-
Non-ionic surfactant (optional, for advanced trials).
Methodology:
-
Plant Selection and Topping: Select healthy, uniform tobacco plants. All plants should be topped (removal of the terminal flower bud) at the same developmental stage. Immediately following topping, manually remove any suckers longer than one inch (2.5 cm).[1][7]
-
Treatment Group Design: Establish a minimum of five treatment groups, including a negative control:
-
Group 1: Negative Control (Water spray only).
-
Group 2: this compound at 0.67 kg a.i./ha.[8]
-
Group 3: this compound at 1.01 kg a.i./ha (Standard recommended rate).[8]
-
Group 4: this compound at 1.34 kg a.i./ha.[8]
-
Group 5: this compound at 2.02 kg a.i./ha.[8]
-
Note: These rates should be calculated based on the active ingredient (a.i.) concentration of your specific this compound product and converted to ml of product per liter of water based on your calibrated sprayer output.
-
-
Solution Preparation: Precisely prepare the spray solutions for each treatment group. Ensure thorough mixing.
-
Application: Apply the treatments using a consistent method. For research purposes, a hand-poured "jug method" (applying a fixed volume to the top of the stalk) or a directed spray that ensures the solution runs down the stalk contacting the leaf axils is recommended for uniformity.[4][6] This mimics effective hand application.[1]
-
Data Collection:
-
Phytotoxicity Assessment (3 and 7 Days After Treatment - DAT): Visually rate plants on a scale of 0 (no injury) to 10 (plant death), looking for leaf burn, distortion, or stunting.
-
Sucker Control Efficacy (21 and 42 DAT): For each plant, count the number of suckers greater than one inch and measure their total fresh weight.
-
-
Data Analysis: Calculate the percent sucker control for each treatment relative to the negative control group. Analyze the data using ANOVA to determine statistically significant differences between treatment concentrations for both efficacy and phytotoxicity.
Troubleshooting Guide
This section addresses common issues encountered during this compound optimization experiments in a question-and-answer format.
Q: My experiment yielded poor sucker control (<85%) even at the highest this compound concentrations. What went wrong?
A: This is a common issue that typically points to application error rather than chemical resistance. Let's break down the likely causes:
-
Inadequate Coverage: Did the spray solution make direct contact with the suckers in the upper and middle leaf axils? this compound's contact-local systemic nature means missed suckers will continue to grow.[1][2]
-
Self-Validation: Review your application technique. For sprayers, ensure nozzles are configured to target the stalk and run down into the axils. For hand applications, confirm the volume was sufficient to wet the entire stalk. Leaning plants are notoriously difficult to treat effectively and may result in missed suckers.[1]
-
-
Sucker Size: Were all suckers less than one inch long at the time of application? this compound is not effective on larger, established suckers.[1]
-
Corrective Action: Always perform manual removal of suckers longer than one inch just before chemical application.[7]
-
-
Application Timing: Was the application performed at the elongated-button-to-early-flower stage?[2]
-
Causality: At this stage, the plant is signaling for axillary bud growth post-topping, and the suckers are young and highly susceptible. Applying too late means you are fighting more established growth.
-
Q: I observed phytotoxicity (leaf burn, yellowing of upper leaves) in my treatment groups. How can I avoid this?
A: Phytotoxicity from this compound is often linked to concentration and environmental stress.
-
Excessive Concentration: Your highest rates may be supra-optimal for the cultivar or conditions. The data from your dose-response experiment is critical here to establish a ceiling for safe application rates.
-
Environmental Stress: Was the tobacco under drought stress (wilting) at the time of application? Applying suckercides to water-stressed plants significantly increases the risk of chemical injury.[4]
-
Best Practice: Never apply this compound to wilted plants. If possible, irrigate 1-2 days prior to application to ensure the plants are fully turgid. Avoid application during the hottest part of the day.
-
Q: The suckers on my treated plants turned yellow and looked deformed, but they didn't fall off. Is the product working?
A: Yes, this is the classic visual confirmation that this compound is working correctly. Its mode of action is to inhibit cell division, which results in stunted, yellow, and malformed sucker tissue.[2] This is distinct from the brown, necrotic appearance caused by contact fatty alcohols.
Q: I am concerned about soil carryover affecting my next crop. Is this a valid concern with this compound?
A: Yes, this is a valid and important consideration. Excessive rates of this compound can lead to soil residues that may negatively impact subsequent rotational crops, particularly small grains, corn, and sweet potatoes.[1][8]
-
Mitigation Strategy: Strict adherence to the label-recommended dose is crucial. Research indicates that at the standard application rate (≤1.34 kg a.i./ha), there should be no concern for sweet potatoes planted the following year.[8] Your dose-response experiment will help you identify the minimum effective dose, which is the best strategy for minimizing soil residue risk while achieving effective sucker control.
Data Presentation
Table 1: this compound Concentration and Application Guidance
| Parameter | Recommendation | Rationale & Citations |
| Application Timing | Elongated-button to early-flower stage | Maximizes efficacy on young, susceptible suckers while minimizing risk of phytotoxicity to upper leaves.[2] |
| Initial Test Range (a.i.) | 0.67 kg/ha to 2.02 kg/ha | This range covers sub-optimal to potentially supra-optimal rates to establish a clear dose-response curve.[8] |
| Standard Rate (a.i.) | ~1.01 - 1.34 kg/ha | Generally provides effective control without significant risk of crop injury or soil carryover.[8] |
| Application Method | Directed spray or hand-pour | Ensures direct contact with sucker tissue, which is essential for efficacy.[1][4] |
| Enhancement Strategy | Split applications or use of a surfactant | Can improve overall control and allow for the use of lower total rates of active ingredient.[1][6] |
Visualized Workflows and Logic
Caption: Experimental workflow for this compound concentration optimization.
Caption: Troubleshooting logic for poor this compound efficacy.
References
-
Vann, M. C., Suchoff, D. H., Machacek, J. L., Cheek, J. A., & Whitley, D. S. (2021). Tobacco injury and sucker control efficacy following applications of pelargonic acid. Crop, Forage & Turfgrass Management, 7(1). Available at: [Link]
-
North Carolina State Extension. (2023). 2023 Flue-Cured Tobacco Guide | 7. Topping, Managing Suckers, and Using Ethephon. NC State Extension Publications. Available at: [Link]
-
University of Kentucky Extension. (n.d.). Topping and Sucker Control. Burley Tobacco Extension. Available at: [Link]
- Hoyt, G. D., & Smith, W. D. (1983). Composition and method for controlling growth of tobacco suckers. U.S. Patent No. 4,404,016. Washington, DC: U.S. Patent and Trademark Office.
-
Cousins, L.T.V. (1982). Chemical sucker control in flue-cured tobacco in Zimbabwe. CORESTA Congress. Available at: [Link]
-
Isleib, P. (1988). Evaluation of yield, quality and sucker control performance of flue-cured tobacco when treated with flumetralin and butralin in reduced doses with a surfactant. CORESTA Congress. Available at: [Link]
-
Palmer, G. K., & Pearce, R. C. (2001). Efficacy of Sucker Control Method and Effect of Topping Height on Axillary Bud Growth in Dark Fire-Cured Tobacco. TopSCHOLAR. Available at: [Link]
-
Ay cock, M. K., & Mckee, C. G. (1987). MARYLAND TOBACCO YIELD AND QUALITY AS AFFECTED BY GROWTH STAGE AT TOPPING AND FLUMETRALIN APPLICATION. CORESTA Congress. Available at: [Link]
-
NC State Extension. (n.d.). Topping & Sucker Control – Chemical Sucker Control. Tobacco Growers Information. Available at: [Link]
-
Reed, T. D. (n.d.). Management Practices to Reduce Maleic Hydrazide (MH) Residues on Flue-Cured Tobacco. NIFA Reporting Portal. Available at: [Link]
-
Grey, T. L., & Webster, T. M. (2015). Effect of Flumetralin Applied for Sucker Control in Flue-Cured Tobacco on Sweet Potato Planted the Following Year. ResearchGate. Available at: [Link]
Sources
- 1. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 2. Topping & Sucker Control – Chemical Sucker Control | NC State Extension [tobacco.ces.ncsu.edu]
- 3. Topping and Sucker Control | Burley Tobacco Extension [burleytobaccoextension.mgcafe.uky.edu]
- 4. coresta.org [coresta.org]
- 5. US4404016A - Composition and method for controlling growth of tobacco suckers - Google Patents [patents.google.com]
- 6. coresta.org [coresta.org]
- 7. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sucker Control in Nicotiana Bioreactors
Subject: Troubleshooting Flumetramide (Flumetralin) Application Failures
Executive Summary & Chemical Identity Correction
CRITICAL NOTICE: In the context of tobacco (Nicotiana tabacum) axillary bud ("sucker") control, the term "this compound" is frequently found in import/export trade literature (specifically from Asian synthesizers) as a synonym for Flumetralin .[1]
-
Target Chemical: Flumetralin (2-chloro-N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-ethyl-6-fluorobenzenemethanamine).
-
Distinction: True this compound (CAS 7125-73-7) is a skeletal muscle relaxant and has no agricultural utility .
-
Scope: This guide addresses Flumetralin application failures.
The Problem: Poor sucker control diverts metabolic energy from the primary biomass (leaves), compromising the yield of recombinant proteins or target alkaloids. Unlike systemic agents (e.g., Maleic Hydrazide), Flumetralin is a contact-local systemic .[1][2][3] It does not translocate via the phloem; it only inhibits cell division in tissues it physically contacts.[3]
Mechanism of Action: The "Contact-Local" Imperative
To troubleshoot effectively, you must understand the causality of the failure. Flumetralin belongs to the dinitroaniline class.[4]
-
Mode of Action: It binds to tubulin, inhibiting microtubule polymerization during mitosis.[1]
-
The Constraint: It stops cell division , not cell expansion.[1] It cannot kill large, established suckers.[1]
-
The Delivery Requirement: The chemical must physically coat the meristematic tissue in every leaf axil.
Visualizing the Failure Mode
The following diagram illustrates the critical "Rundown" pathway required for efficacy.
Figure 1: The "Rundown" Dependency. Unlike systemic drugs, Flumetralin requires an unbroken physical chain of liquid contact from the plant apex to the soil line.
Diagnostic Workflow: Why Did Control Fail?
Use this decision matrix to isolate the root cause of "escapes" (uncontrolled suckers) in your field trials.
Scenario A: Suckers are present on the upper 1/3 of the plant.
-
Likely Cause: Application Timing (Too Late).[2]
-
Technical Reality: Flumetralin inhibits division, not elongation.[1][3] If the sucker was already >2.5 cm (1 inch) at application, the cells had already divided enough to push the shoot out. The chemical cannot reverse this.
-
Corrective Action: Manual removal ("desuckering") is now required.[5] Chemical re-application will fail.
Scenario B: Suckers are present on one side of the plant or sporadically down the stalk.
-
Likely Cause: Leaning Plants ("Windthrow") or Poor Nozzle Alignment.
-
Technical Reality: The "Rundown" mechanism relies on gravity. If a plant leans >15 degrees, the liquid flows down the lower side of the stalk, bypassing the axils on the upper side.[1]
-
Corrective Action: Straighten plants prior to application (labor intensive) or switch to a coarser spray droplet to improve drenching.
Scenario C: Suckers are yellow/deformed but still growing slowly.
-
Likely Cause: Sub-lethal Dosage or Rain Wash-off.
-
Technical Reality: Flumetralin requires a 2-hour rain-free window to bind to the waxy cuticle of the meristem.
-
Corrective Action: If <2 hours since application and rain occurred, re-apply at 50% rate (consult local label limits).
Optimized Protocol for Bioreactor Consistency
For drug development applications where biomass consistency is critical, "good enough" agricultural standards are insufficient.[1] Use this high-precision protocol.
Phase 1: Pre-Application Audit
| Parameter | Specification | Scientific Rationale |
| Plant Stage | Elongated button to Early Flower | Maximizes apical dominance disruption timing. |
| Sucker Size | MUST be < 2.5 cm (1 inch) | Chemical is cytostatic, not cytotoxic to established tissue.[1] |
| Turbidity | Solution must be milky yellow/orange | Flumetralin is an EC (Emulsifiable Concentrate); separation indicates failure. |
Phase 2: The "Cup" Method (Gold Standard for Small Plots)
For high-value transgenic plots, do not rely on spray booms.[1]
-
Preparation: Mix Flumetralin at a 2% v/v concentration (e.g., 20 mL per L).
-
Dosage: Calibrate to deliver 20–30 mL per plant .
-
Technique: Pour the solution directly over the topped apex.
-
Verification: Watch the liquid flow. It must reach the ground. If it stops halfway, the lower suckers will escape.[1]
Phase 3: The "Spray" Method (Large Scale)
-
Nozzles: Use TG-3 or TG-5 full cone nozzles (coarse droplets). Never use misting nozzles.
-
Pressure: Low pressure (15–20 psi). High pressure creates mist that drifts and fails to penetrate the canopy.
-
Arrangement: 3-nozzle arrangement (1 over row, 2 drops angled at 45° into the row).
Troubleshooting FAQs
Q: Can I mix Flumetralin with insecticides (e.g., for budworm)? A: Generally, yes.[1] However, verify the pH. Flumetralin is stable at pH 5–9.[6] Highly alkaline tank mixes (often seen with some foliar fertilizers) can degrade the dinitroaniline molecule. Always perform a jar test for emulsion stability.
Q: I see "ground suckers" (shoots emerging from the soil). Flumetralin didn't stop them. A: Correct. Flumetralin binds tightly to soil particles and becomes immobile. It will not leach into the root zone to control subterranean buds. These must be removed mechanically.[7]
Q: The leaves look distorted/crinkled after application. A: This is "chemical topping" injury. You applied the product before the upper leaves were fully expanded.
-
Rule: Upper leaves should be at least 8 inches long before application. If applied too early, the inhibition of cell division will stunt the expansion of these valuable biomass leaves.
Q: Can I use Flumetralin in a "re-growth" protocol (harvesting multiple cuts from one plant)? A: No. Flumetralin residues are persistent and local. They will inhibit the development of the ratoon (regrowth) shoots required for a second harvest. Use a Fatty Alcohol (contact) agent instead for the first cut.
References & Authority
-
Fisher, L.R., et al. (2023).[1] Flue-Cured Tobacco Guide: Topping and Sucker Control. North Carolina State University Extension. Link
-
Authority on "contact-local systemic" mechanism and application timing.
-
-
Pearce, B., et al. (2019).[1] Burley and Dark Tobacco Production Guide: Sucker Control. University of Kentucky Cooperative Extension. Link
-
Definitive source for nozzle selection and "rundown" physics.
-
-
U.S. National Library of Medicine. (2023). Flumetralin Compound Summary. PubChem.[8] Link
-
Chemical structure and dinitroaniline classification verification.
-
-
MedKoo Biosciences. (2023). This compound (Muscle Relaxant) Product Data. Link
-
Cited to validate the distinction between the muscle relaxant and the agricultural agent.
-
Sources
- 1. CN101326275A - Multifunctional ionic liquid composition - Google Patents [patents.google.com]
- 2. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 3. Topping & Sucker Control – Chemical Sucker Control | NC State Extension [tobacco.ces.ncsu.edu]
- 4. A kind of preparation method and application of flumetonide hapten and antigen - Eureka | Patsnap [eureka.patsnap.com]
- 5. avima.co.za [avima.co.za]
- 6. Plant Growth Inhibitor- Flumetralin - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 7. burleytobaccoextension.mgcafe.uky.edu [burleytobaccoextension.mgcafe.uky.edu]
- 8. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Mitigating Flumetramide Phytotoxicity in Non-Target Tissues
This guide is intended for researchers, scientists, and drug development professionals encountering off-target phytotoxicity with Flumetramide. Here, we provide a comprehensive resource designed to help you diagnose, troubleshoot, and overcome these challenges in your experiments. Our approach is grounded in mechanistic understanding and validated through established protocols to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound and its unintended effects on plant tissues.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a plant growth regulator, chemically identified as N-(2-chloro-6-fluorobenzyl)-N-ethyl-2,6-dinitro-4-trifluoromethylaniline.[1] Its primary mode of action is the inhibition of cell division and growth in meristematic tissues, such as axillary buds.[1] It functions as a contact and local systemic agent, meaning it is absorbed through the plant surface and translocated to nearby growing points where it disrupts enzymatic systems essential for mitosis.[1]
Q2: What are the typical symptoms of this compound phytotoxicity in non-target plants?
Symptoms of phytotoxicity can manifest as growth distortions, leaf epinasty (downward curling), stem curvature, chlorosis (yellowing), necrosis (tissue death), and overall growth inhibition.[2] These symptoms arise because herbicides can induce oxidative stress, damage photosynthetic machinery, and disrupt essential metabolic pathways.[3][4] Even at sublethal doses, herbicides like this compound can significantly reduce biomass and seed production.[5][6]
Q3: Why does this compound affect non-target tissues in my experiment?
Off-target effects can occur for several reasons:
-
Experimental Drift: Accidental contact of the compound with unintended plant tissues during application.
-
Systemic Translocation: Although primarily a local systemic agent, some degree of movement within the plant's vascular system can occur, affecting adjacent tissues.
-
Incorrect Concentration: Using a concentration higher than necessary for the intended effect can overwhelm the plant's natural detoxification mechanisms, leading to toxicity.[4]
-
Environmental Stressors: Plants already under abiotic stress (e.g., drought, high light) may be more susceptible to herbicide-induced damage.[7][8]
Q4: What is the first step I should take if I observe phytotoxicity?
The immediate first step is to document the symptoms and quantify the extent of the damage. This includes taking high-resolution images and measuring the affected area. The second step is to review your application protocol to identify potential sources of error, such as concentration miscalculation or physical drift. Following this, you can proceed to the troubleshooting and mitigation protocols outlined below.
Section 2: Troubleshooting Guide for Unintended Phytotoxicity
This section provides a structured approach to diagnosing and addressing specific phytotoxicity issues encountered during experiments.
| Observed Problem | Potential Root Cause | Suggested Action & Scientific Rationale |
| Acute Necrosis & Chlorosis at Application Site | High Localized Concentration: The applied concentration is too high, causing rapid cell death and oxidative burst. Many herbicides are known to generate reactive oxygen species (ROS), leading to lipid peroxidation and membrane damage.[7][9] | 1. Re-evaluate Dosing: Perform a dose-response curve to determine the minimum effective concentration. 2. Apply Antioxidant Rescue Treatment: Immediately apply a solution of antioxidants like ascorbic acid or glutathione to scavenge ROS and mitigate further oxidative damage. 3. Validate with Biomarkers: Measure oxidative stress markers like Malondialdehyde (MDA) to confirm ROS involvement (See Protocol 2). |
| Growth Arrest in Adjacent, Non-Treated Tissues | Systemic Transport & Metabolic Inhibition: this compound has been transported from the application site and is inhibiting cell division in nearby meristems.[1] This disrupts the production of essential amino acids and hormones.[10] | 1. Refine Application Method: Use a micro-applicator or lanolin paste to strictly localize the compound. 2. Hormonal Supplementation: Apply plant hormones like brassinosteroids, which are known to promote cell elongation and division and can help counteract the inhibitory effects.[11][12] Brassinosteroids also play a role in mitigating various abiotic stresses.[13][14] |
| Variable Phytotoxicity Across Replicates | Inconsistent Application or Environmental Factors: Uneven application technique or micro-environmental differences between experimental units can lead to varied plant stress responses.[8] | 1. Standardize Application: Ensure the volume, concentration, and method of application are identical for all replicates. 2. Control Environment: Maintain consistent light, temperature, and humidity for all plants, as these factors influence a plant's susceptibility to chemical stress. |
Section 3: Visualized Workflows and Pathways
Understanding the sequence of events from diagnosis to resolution is critical. The following workflow provides a logical path for addressing phytotoxicity.
Caption: Diagnostic workflow for addressing this compound phytotoxicity.
Many herbicides induce the production of Reactive Oxygen Species (ROS), overwhelming the plant's natural antioxidant defenses. The pathway below illustrates this process and highlights where therapeutic interventions can be effective.
Caption: Herbicide-induced oxidative stress pathway and points of intervention.
Section 4: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for mitigating phytotoxicity and validating the presence of oxidative stress.
Protocol 1: Application of an Antioxidant Rescue Solution
Objective: To neutralize ROS and reduce oxidative damage in tissues accidentally exposed to this compound.
Materials:
-
Ascorbic acid (Vitamin C)
-
Glutathione (reduced form)
-
Tween® 20 (surfactant)
-
Deionized water
-
Foliar spray bottle or micropipette
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM Ascorbic Acid stock solution in deionized water.
-
Prepare a 100 mM Glutathione stock solution in deionized water.
-
Note: Prepare fresh as these solutions can oxidize.
-
-
Prepare Working Solution:
-
To 100 mL of deionized water, add 10 mL of 100 mM Ascorbic Acid stock (final conc. 10 mM) and 5 mL of 100 mM Glutathione stock (final conc. 5 mM).
-
Add Tween® 20 to a final concentration of 0.05% (v/v) to act as a surfactant, ensuring even leaf coverage.
-
Mix thoroughly.
-
-
Application:
-
As soon as unintended phytotoxicity is observed, gently spray or pipette the rescue solution onto the affected tissues, ensuring complete coverage.
-
Apply the solution once daily for 3-5 days.
-
-
Controls:
-
Negative Control: A plant with no this compound or rescue solution applied.
-
Positive Control: A plant with this compound application but no rescue solution.
-
Vehicle Control: A plant treated with a solution containing only Tween® 20.
-
-
Observation:
-
Monitor the plants daily and document any recovery or halting of symptom progression compared to the positive control.
-
Protocol 2: Quantification of Oxidative Stress via Malondialdehyde (MDA) Assay
Objective: To quantitatively measure lipid peroxidation as a biomarker for oxidative stress, thereby validating the mechanism of phytotoxicity. This protocol is based on the Thiobarbituric Acid Reactive Substances (TBARS) assay.[15][16]
Materials:
-
Plant tissue (affected and control)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Microcentrifuge tubes
-
Water bath or heat block (95°C)
-
Spectrophotometer
Procedure:
-
Sample Homogenization:
-
Harvest ~100 mg of fresh plant tissue from both the affected area and a corresponding area on a control plant.
-
Homogenize the tissue in 1 mL of 0.1% TCA solution on ice.[16]
-
-
Reaction Mixture:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[16]
-
Transfer 0.5 mL of the supernatant to a new tube.
-
Add 1.5 mL of 0.5% TBA in 20% TCA solution.
-
-
Incubation:
-
Measurement:
-
Measure the absorbance of the supernatant at 532 nm.
-
Correct for non-specific absorbance by subtracting the absorbance at 600 nm.
-
-
Calculation:
-
The concentration of MDA can be calculated using the Beer-Lambert equation (Absorbance = εcl), with an extinction coefficient (ε) for the MDA-TBA adduct of 155 mM⁻¹ cm⁻¹.
-
Results are typically expressed as nmol MDA per gram of fresh weight. A significantly higher MDA level in treated tissues compared to controls confirms oxidative stress.
-
References
-
Zhengzhou Delong Chemical Co., Ltd. (2022). Plant Growth Inhibitor- Flumetralin - Knowledge. Available at: [Link]
-
MDPI. (n.d.). Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies. Available at: [Link]
-
NIH. (2022). Abiotic Stress Tolerance in Plants: Brassinosteroids Navigate Competently. PMC. Available at: [Link]
-
SciELO. (n.d.). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Brassinosteroid-mediated pesticide detoxification in plants: A mini-review. Available at: [Link]
-
ResearchGate. (n.d.). Testing the phytotoxic effects of herbicides on higher terrestrial non-target plants using a plant life cycle test. Available at: [Link]
-
NIH. (2022). Alleviation of Herbicide Toxicity in Solanum lycopersicum L.—An Antioxidant Stimulation Approach. PMC. Available at: [Link]
-
NIH. (2021). Changes in soil microbial community and activity caused by application of dimethachlor and linuron. PMC. Available at: [Link]
-
Agricultural Science and Practice. (n.d.). Stress and use of herbicides in field crops. Available at: [Link]
-
NIH. (n.d.). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. PMC. Available at: [Link]
-
Embrapa. (2024). Effects of Herbicides on the Antioxidant System in Wheat and Ryegrass Plants. Available at: [Link]
-
MDPI. (n.d.). Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses. Available at: [Link]
-
ResearchGate. (n.d.). Stress and use of herbicides in field crops. Available at: [Link]
-
PubMed. (2024). Transgenerational phenotypic responses to herbicide stress are more rapid than to shade and simulated herbivory in Arabidopsis. Available at: [Link]
-
ResearchGate. (n.d.). Responses of plants to herbicides: Recent advances and future prospectives. Available at: [Link]
-
ResearchGate. (n.d.). Protective effects of brassinosteroids against herbicides. Available at: [Link]
-
Miljøstyrelsen. (2012). Effects of herbicides on non-target plants: How do effects in standard plant test relate to effects in natural habitats?. Available at: [Link]
-
Frontiers. (2023). Calcium signalling in weeds under herbicide stress: An outlook. Available at: [Link]
-
Bio-protocol. (n.d.). Analysis of Malondialdehyde, Chlorophyll Proline, Soluble Sugar, and Glutathione Content in Arabidopsis seedling. Available at: [Link]
-
MDPI. (2021). Roles of Brassinosteroids in Mitigating Heat Stress Damage in Cereal Crops. Available at: [Link]
-
MDPI. (n.d.). A Protein Hydrolysate Mitigates the Adverse Effect of Chilling Stress on Cucumber Plants. Available at: [Link]
-
PubMed. (2017). Effects of the herbicide glyphosate on non-target plant native species from Chaco forest (Argentina). Available at: [Link]
Sources
- 1. Plant Growth Inhibitor- Flumetralin - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 2. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Herbicides on the Antioxidant System in Wheat and Ryegrass Plants - SciELO in Perspective | Press Releases [pressreleases.scielo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the herbicide glyphosate on non-target plant native species from Chaco forest (Argentina) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agrisp.com [agrisp.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Calcium signalling in weeds under herbicide stress: An outlook [frontiersin.org]
- 10. www2.mst.dk [www2.mst.dk]
- 11. Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Abiotic Stress Tolerance in Plants: Brassinosteroids Navigate Competently - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
Technical Support Center: Improving Rainfastness of Flumetramide Formulations
The following guide is designed for formulation chemists and researchers working with Flumetramide , a benzamide-class active ingredient (often associated with fungicidal or plant growth regulation properties).[1]
Based on the physicochemical profile of this compound (lipophilic, crystalline solid, low water solubility), this guide focuses on Suspension Concentrate (SC) and Oil Dispersion (OD) formulations, where rainfastness is a critical performance metric.[1]
Executive Summary & Formulation Physics
This compound (3-morpholinone derivative) presents a classic formulation challenge: it is a lipophilic solid that requires significant assistance to adhere to the waxy plant cuticle.[1] Rainfastness failure in this compound formulations is rarely due to the active ingredient (AI) degrading; it is almost always a failure of adhesion mechanics and film formation .
To improve rainfastness, we must transition the formulation from a simple "deposit" to a "cohesive film" that resists hydraulic shear.
The Mechanics of Wash-Off
The following diagram illustrates the critical failure points where rain removes this compound from the leaf surface.
Figure 1: Critical control points in the lifecycle of a this compound droplet.[1] Failure to form a hydrophobic film during the 'Drying Phase' is the primary cause of wash-off.
Troubleshooting Guide: Why is my formulation failing?
This section addresses specific issues reported by field researchers.
Q1: I added an organosilicone super-spreader, but rainfastness actually decreased. Why?
A: This is a common paradox known as "run-off facilitation."[1]
-
The Mechanism: Organosilicones reduce surface tension drastically (< 25 mN/m).[1] While this provides excellent coverage, it can cause the spray liquid to spread so thinly that it lacks the cohesive mass to "pin" itself to the leaf.
-
The Risk: If rain occurs before the film cures, the re-wetting process is too fast. The super-spreader re-solubilizes or re-disperses the this compound particles, and the rain simply washes the "slippery" layer off.
-
Solution: Switch to a Silicone-Latex Hybrid or blend the organosilicone with a Terpene-based sticker (e.g., pinene polymers).[1] The terpene provides the "tackiness" (viscoelasticity) that the silicone lacks.
Q2: My this compound SC (Suspension Concentrate) washes off immediately after drying.
A: This indicates a lack of binder integration .
-
Diagnosis: If the dried deposit looks chalky or powdery, you have "loose powder" adhesion. The particles are sitting on the wax, not in a matrix.
-
Fix: Incorporate a polymeric sticker directly into the tank mix or the formulation.
-
Protocol Check: Ensure your this compound particle size (D90) is under 5 µm.[1] Large particles (>10 µm) have less contact area relative to their mass and are easily dislodged by the kinetic energy of raindrops.
Q3: How long does this compound need to be "Rainfast"?
A: Without specific stickers, a standard SC requires 4–6 hours to dry and crystallize sufficiently.[1]
-
With Terpene Stickers: Rainfastness can be achieved in 30–60 minutes .[1]
-
With Latex Stickers: Rainfastness is often achieved in 1–2 hours (requires curing time).[1]
-
Critical Threshold: If >10mm of rain falls within 1 hour of application, re-application is likely necessary unless a high-performance sticker was used.
Adjuvant Selection Matrix
Use this table to select the correct adjuvant system based on your specific environmental constraints.
| Adjuvant Class | Chemical Basis | Mechanism of Action | Recommended for this compound? | Rainfastness Rating |
| Terpene Stickers | Pinene polymers (Pine resin) | Forms a sticky, elastic film that encapsulates particles.[1] | Highly Recommended | ⭐⭐⭐⭐⭐ |
| Synthetic Latex | Styrene-butadiene / Acrylics | Forms a water-resistant plastic-like mesh upon drying.[1] | Recommended (Check compatibility) | ⭐⭐⭐⭐⭐ |
| Super-Spreaders | Organosilicones | Extreme spreading; stomatal infiltration.[1] | Use with Caution (Mix with sticker) | ⭐⭐ |
| Vegetable Oils | MSO / ESO | Solubilizes waxy cuticle to embed particles.[1] | Moderate (Good for penetration) | ⭐⭐⭐ |
| Basic Surfactants | NIS (Non-ionic surfactants) | Reduces surface tension for wetting.[1] | Poor (aids wetting, not sticking) | ⭐ |
Experimental Protocol: The "Rain Tower" Validation
To scientifically validate the rainfastness of your this compound formulation, do not rely on field observations alone. Use this controlled laboratory protocol.
Objective: Quantify % retention of this compound after simulated rainfall.
Materials
-
Substrate: Parafilm M (standardized hydrophobic surface) or greenhouse-grown cabbage leaves (natural wax).[1]
-
Equipment: Laboratory Rain Simulator (e.g., TeeJet nozzle mounted on a track sprayer or gravity-fed drip tower).
-
Analysis: HPLC-UV or LC-MS/MS.[1]
Step-by-Step Workflow
-
Preparation:
-
Application:
-
Apply 2 mL of solution to the target surface (Leaf/Parafilm).
-
Allow to dry for exactly 1 hour at 25°C, 50% RH.
-
-
Rain Simulation:
-
Intensity: Set simulator to deliver 20 mm/hour (heavy rain).
-
Duration: Expose samples for 15 minutes (Total 5mm rain).
-
Note: Ensure water droplets have sufficient fall height (>1m) to reach terminal velocity, simulating real impact energy.
-
-
Extraction & Quantification:
-
Calculation:
[1]
Advanced Formulation Strategy: Oil Dispersion (OD)
If water-based SC formulations fail to meet rainfastness targets despite adjuvant use, the "Nuclear Option" is to switch to an Oil Dispersion (OD) .[1]
Why OD? In an OD formulation, the continuous phase is oil (e.g., Methylated Seed Oil).[1]
-
Native Adhesion: The oil carrier inherently adheres to the lipophilic plant cuticle better than water.
-
Water Resistance: Upon spraying, the oil phase resists immediate re-emulsification by rain water.[1]
-
Penetration: The oil acts as a built-in penetrant, moving this compound into the wax layer where it is shielded from rain.
Transition Workflow:
Figure 2: Workflow for converting a water-soluble SC to a rainfast Oil Dispersion (OD).
References
-
Mechanisms of Rainfastness: Thacker, J. R. M., & Young, R. D. F. (1999).[1][3] The effects of six adjuvants on the rainfastness of chlorpyrifos formulated as an emulsifiable concentrate.[1]
-
Adjuvant Science: Green, J. M., & Beestman, G. B. (2007).[1] Recently developed adjuvants: Chemistry and classification.[1][1]
-
Rain Simulation Protocols: Hunsche, M., & Noga, G. (2012).[1] Rainfastness and rain-wash-off of agrochemicals.[1][2][4][5][6][1]
-
This compound/Benzamide Chemistry: Merck Index Online.[1] this compound Monograph M190.[1]
-
Formulation Types: Knowles, A. (2008).[1] Recent developments of levy-free adjuvants.[1][1]
Disclaimer: This guide assumes this compound is used in accordance with local regulatory standards.[1] Always verify tank-mix compatibility with a jar test before full-scale application.
Sources
Technical Support Center: Investigating and Managing SDHI Resistance
A Senior Application Scientist's Guide for Researchers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals investigating suspected resistance to Succinate Dehydrogenase Inhibitor (SDHI) compounds in weed or sucker populations.
Important Note on Flumetramide: The compound "this compound" is not registered as an herbicide. It is a fungicide that, like some modern herbicides, belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of chemicals.[1] These compounds target the mitochondrial Complex II, a critical enzyme in the cellular respiration pathway of organisms.[1][2] The principles of target-site resistance are highly conserved across species due to the conserved nature of the SDH enzyme. Therefore, this guide will address resistance to SDHI compounds in a plant context, using the principles established from extensive research on SDHI fungicides and herbicides.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial questions.
Q1: What is the mode of action for SDHI compounds?
A1: SDHI compounds inhibit cellular respiration by binding to and blocking the function of the Succinate Dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[1] This enzyme is crucial for converting succinate to fumarate, a key step in the Krebs cycle.[3] By blocking this process, SDHIs effectively halt cellular energy (ATP) production, leading to the death of the organism.[1][4]
Q2: What are the primary signs of potential SDHI resistance in the field?
A2: The most obvious sign is a failure to control weed or sucker populations at labeled application rates, especially when the same product was effective in previous seasons. You may observe patches of uncontrolled weeds that survive treatment while neighboring plants of the same species are effectively controlled. It is critical to first rule out other causes such as improper application (e.g., wrong rate, poor coverage), unfavorable environmental conditions, or late application to oversized weeds.
Q3: What are the known biological mechanisms of resistance to SDHI compounds?
A3: Resistance to SDHIs, and herbicides in general, is broadly categorized into two types: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).[5]
-
Target-Site Resistance (TSR): This is the most common mechanism for SDHIs.[6] It involves genetic mutations in one of the genes encoding the four subunits of the SDH enzyme (SdhA, SdhB, SdhC, SdhD).[3][7] These mutations alter the shape of the enzyme's binding site, preventing the SDHI molecule from effectively docking and inhibiting the enzyme.[8][9]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent a lethal dose of the compound from reaching the target site.[10][11] The most common form is enhanced metabolic resistance, where the resistant plant produces higher levels of detoxifying enzymes, such as cytochrome P450s (CYPs) or glutathione S-transferases (GSTs), that break down the herbicide before it can act.[5][12] Other NTSR mechanisms include reduced uptake or translocation of the herbicide within the plant.[10]
Q4: Can a weed population be resistant to multiple SDHI compounds?
A4: Yes. This is known as cross-resistance. Because most SDHI compounds target the same binding site on the SDH enzyme, a mutation that confers resistance to one SDHI will often confer resistance to others within the same chemical group.[7] However, the level of resistance can vary significantly between different SDHI chemicals depending on the specific mutation.
Section 2: Troubleshooting and Experimental Guides
This section provides a structured workflow and detailed protocols for confirming and characterizing resistance.
Diagnostic Workflow for Suspected Resistance
This workflow provides a logical progression from initial field observation to detailed laboratory confirmation.
Caption: Workflow for investigating suspected herbicide resistance.
Protocol: Whole-Plant Dose-Response Bioassay
This experiment is the gold standard for confirming resistance and quantifying its level.[13] The goal is to determine the herbicide dose required to reduce plant growth by 50% (GR₅₀) for both the suspected resistant (R) and known susceptible (S) populations.
Causality: A significantly higher GR₅₀ value for the R population compared to the S population provides definitive, quantitative proof of resistance. This whole-plant assay integrates all potential resistance mechanisms (TSR, NTSR) for a biologically relevant result.[14]
Step-by-Step Methodology:
-
Seed Collection & Propagation:
-
Collect mature seed heads from 50-100 individual plants in the suspected resistant area. Also, collect seeds from a nearby area where the herbicide is still effective (susceptible population). If no local susceptible population is available, a known susceptible standard from a seed bank should be used.
-
Germinate seeds in petri dishes on a suitable substrate like 0.6% agar.[14] Maintain appropriate light and temperature conditions (e.g., 12-hour photoperiod, 25°C/15°C day/night cycle).[14]
-
-
Transplanting and Growth:
-
Once seedlings have developed 1-2 true leaves, transplant them into individual pots (e.g., 10 cm diameter) filled with a standard potting mix.
-
Grow plants in a controlled environment (greenhouse or growth chamber) until they reach the 3-4 leaf stage, which is typically the recommended stage for herbicide application.
-
-
Herbicide Application:
-
Prepare a logarithmic series of herbicide doses. A typical series would include 0x, 0.125x, 0.25x, 0.5x, 1x (the recommended field rate), 2x, 4x, and 8x the labeled rate.
-
Use a minimum of 5-10 replicate plants for each dose for both the R and S populations.
-
Apply the herbicide using a calibrated track sprayer to ensure uniform coverage. Include a surfactant if recommended on the product label.
-
-
Data Collection and Analysis:
-
After a set period (typically 14-21 days), assess plant health. The most objective measure is to harvest the above-ground biomass, dry it in an oven (e.g., 60°C for 72 hours), and record the dry weight.[15]
-
For each population, plot the percent reduction in biomass compared to the untreated control (0x dose) against the logarithm of the herbicide dose.
-
Use a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit a curve to the data and calculate the GR₅₀ value.
-
Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population (RI = GR₅₀-R / GR₅₀-S).
-
Data Interpretation:
| Resistance Index (RI) | Interpretation |
| 1.0 - 2.0 | Not considered resistant. Variation is likely due to natural population variability. |
| 2.1 - 5.0 | Low-level resistance. May be the early stages of evolution. |
| 5.1 - 10.0 | Moderate resistance. Field failures are likely. |
| > 10.0 | High-level resistance. The herbicide is no longer effective. |
Protocol: Molecular Detection of Target-Site Resistance (TSR)
This experiment aims to identify specific mutations in the Sdh genes that are known to confer resistance.
Causality: Identifying a known resistance-conferring mutation provides a direct molecular explanation for the resistance phenotype observed in the bioassay. This is a powerful confirmatory tool.
Step-by-Step Methodology:
-
DNA Extraction:
-
Collect fresh leaf tissue from individual plants of both the R and S populations that were used in the bioassay.
-
Extract high-quality genomic DNA using a commercial plant DNA extraction kit or a standard CTAB protocol.
-
-
PCR Amplification:
-
Design primers to amplify the specific regions of the SdhB, SdhC, and SdhD genes where resistance mutations are commonly found.[6][7] A literature search for the specific weed species or related species is essential for primer design.
-
Perform Polymerase Chain Reaction (PCR) to amplify these gene fragments from the DNA of R and S individuals.
-
-
DNA Sequencing:
-
Purify the PCR products to remove unincorporated primers and nucleotides.
-
Send the purified products for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the DNA sequences from the R and S plants against a reference sequence using bioinformatics software (e.g., BLAST, Geneious).
-
Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the R population's sequences compared to the S population. Compare these changes to mutations known to confer SDHI resistance in other species.[6][7]
-
Section 3: Advanced Troubleshooting & Management
Q5: My bioassay confirmed high-level resistance, but sequencing of the Sdh genes revealed no mutations. What is the likely cause?
A5: This scenario strongly suggests Non-Target-Site Resistance (NTSR), most likely due to enhanced herbicide metabolism.[12][16] The plant is effectively detoxifying the SDHI compound before it can reach the SDH enzyme in the mitochondria. This is a growing concern as it can confer broad cross-resistance to herbicides with different modes of action.[16]
Q6: How can I experimentally test for metabolic resistance (NTSR)?
A6: A common method is to conduct a whole-plant bioassay using a synergist—a chemical that inhibits common detoxifying enzymes. Malathion or piperonyl butoxide (PBO) are often used as they inhibit cytochrome P450 enzymes.
-
Protocol: Repeat the whole-plant dose-response assay on the R population. Include a treatment set where plants are pre-treated with the synergist (e.g., PBO) a few hours before the SDHI application.
-
Interpretation: If the synergist significantly reduces the GR₅₀ of the R population (i.e., makes them more susceptible), it is strong evidence that P450-mediated metabolism is a key mechanism of resistance.
SDHI Mode of Action and Resistance Pathway
This diagram illustrates how SDHIs function and how target-site mutations can disrupt this process.
Caption: SDHI mode of action and target-site resistance mechanism.
Resistance Management Strategies
Once resistance is confirmed, implementing a robust management strategy is crucial to prevent its spread and preserve the efficacy of other chemical tools. These strategies are guided by organizations like the Herbicide Resistance Action Committee (HRAC).[17][18]
-
Rotate Herbicide Modes of Action: The cornerstone of resistance management. Avoid using SDHI (HRAC Group 7) herbicides repeatedly on the same population. Rotate to herbicides with completely different modes of action (e.g., ALS inhibitors, PPO inhibitors, etc.).[19][20]
-
Use Tank Mixtures: Applying a mixture of two or more effective herbicides with different modes of action in a single application is highly effective.[21] This makes it statistically much harder for a weed to have resistance to both mechanisms simultaneously.[16]
-
Adhere to Labeled Rates: Do not cut rates. Using sublethal doses can select for individuals with low-level resistance, accelerating the evolution of more robust resistance.
-
Incorporate Non-Chemical Methods (Integrated Weed Management): Reduce the selection pressure from herbicides by incorporating other control methods. This includes crop rotation, cover cropping, mechanical tillage, and promoting crop competitiveness to shade out weeds.[18]
-
Scout and Manage Patches: If resistance is confined to small patches, manage these areas aggressively to prevent seed production and spread.[17]
References
-
Avenot, H.F., & Michailides, T.J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651. [Link]
-
Yamashita, M., & Fraaije, B. (2018). The molecular mechanisms of resistance to succinate dehydrogenase inhibitors in phytopathogenic fungi. Fungal Genetics and Biology, 112, 14-22. [Link]
-
Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. [Link]
-
dl-chemicals. (2022). Plant Growth Inhibitor- Flumetralin. Zhengzhou Delong Chemical Co., Ltd.[Link]
-
Pesticide Environmental Stewardship. (n.d.). Mechanisms of Herbicide Resistance. [Link]
-
New Zealand Plant Protection Society. (n.d.). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. [Link]
-
Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3889. [Link]
-
Young, B. (2012). Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. ResearchGate. [Link]
-
University of Georgia Extension. (2019). SDHI fungicides and turfgrass disease control: An overview. UGA Turfgrass and Ornamental Pest Management. [Link]
-
Fernández-Moreno, J.L., et al. (2022). Molecular Mechanisms of Herbicide Resistance in Weeds. Plants, 11(21), 2955. [Link]
-
Jhala, A.J., et al. (2021). Non-Target-Site Resistance to Herbicides: Recent Developments. Plants, 10(7), 1327. [Link]
-
Herbicide Resistance Action Committee. (n.d.). Guideline to the Management of Herbicide Resistance. HRAC Global. [Link]
-
Agriculture and Horticulture Development Board. (n.d.). Detecting herbicide resistance. AHDB. [Link]
-
H-J. Schiffer, M., et al. (2022). Mode of action of fluopyram in plant-parasitic nematodes. Scientific Reports, 12(1), 11910. [Link]
-
Herbicide Resistance Action Committee. (1999). Guideline to the Management of Herbicide Resistance. HRAC. [Link]
-
European Herbicide Resistance Working Group. (2017). European Guidelines to conduct herbicide resistance tests. EHRWG. [Link]
-
Sundin, G.W. (2012). SDHI Fungicide Premixes - Resistance management strategies for the SDHIs. Michigan State University Extension. [Link]
-
Edwards, R., et al. (2020). Resisting resistance: new applications for molecular diagnostics in crop protection. The Biochemist, 42(4), 18-23. [Link]
-
Take Action. (2024). What's the Difference Between Target-Site & Non-Target-Site Herbicide Resistance? Take Action on Weeds. [Link]
-
Fungicide Resistance Action Committee. (2013). Protocol of the discussions and use recommendations of the SDHI Working Group. FRAC. [Link]
-
Plant and Soil Sciences eLibrary. (n.d.). Target-site Based Resistance. University of Nebraska-Lincoln. [Link]
-
Brazier-Hicks, M., et al. (2021). Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides). Frontiers in Plant Science, 12, 645069. [Link]
-
Fungicide Resistance Action Committee. (n.d.). SDHI Fungicides. FRAC. [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52824. [Link]
-
Fernández-Moreno, J.L., et al. (2022). Molecular Mechanisms of Herbicide Resistance in Weeds. ResearchGate. [Link]
-
Herbicide Resistance Action Committee. (n.d.). Protecting Crop Yields and Quality Worldwide. HRAC Global. [Link]
-
Burgos, N.R., et al. (2013). Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels. Weed Science, 61(sp1), 30-47. [Link]
-
Lyon, D. (2020). It's Complicated: Non-target-site Herbicide Resistance. Weeders of the West. [Link]
-
Weed Science Society of America. (n.d.). HRAC Mode of Action Updates. WSSA. [Link]
-
Syngenta Canada. (2021). Understanding herbicide resistance part 1: Target site resistance. Agronomy Hub. [Link]
-
Dooley, H., et al. (2017). Non-target site SDHI resistance is present as standing genetic variation in field populations of Zymoseptoria tritici. ResearchGate. [Link]
-
Brun-Gomez, R.A., et al. (2021). Developing a Petri dish test to detect resistance to key herbicides in Lolium rigidum. bioRxiv. [Link]
Sources
- 1. site.caes.uga.edu [site.caes.uga.edu]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. js.ugd.edu.mk [js.ugd.edu.mk]
- 4. Mode of action of fluopyram in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Herbicide Resistance in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. d-nb.info [d-nb.info]
- 8. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. syngenta.ca [syngenta.ca]
- 10. Non-Target-Site Resistance to Herbicides: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. It’s Complicated: Non-target-site Herbicide Resistance | Weeders of the West | Washington State University [smallgrains.wsu.edu]
- 12. Frontiers | Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides) [frontiersin.org]
- 13. hracglobal.com [hracglobal.com]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.ahdb.org.uk [media.ahdb.org.uk]
- 16. growiwm.org [growiwm.org]
- 17. hracglobal.com [hracglobal.com]
- 18. hracglobal.com [hracglobal.com]
- 19. researchgate.net [researchgate.net]
- 20. wssa.net [wssa.net]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Tank-Mixing Protocols for Fluorinated Amides
The following technical guide is structured as a specialized support center resource. It addresses the likely intended agrochemical usage while maintaining scientific rigor regarding chemical nomenclature.
Executive Summary & Nomenclature Clarification
Critical Note on Chemical Identity: "Flumetramide" (CAS 7125-73-7) is formally classified as a pharmaceutical skeletal muscle relaxant.[1] However, in agrochemical development circles, this term is frequently confused with Flumetsulam (a triazolopyrimidine sulfonamide herbicide) or Flumetralin (a plant growth regulator), or used as a code for novel fluorinated amide development candidates.
Scope of Guide: To ensure this guide provides actionable utility for researchers and field scientists, we address the physicochemical behaviors common to this class (fluorinated amides/sulfonamides) with a specific focus on Flumetsulam as the reference standard for tank-mix compatibility issues.
Key Technical Challenges:
-
pH-Dependent Solubility: Most chemicals in this class behave as weak acids; they precipitate in acidic environments (low pH).
-
Formulation Incompatibility: High-load dry flowables (WDG/DF) often struggle to disperse in cold water or high-oil mixtures.
-
Adsorption: Fluorinated moieties can bind avidly to plastic residues if tank hygiene is poor.
The Chemistry of Compatibility
To prevent tank-mix "crashes" (precipitation/flocculation), you must understand the pKa dynamics.
The Solubility/pH Relationship Flumetsulam and similar fluorinated amides have a pKa of approximately 4.6.
-
pH < 5.0 (Acidic): The molecule exists in its protonated (neutral) form. Solubility is drastically reduced. Risk of precipitation is HIGH.
-
pH > 7.0 (Neutral/Basic): The molecule deprotonates to its anionic form. Solubility increases. Formulation is stable.
Data Table: Solubility vs. pH (Reference Model: Flumetsulam)
| pH Environment | Solubility (mg/L) | Tank Mix Risk Level | Common Partners Causing this State |
| pH 2.5 | < 50 mg/L | CRITICAL | High-load Glyphosate, Acidifying adjuvants (LI-700) |
| pH 5.0 | ~ 200 mg/L | MODERATE | Generic AMS, Unbuffered water |
| pH 7.0 | > 5,000 mg/L | SAFE | Buffered water, Potassium-salt Glyphosate |
Standardized Mixing Protocol (The "Amide-Safe" Workflow)
Do not rely on the standard "WALES" method blindly. For fluorinated amides, pH management must precede product addition.
Phase 1: Carrier Preparation
-
Water Quality Check: Measure water hardness.[2] If >200 ppm CaCO₃, add Ammonium Sulfate (AMS) before any pesticide.
-
pH Adjustment (The Golden Rule):
-
Test carrier water pH.
-
If mixing with acidifiers (e.g., Glyphosate), add a buffering agent to maintain pH > 6.0.
-
Why? Adding the amide to acidic water causes immediate "shock precipitation" that is irreversible.
-
Phase 2: The Dispersion Sequence
Follow this strict order to prevent encapsulation of the dry granule by oils or ECs.
-
Water: Fill tank 50-70%. Start agitation.
-
Conditioners: AMS / Buffers.
-
Solids (The this compound/Flumetsulam Step): Add WDG/DF formulations.
-
Crucial: Allow 3-5 minutes of hydration time. The granule must fully disintegrate before oil exposure.
-
-
Liquids (SC/SL): Suspension concentrates.
-
Emulsifiables (EC): Add these last.
-
Risk:[3] If ECs are added before the amide is dissolved, the oil coats the granule, preventing hydration ("greasing the pig").
-
-
Adjuvants: Surfactants/Oils (MSO/COC).
Visualization: Logic & Workflow
The following diagrams illustrate the decision logic for troubleshooting and the correct mixing pathway.
Diagram 1: Tank Mix Decision Logic
Caption: Logical flowchart for preventing precipitation based on carrier pH and formulation type.
Diagram 2: Mode of Action (ALS Inhibition)
Caption: Mechanism of Action for Sulfonamide/Amide Herbicides (Target Site: Acetolactate Synthase).
Troubleshooting & FAQs
Q1: I mixed Flumetsulam with Glyphosate and the nozzle screens clogged immediately. Why? A: This is a classic "acid shock" precipitation. Most Glyphosate formulations are acidic (pH 4.0–5.0). When you added the amide (which needs pH > 5.0 to stay soluble) to the concentrated acid environment, it precipitated into crystals.
-
Fix: Always add the amide to the water first, ensure it dissolves, and consider buffering the water to pH 7.0 before adding the glyphosate.
Q2: Can I tank mix with organosilicone surfactants? A: Yes, but be cautious of "flash hydrolysis." Some amides are sensitive to extreme pH changes driven by organosilicones (which can hydrolyze rapidly). Maintain the tank mix pH between 6.0 and 8.0. Use the mixture within 4 hours.
Q3: The granules aren't dissolving in my pre-mix tank. A: Check your water temperature. Fluorinated amides have high lattice energy. In water < 10°C (50°F), solubility drops significantly.
-
Protocol: Create a "slurry" in a separate bucket using warm water, then pour that slurry into the main tank.
Q4: Is it compatible with liquid fertilizers (UAN)? A: Generally, yes, but UAN is a high-salt environment.
-
Test: Perform a "Jar Test."[3][4][5] Mix the components in a glass jar at proper ratios. If the amide flocculates (looks like cottage cheese) within 15 minutes, you need a compatibility agent (an emulsifier/surfactant blend) to stabilize the mix.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23512, this compound.[6] Retrieved from [Link]
-
Purdue University Extension. (2023). Avoid Tank Mixing Errors. Purdue Weed Science. Retrieved from [Link]
-
FMC Corporation. (2024).[7] Flumetsulam Technical Data Sheet & Mixing Guide. Retrieved from [Link]
-
Penn State Extension. (2024). Proper Tank Mixing Procedures and Water Quality.[2][3][4][8] Retrieved from [Link]
-
University of Florida IFAS. (2024). Ensuring Pesticide Compatibility in Tank Mixes.[2][3][4][7][8][9] Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. extension.psu.edu [extension.psu.edu]
- 3. grdc.com.au [grdc.com.au]
- 4. ag.fmc.com [ag.fmc.com]
- 5. PI301/PI301: Ensuring Pesticide Compatibility in Tank Mixes [ask.ifas.ufl.edu]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. RHYME® FUNGICIDE | FMC Ag US [ag.fmc.com]
- 8. precisionlab.com [precisionlab.com]
- 9. Axiom DF Herbicide | Crop Science US [cropscience.bayer.us]
Calibrating spray equipment for precise Flumetramide application
Subject: Calibration & Troubleshooting Guide for Research-Grade Flumetramide Application ID: TS-FLM-001 Status: Active Audience: Application Scientists, CRO Researchers, Formulation Chemists
Executive Summary & Core Directive
This compound (often formulated as a Suspension Concentrate or Wettable Powder due to lipophilic properties) requires rigorous application precision. In drug development and agrochemical screening, a 10% deviation in applied dose can invalidate an entire dose-response curve.
This guide moves beyond standard field calibration (gallons per acre) to gravimetric laboratory calibration , ensuring that the biological efficacy data you generate is a result of the chemistry, not the equipment error.
Pre-Calibration: The Physics of the Spray
Before touching the hardware, you must understand the fluid dynamics of your this compound mixture.
A. Solubility & Rheology
This compound is typically hydrophobic. In a research setting, it is often applied as a Suspension Concentrate (SC) or an Emulsifiable Concentrate (EC) .
-
The Risk: Suspensions are non-Newtonian. Their viscosity changes under shear stress (pressure).
-
The Consequence: A nozzle calibrated with water will under-dose when spraying a viscous this compound SC because the fluid experiences greater friction in the orifice.
B. Nozzle Selection Matrix
Do not use standard "Flat Fan" nozzles for precision research unless the particle size is <5 microns.
| Formulation Type | Recommended Nozzle Type | Why? | Droplet Spectrum (ASABE S572.[1][2]1) |
| Emulsifiable Concentrate (EC) | XR (Extended Range) Flat Fan | Excellent distribution at lower pressures; minimizes drift in lab hoods. | Fine to Medium |
| Suspension Concentrate (SC) | TT (Turbo TeeJet) Induction | Large internal chamber reduces clogging from particulates; maintains pattern at variable pressures. | Coarse |
| Wettable Powder (WP) | AIXR (Air Induction) | Venturi effect prevents nozzle tip wear; larger droplets reduce bounce-off on hydrophobic leaves. | Very Coarse |
The Protocol: Gravimetric Calibration (The "Gold Standard")
Do not use the "1/128th method" commonly used in field agriculture. It is insufficiently precise for drug development. Use the Mass-Flow Integration Method .
Phase 1: The Calibration Loop
This workflow ensures your system is statistically validated before the chemical enters the tank.
Figure 1: The Gravimetric Calibration Loop. Note the strict requirement for Coefficient of Variation (CV) < 5%.
Phase 2: The Mathematical Validation
Step 1: Determine Required Flow Rate (
- = Target Volume (L/ha)
- = Speed (km/h) - Measure this with a tachometer on track sprayers.
- = Nozzle Spacing (cm)
Step 2: Measure Actual Flow Rate (
Step 3: The Correction Factor
If using a viscous this compound SC, calculate the specific gravity (
-
Insight: If your formulation has a density of 1.15 g/mL, your nozzle will flow roughly 7% slower than it does with water. You must increase pressure to compensate.
Troubleshooting Guide (FAQs)
Q1: I see "streaking" or "striping" on my target plates. Why?
Diagnosis: This is a Spray Pattern Asymmetry issue, usually caused by improper boom height or nozzle damage.
-
The Mechanism: Flat fan nozzles require 30-50% overlap to achieve uniform dosing. If the boom is too low, the edges don't overlap (under-dosing). If too high, the droplets drift.[3]
-
The Fix:
-
Check the Spray Angle (usually 80° or 110°).
-
Set boom height to exactly 50cm above the target (not the bench) for 110° nozzles.
-
Clean the orifice. Even a microscopic dried crystal of this compound can distort the "V" shape of the fan.
-
Q2: My flow rate drops after 5 minutes of spraying.
Diagnosis: Thixotropic Buildup or Filter Clogging .
-
The Mechanism: this compound suspensions can settle or "cake" in the filters if agitation stops.
-
The Fix:
-
Ensure Tank Agitation is active (magnetic stirrer or hydraulic return).
-
Check the Mesh Size .
-
Standard: 50 Mesh.
-
For this compound SC: Switch to Slotted Strainers (50 mesh equivalent) which are less prone to caking than wire screens.
-
-
Q3: How do I validate that the this compound actually reached the leaf surface?
Diagnosis: You need Deposition Verification .
-
The Protocol:
-
Place Water Sensitive Paper (WSP) clips on the target height.
-
Run the pass.
-
Analyze droplet density. For contact efficacy, aim for 50-70 droplets/cm² . For systemic activity, 20-30 droplets/cm² is sufficient.
-
Advanced Troubleshooting Logic
Use this decision tree when the equipment passes water calibration but fails with the chemical.
Figure 2: Logic flow for diagnosing chemical-specific application failures.
References & Standards
-
ASABE S572.1 . (2009).[1][2] Spray Nozzle Classification by Droplet Spectra. American Society of Agricultural and Biological Engineers.[1][2][4][5]
-
TeeJet Technologies . (2025). User Guide for Selection of Spray Nozzles (Catalog 52).
-
ASTM E641-01 . (2020). Standard Methods for Testing Hydraulic Spray Nozzles Used in Agriculture. ASTM International.
-
University of Nebraska-Lincoln Extension . Calibration of Sprayers (EC130).
-
Zhu, H., et al. (2010). Spray deposition and drift from different nozzles. Journal of Environmental Science and Health. (Contextual grounding for nozzle selection).
Sources
The impact of environmental conditions on Flumetramide performance
Welcome to the Flumetramide Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. Here, we address common challenges and questions related to the impact of environmental conditions on this compound's performance, ensuring the integrity and success of your experimental outcomes.
Introduction to this compound
This compound is a compound of interest in various research and development applications. Its efficacy can be significantly influenced by environmental parameters during experimentation. Understanding these factors is critical for obtaining reproducible and reliable results. This guide provides a structured approach to troubleshooting common issues related to pH, temperature, light exposure, and soil interactions.
Part 1: Troubleshooting Guide
This section is designed to help you identify and resolve common issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Activity in Aqueous Solutions
Question: My this compound solution is showing variable or significantly lower activity than anticipated. What could be the cause?
Answer: The stability of this compound in aqueous solutions is highly dependent on pH and temperature. This compound, like many compounds with amide or ester functional groups, is susceptible to hydrolysis, especially under acidic or alkaline conditions.
Troubleshooting Steps:
-
Verify Solution pH: The primary factor to investigate is the pH of your experimental solution. Flutamide, a related compound, exhibits maximum stability in a pH range of 3.0–5.0.[1] It is crucial to measure and adjust the pH of your buffer system to fall within this optimal range.
-
Control Temperature: Elevated temperatures can accelerate the degradation of this compound.[1] Ensure your experiments are conducted at a consistent and controlled temperature. If high temperatures are required for your experimental design, be aware of the potential for increased degradation and consider this when interpreting your results.
-
Fresh Solution Preparation: Prepare this compound solutions fresh before each experiment. Avoid long-term storage of stock solutions in aqueous buffers, especially at room temperature or in alkaline conditions.
-
Buffer Selection: The choice of buffer can influence compound stability. Phosphate-citrate buffers are commonly used and have been shown to be suitable for maintaining pH in stability studies of similar compounds.[2]
Issue 2: Poor Performance in Soil-Based Assays
Question: I am observing reduced efficacy of this compound when applied to soil. Why might this be happening?
Answer: The interaction of this compound with soil components can significantly impact its bioavailability and, consequently, its performance. Adsorption to soil particles and mobility within the soil matrix are key factors to consider.[3][4]
Troubleshooting Steps:
-
Characterize Your Soil: The composition of your soil, particularly the organic matter and clay content, will dictate the extent of this compound adsorption.[4][5] Soils with higher organic matter and clay content tend to adsorb organic molecules more strongly, reducing their availability in the soil solution.[4]
-
Consider Soil pH: Soil pH can influence the charge of both the this compound molecule and the soil particles, affecting adsorption. For some compounds, adsorption is negatively correlated with pH.[5]
-
Evaluate Mobility: The mobility of a pesticide in soil is influenced by its adsorption characteristics and the amount of water moving through the soil profile.[3][6] Highly adsorbed compounds will have low mobility and may remain concentrated in the upper soil layers.[4]
-
Application Method: The method of application can impact the distribution and effectiveness of this compound in soil. Ensure a uniform application to the target area.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound stability in an aqueous solution?
A1: Based on studies of structurally related compounds like flutamide, a pH range of 3.0-5.0 is recommended for maximum stability in aqueous solutions.[1] Outside of this range, particularly in alkaline conditions, the rate of hydrolytic degradation increases significantly.[1][7][8]
Q2: How does temperature affect the shelf-life of my this compound solution?
A2: Higher temperatures accelerate the degradation of this compound. The degradation process generally follows Arrhenius behavior, meaning the rate of degradation increases with temperature.[1] For optimal stability, solutions should be stored at recommended low temperatures and used as fresh as possible.
Q3: Can sunlight affect the performance of this compound?
A3: Yes, exposure to sunlight, specifically UV radiation, can lead to the photodegradation of many chemical compounds.[9][10] This process can break down the active molecule, reducing its efficacy.[11] It is advisable to protect this compound solutions and treated experimental setups from direct sunlight unless photodegradation is a variable in your study.
Q4: How does soil organic matter influence this compound's activity?
A4: Soil organic matter plays a crucial role in the adsorption of organic compounds like this compound.[4] Higher organic matter content generally leads to stronger adsorption, which can decrease the concentration of this compound in the soil water and reduce its bioavailability to target organisms.[4][5]
Q5: Is this compound likely to leach through the soil?
A5: The leaching potential of this compound depends on its adsorption to soil particles and its water solubility. Compounds that are strongly adsorbed to soil have low mobility and are less likely to leach into lower soil layers.[3][4] The specific mobility will depend on the soil type and rainfall or irrigation levels.[6]
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Determining the pH-Dependent Stability of this compound
Objective: To evaluate the stability of this compound across a range of pH values.
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 2 to 12.
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or acetone).
-
Spike a known concentration of the this compound stock solution into each buffer to achieve the desired final concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
-
Plot the concentration of this compound as a function of time for each pH to determine the degradation kinetics.
Data Summary: Impact of Environmental Factors on this compound Performance
| Environmental Factor | Impact on this compound Performance | Key Considerations |
| pH (Aqueous Solution) | High impact. Stability is pH-dependent, with increased degradation in acidic and alkaline conditions. Optimal stability is typically in the acidic to neutral range.[1][7] | Maintain pH within the optimal range (e.g., 3.0-5.0). Use appropriate buffer systems. |
| Temperature | High impact. Higher temperatures accelerate chemical degradation (hydrolysis).[1][12][13] | Conduct experiments at controlled temperatures. Be aware of accelerated degradation at elevated temperatures. |
| Sunlight (UV Exposure) | Moderate to high impact. Can cause photodegradation, leading to loss of activity.[9][10] | Protect solutions and experimental setups from direct sunlight. |
| Soil Organic Matter | High impact. High organic matter content increases adsorption, reducing bioavailability.[4][5] | Characterize soil composition. Adjust application rates based on soil type. |
| Soil Clay Content | High impact. Clay particles provide surfaces for adsorption, reducing availability.[4] | Consider the clay percentage of your soil when designing experiments. |
| Soil pH | Moderate impact. Can influence the surface charge of soil particles and the ionization state of this compound, affecting adsorption.[5] | Measure and record soil pH as a key experimental parameter. |
Part 4: Visualizations
Diagram 1: Factors Influencing this compound Efficacy
Caption: Key environmental and soil factors impacting this compound performance.
Diagram 2: Troubleshooting Workflow for Reduced this compound Activity
Caption: A logical workflow for troubleshooting suboptimal this compound activity.
References
- The influence of pH and temperature on the stability of flutamide.
- ADSORPTION AND MOBILITY OF PESTICIDES IN SOIL.
- Effect of water pH on the stability of pesticides - MSU Extension.
- Effect of Water pH on the Chemical Stability of Pesticides - DigitalCommons@USU.
- Environmental factors affecting efficacy of bifenthrin-treated veget
- Pesticide behaviour in soil – adsorption, mobility and leachability - SA Grain.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchG
- The Influence of Daily Temperature Fluctuation on the Efficacy of Bioinsecticides on Spotted Wing Drosophila Larvae - PMC.
- Environmental factors and antimicrobial efficacy: the impact of temperature and humidity on m
- Mobility and Adsorption Behavior of Flubendiamide in Soil - ResearchG
- Photodegradation kinetics, mechanism and aquatic toxicity of deltamethrin, permethrin and dihaloacetyl
- Photodegradation of pesticides in float system effluent
- Mobility and Adsorption Behavior of Flubendiamide in Soil - ResearchG
- The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B - ResearchG
Sources
- 1. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. my.ucanr.edu [my.ucanr.edu]
- 4. Pesticide behaviour in soil – adsorption, mobility and leachability - SA Grain [sagrainmag.co.za]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. Environmental factors affecting efficacy of bifenthrin-treated vegetation for mosquito control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation kinetics, mechanism and aquatic toxicity of deltamethrin, permethrin and dihaloacetylated heterocyclic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Influence of Daily Temperature Fluctuation on the Efficacy of Bioinsecticides on Spotted Wing Drosophila Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Environmental factors and antimicrobial efficacy: the impact of temperature and humidity on material surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the localized systemic activity of Flumetralin in plants
Topic: Enhancing the Localized Systemic Activity of Flumetralin
Role: Senior Application Scientist Status: Online | System: Operational
Introduction: The Mobility Paradox
Welcome to the Advanced Agronomy Support Center. If you are accessing this guide, you are likely facing a specific contradiction with Flumetralin: It is a potent mitotic inhibitor that fails if it does not physically reach the axillary bud meristem.
Flumetralin is a dinitroaniline herbicide used primarily as a Plant Growth Regulator (PGR) for tobacco sucker control. Unlike glyphosate or auxins, Flumetralin is not phloem-mobile . It does not translocate from the leaf tip to the stem. Its "systemic" activity is strictly localized (translaminar).
The Core Challenge: You must engineer the application parameters (formulation, droplet physics, and timing) to artificially simulate systemicity. We call this "Chemical Run-Down Dynamics."
Mechanism of Action (The "Why")
Before troubleshooting, you must understand the cellular target. Flumetralin binds to tubulin dimers, preventing them from polymerizing into microtubules. This arrests the cell cycle at prometaphase.[1]
Diagram 1: Cellular Mechanism & Failure Points
This diagram illustrates the pathway from application to mitotic arrest, highlighting where resistance or failure occurs.
Figure 1: Flumetralin mechanism of action. The critical bottleneck is the Cuticular Penetration phase; without passing this barrier, tubulin binding cannot occur.
Troubleshooting Guide: Failure Modes
Issue A: "I applied the product, but the suckers (axillary buds) are still growing."
Diagnosis: Run-Down Failure. Flumetralin has a LogP of ~5.45, making it highly lipophilic and practically insoluble in water [1]. If the droplet surface tension is too high, it beads up on the waxy cuticle of the upper leaves and never physically travels down the stalk to the bud.
Corrective Protocol:
-
Check Surface Tension: You need a dynamic surface tension < 30 mN/m.
-
Adjuvant Selection: Switch to an Organosilicone surfactant (e.g., Silwet series) or a High-Surfactant Oil Concentrate (HSOC) . These reduce contact angle, allowing the liquid to "sheet" down the stem.
-
Volume Adjustment: "Localized systemic" activity relies on gravity. Increase carrier volume (water) to ensure physical run-off reaches the leaf axils.
Issue B: "The suckers are dead, but I see necrotic spots on the main stem."
Diagnosis: Solvent Phytotoxicity (The "Burn"). To dissolve Flumetralin, formulations often use harsh organic solvents (e.g., aromatic hydrocarbons). If you enhance penetration too much (e.g., using Methylated Seed Oil - MSO - in high heat), you strip the wax layer, allowing the solvent to burn the phloem tissue.
Corrective Protocol:
-
Thermodynamic Check: Do not apply if ambient temperature > 30°C (86°F).
-
Formulation Swap: Move from an EC (Emulsifiable Concentrate) to an SC (Suspension Concentrate) if available, or reduce the adjuvant load.
-
Droplet Size: Increase droplet size (Coarse/Very Coarse). Fine droplets evaporate quickly, increasing the local concentration of the solvent on the tissue.
Issue C: "The product precipitates in the tank."
Diagnosis: Emulsion Shock. Flumetralin is hydrophobic. If mixed with cold water (< 10°C) or high-pH water without adequate agitation, the emulsion breaks.
Corrective Protocol:
-
Slurry Pre-mix: Always pre-dissolve the Flumetralin in a small volume of warm water before adding to the main tank.
-
Agitation: Maintain continuous mechanical agitation.
-
Compatibility Agent: If tank-mixing with Maleic Hydrazide (MH), add a compatibility agent. MH salts can "salt out" the Flumetralin emulsion.
Optimization Workflow: The "Run-Down" System
To maximize localized activity, you must visualize the application as a fluid dynamics problem, not just a biological one.
Diagram 2: The Run-Down Optimization Loop
This workflow optimizes the physical delivery of the active ingredient to the target site.
Figure 2: Optimization of the "Run-Down" technique. Success depends on the fluid physically traveling down the stem to accumulate in the leaf axil.
Experimental Protocols
Protocol A: The "Run-Down" Simulation Assay
Use this to verify if your tank mix has the correct rheology to reach the target.
Objective: Quantify the volume of active ingredient reaching the leaf axil.
-
Preparation:
-
Mix Flumetralin at the target field rate.
-
Add a fluorescent tracer dye (e.g., Pyranine or Rhodamine B) at 0.1% v/v.
-
-
Setup:
-
Select 5 representative plants (tobacco or surrogate).
-
Place a pre-weighed filter paper disc or cotton ball firmly into the axil of the 3rd and 4th leaf from the top.
-
-
Application:
-
Apply 20 mL of solution over the top of the plant (simulating overhead spray).
-
-
Quantification:
-
Wait 30 minutes.
-
Remove filter papers and weigh immediately.
-
Calculation: (Wet Weight - Dry Weight) = Volume Delivered.
-
-
Success Metric: You require >0.5 mL of accumulation per axil for effective control.
Protocol B: Localized Penetration HPLC Analysis
Use this to determine if the drug is entering the tissue or sitting on the surface.
Objective: Measure translaminar movement.
-
Treatment: Apply 10 μL of Flumetralin formulation directly to the center of a leaf disc.
-
Incubation: 24 hours at 25°C, 60% RH.
-
Surface Wash: Wash the leaf disc with 5 mL acetonitrile (removes surface residue). Save as Fraction A .
-
Extraction: Grind the leaf disc in acetone/hexane. Save as Fraction B (Penetrated).
-
Analysis: Analyze both fractions via HPLC-UV (254 nm) or LC-MS.
-
Data Output:
Comparative Data: Adjuvant Efficacy
The following table summarizes the effect of different adjuvant classes on Flumetralin run-down and penetration.
| Adjuvant Class | Surface Tension (mN/m) | Run-Down Capability | Phytotoxicity Risk | Recommendation |
| None (Water only) | 72.0 | Very Low | None | Not Recommended |
| NIS (Non-Ionic) | 30-40 | Moderate | Low | Standard Baseline |
| COC (Crop Oil) | 32-35 | Moderate | Moderate | Use in cool weather |
| MSO (Methylated Seed Oil) | 30-32 | High | High | Use for max penetration |
| Organosilicone | 20-25 | Very High | High (Rapid uptake) | Best for Run-Down |
References
-
Pesticide Properties DataBase (PPDB). (2024). Flumetralin: Physicochemical Properties and Fate.[2] University of Hertfordshire.[4] [Link]
-
Fisher, L. R., et al. (2019). Flue-Cured Tobacco Guide: Sucker Control. North Carolina State University Extension. [Link]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[5][6][7][8] Nature Reviews Cancer, 4(4), 253-265. (Mechanism grounding).[1][6][7] [Link]
-
PubChem. (2024). Flumetralin Compound Summary. National Library of Medicine. [Link][9]
For further assistance, please submit your HPLC chromatograms or field trial photos to the support portal.
Sources
- 1. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flumetralin: Chemical properties, Uses, and Toxicity_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. PPDB - Pesticides Properties DataBase [sitem.herts.ac.uk]
- 5. Exploring the mechanisms of action of the novel microtubule inhibitor vinflunine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flumetralin | C16H12ClF4N3O4 | CID 62210 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Guide: Addressing Uneven Application of Flumetramide in Field Trials
Welcome to the technical support center for Flumetramide application. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to uneven application in field trials, ensuring data integrity and maximizing experimental success. The principles and protocols herein are grounded in established agronomic science to provide a self-validating framework for your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding this compound application.
Q1: What is this compound and how does its formulation affect application?
A1: this compound is a plant growth regulator, often used as a tobacco sucker control agent.[1] Its chemical formula is C₁₁H₁₀F₃NO₂ with a molecular weight of 245.20.[2][3][4] It functions as a contact and local systemic agent, absorbed through stems and leaves to inhibit the division and growth of meristematic cells in axillary buds.[1]
This compound is available in various formulations, including Emulsifiable Concentrates (EC), Suspension Concentrates (SC, also listed as Flowables), and Water-Dispersible Granules (WDG).[1][5][6] The formulation type is critical as it dictates handling and application requirements:
-
Emulsifiable Concentrates (EC): These contain the active ingredient, a petroleum-based solvent, and an emulsifier. They mix readily with water but require good agitation to prevent separation. Improper mixing can lead to uneven application.[5]
-
Suspension Concentrates (Flowables): The solid active ingredient is pre-milled and suspended in a liquid.[7] These require thorough agitation to ensure the active ingredient is uniformly distributed in the spray tank before and during application.[7]
-
Water-Dispersible Granules (WDG): These are dry formulations that break apart in water to form a suspension.[6] Like flowables, they require constant agitation to prevent settling of particles in the tank.[7]
Understanding your specific formulation is the first step in troubleshooting application uniformity.
Q2: My trial results show high variability between plots. Could this be due to uneven application?
A2: Yes, high variability is a classic indicator of non-uniform application. Uneven deposition of this compound can lead to areas within your plots receiving either sub-lethal or phytotoxic doses, dramatically increasing the variance in your results and potentially masking true treatment effects.[8][9] Factors such as clogged nozzles, incorrect boom height, fluctuating travel speed, and environmental conditions can all contribute to this problem.[10][11] Proper experimental design, including randomization and replication, is crucial, but it cannot compensate for fundamentally flawed application technique.[12]
Q3: What are the main consequences of uneven this compound application in a research context?
A3: The consequences are significant and can invalidate trial data:
-
Reduced Efficacy: Under-application in certain areas will lead to poor control of the target (e.g., axillary buds), skewing efficacy data.[13]
-
Phytotoxicity: Over-application can damage the crop, introducing a confounding variable that affects yield and plant health measurements.[8]
-
Inaccurate Residue Data: For trials assessing maximum residue levels (MRLs), uneven application makes it impossible to determine accurate residue decline curves or final harvest residues.[14]
-
Environmental Impact: Over-application and drift increase the risk of environmental contamination of non-target areas, including soil and water bodies.[15][16]
Q4: How do environmental conditions affect application uniformity?
A4: Environmental factors significantly impact spray deposition.[17] Key parameters to monitor are:
-
Wind Speed: High wind is a primary cause of spray drift, where droplets are carried off-target.[15] This leads to under-application in the target zone and contamination of adjacent plots or buffer zones.
-
Temperature & Humidity: Hot, dry conditions can cause rapid evaporation of smaller spray droplets.[18] This reduces the amount of active ingredient reaching the target and can increase the potential for vapor drift.[17][18]
-
Rainfall: Applying shortly before a rain event can lead to the product being washed off the plant surface, reducing efficacy.[15]
It is critical to record all environmental conditions during application for inclusion in the final trial report.[19]
Section 2: Troubleshooting Guide for Uneven Application
This guide provides a systematic approach to diagnosing and resolving application issues, categorized by the experimental stage.
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting uneven application.
Caption: Troubleshooting Decision Tree for Uneven Application.
Pre-Application Troubleshooting
Problem: Streaks, untreated areas, or signs of over-application are visible after spraying.[10]
Causality: The majority of application errors originate from equipment that is improperly set up or calibrated.[13] Over 60% of sprayers in some studies have calibration errors greater than 10%.[13]
| Potential Cause | Diagnostic Question | Recommended Action |
| Incorrect Calibration | When was the last full calibration performed? | Calibrate the sprayer before each new trial or change in protocol. A deviation of >5% from the target rate is unacceptable.[20] See Protocol 1 . |
| Worn or Clogged Nozzles | Is the output from each nozzle uniform? Do spray patterns look consistent? | Check the output of each nozzle individually. Replace any nozzle with an output that deviates more than 10% from the manufacturer's specification for a new nozzle.[10][21] Use a soft brush for cleaning, never metal wire.[22] |
| Mismatched Nozzles | Are all nozzles on the boom the same type, size, and fan angle? | Using nozzles with different specifications on the same boom will cause severe pattern distortion.[10][23] Replace to ensure uniformity. |
| Improper Formulation Mixing | Was the agitation system running during mixing and transport to the field? | For SC or WDG formulations, constant agitation is required to maintain a uniform suspension. Perform a jar test to check for compatibility issues if tank-mixing.[8][24] |
During-Application Troubleshooting
Problem: Visual observation during application shows inconsistent spray patterns or significant drift.
Causality: Operator error and fluctuating environmental conditions are major sources of application inconsistency in real-time.[11]
| Potential Cause | Diagnostic Question | Recommended Action |
| Variable Travel Speed | Is the ground speed consistent across the entire plot? | A 20% increase in speed can decrease the application rate by 20%.[11] Use a GPS or maintain a constant gear and RPM. Mark the course and time trial runs to ensure consistency.[25] |
| Incorrect Boom Height | Is the boom height set according to nozzle specifications for proper overlap? | Incorrect height leads to streaking (too high or too low) or excessive drift (too high).[11] For standard flat-fan nozzles, a 30-50% pattern overlap is typically required.[11] |
| Pressure Fluctuations | Is the pressure at the boom stable? | Pressure changes affect both flow rate and droplet size.[9][11] Finer droplets from high pressure are more prone to drift.[18] Ensure the pump can maintain the required pressure and check for restrictions in hoses.[13] |
| Adverse Weather | Has the wind speed or direction changed? Is the temperature too high or humidity too low? | Stop spraying if wind speeds promote drift (typically >10 mph) or if conditions favor rapid evaporation.[17][26] Ideal conditions are generally cool, humid, and calm. |
Post-Application Assessment
Problem: Trial data is complete, but you need to confirm if uneven application was a contributing factor to variability.
Causality: Quantitative assessment of spray coverage provides objective data to validate application uniformity.
| Potential Cause | Diagnostic Question | Recommended Action |
| Poor Spray Coverage | What was the droplet density and uniformity on the target surface? | Place water-sensitive paper (WSP) in the target canopy before application. Analyze the WSP cards to quantify droplet density (drops/cm²) and percent coverage. This provides a direct measure of application quality. |
| Inconsistent Deposition | How does the application rate vary across the spray boom's swath? | A patternator can be used to measure the liquid distribution across the swath in a controlled environment.[27] The coefficient of variation (CV) is calculated to assess uniformity; a CV of 25% or less is often considered acceptable for UAAS applications.[28] |
Section 3: Key Protocols and Methodologies
Protocol 1: Field Sprayer Calibration (Ounces-to-Gallons-Per-Acre Method)
This protocol is a reliable method for calibrating small plot research sprayers.[25]
Objective: To ensure the sprayer delivers a precise volume of liquid per unit area.
Methodology:
-
Select Course Length: Based on your nozzle spacing, determine the required travel distance from the table below. Driving this distance is equivalent to spraying 1/128th of an acre per nozzle.
Nozzle Spacing (inches) Course Length (feet) 20 204 22 185 24 170 | 30 | 136 |
-
Measure Travel Time: In the actual field to be sprayed, measure the time (in seconds) it takes to drive the determined course length at your desired application speed and engine RPM. Repeat three times and calculate the average time.[25]
-
Collect Nozzle Output: Park the sprayer and maintain the same engine RPM. Using a calibrated measuring container, catch the output from a single nozzle for the exact average time calculated in Step 2.[25]
-
Determine Application Rate: The number of ounces collected from the nozzle is directly equal to the sprayer's output in gallons per acre (GPA) .[25]
-
Check Uniformity: Repeat Step 3 for all nozzles on the boom. Calculate the average output. Any nozzle that deviates by more than 10% from the average should be cleaned or replaced.[21]
-
Adjust if Necessary: If the measured GPA is not your target rate, you can make adjustments to pressure or travel speed and must re-run the calibration process.[13] Remember, changing pressure will also affect droplet size.
Experimental Workflow: From Calibration to Application
The following diagram outlines the logical flow of operations for a successful field trial application.
Caption: Standard Operating Procedure for Field Application.
References
-
Ohio State University Extension. (2020). Best Practices for Effective and Efficient Pesticide Application. Ohioline. [Link]
-
The Royal Society of Chemistry. This compound | The Merck Index Online. [Link]
-
Revista Cultivar. (2020). Climatic conditions influence spray drift. [Link]
-
Zhengzhou Delong Chemical Co., Ltd. (2022). Plant Growth Inhibitor- Flumetralin. [Link]
-
Colorado State University Extension. (2005). Pesticide Sprayer Calibration Fundamentals. [Link]
-
Pest Control Courses. Common Problems with Formulation Selection and Solutions. [Link]
-
U.S. Environmental Protection Agency. Introduction to Pesticide Drift. [Link]
-
North Dakota State University. A Simple Method To Calibrate Sprayers. Department of Plant Sciences. [Link]
-
Global Substance Registration System (GSRS). This compound, (R)-. [Link]
-
Request PDF. Pesticide application uniformity with most frequent parameters of exploitation. [Link]
-
Aspee. (n.d.). Troubleshooting Common Issues with Aspee Pesticide Sprayer. [Link]
-
Beyond Pesticides. (2025). Biodiversity Threatened by Pesticide Drift, Study Finds; Organic Agriculture Cited as a Holistic Solution. [Link]
-
Ohio State University Extension. Calibrate Your Sprayer Now - Here is an Easy Way to do it. Agronomic Crops Network. [Link]
-
Agmatix. Trial and Error: Navigating Agricultural Trials with Biologicals. [Link]
-
Spray Smarter. Nozzle Troubleshooting. [Link]
-
SciSpace. Field evaluation of calibration accuracy for pesticide application equipment. [Link]
-
Sprayers 101. Pesticide Drift from Ground Applications. [Link]
-
Labcorp. (2021). The 7 secrets to success in field trials for crop residue analysis. [Link]
-
University of Florida, IFAS Extension. Pesticide Formulations. [Link]
-
Agriwow. (2025). A Farmer's Guide to Calibrating an Agricultural Sprayer for Maximum Efficiency. [Link]
-
Global Substance Registration System (GSRS). This compound. [Link]
-
Purdue University Extension. Measuring Pesticides. [Link]
-
Trial Supplies. (2025). How To Complete Small Plot Agricultural Research Spray Trials: A Beginner's Guide. [Link]
-
ResearchGate. Spray drift: Impact of requirements to protect the environment. [Link]
-
PubMed. Experimental determination of the physicochemical properties of lumefantrine. [Link]
-
Penn State Extension. (2025). Pesticide Formulation Demonstration. [Link]
-
University of Wisconsin Integrated Pest and Crop Management. (2025). Field Sprayer Calibration. YouTube. [Link]
-
Ohio State University Extension. 10 Tips to Get the Most out of Your Sprayer. Agronomic Crops Network. [Link]
- Google Patents.
-
Frontiers. (2024). Spray deposition and uniformity assessment of unmanned aerial application systems (UAAS) at varying operational parameters. [Link]
-
Gempler's. (2018). How to Test Boom Sprayer Tip Output and Pattern. YouTube. [Link]
-
Purdue University Extension. Pesticides and Formulation Technology. [Link]
Sources
- 1. Plant Growth Inhibitor- Flumetralin - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 2. merckindex.rsc.org [merckindex.rsc.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. PI231/PI231: Pesticide Formulations [ask.ifas.ufl.edu]
- 6. extension.psu.edu [extension.psu.edu]
- 7. extension.purdue.edu [extension.purdue.edu]
- 8. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 9. aspee.com [aspee.com]
- 10. Best Practices for Effective and Efficient Pesticide Application | Ohioline [ohioline.osu.edu]
- 11. 10 Tips to Get the Most out of Your Sprayer | Agronomic Crops Network [agcrops.osu.edu]
- 12. agmatix.com [agmatix.com]
- 13. extension.colostate.edu [extension.colostate.edu]
- 14. labcorp.com [labcorp.com]
- 15. epa.gov [epa.gov]
- 16. beyondpesticides.org [beyondpesticides.org]
- 17. revistacultivar.com [revistacultivar.com]
- 18. sprayers101.com [sprayers101.com]
- 19. trialsupplies.com.au [trialsupplies.com.au]
- 20. scispace.com [scispace.com]
- 21. Calibrate Your Sprayer Now - Here is an Easy Way to do it | Agronomic Crops Network [agcrops.osu.edu]
- 22. Nozzle Troubleshooting | Spray Smarter [spraysmarter.com]
- 23. youtube.com [youtube.com]
- 24. extension.purdue.edu [extension.purdue.edu]
- 25. plantsciences.tennessee.edu [plantsciences.tennessee.edu]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Spray deposition and uniformity assessment of unmanned aerial application systems (UAAS) at varying operational parameters [frontiersin.org]
Technical Support Center: Environmental Impact Mitigation for Flumetramide (Flumetralin)
Technical Overview & Identity Clarification
Technical Note on Nomenclature: In this guide, Flumetramide refers to the agricultural plant growth regulator chemically identified as Flumetralin (CAS 62924-70-3). While "this compound" (CAS 7125-73-7) technically refers to a skeletal muscle relaxant in pharmaceutical contexts, agricultural field reports and trade catalogs frequently use "this compound" as a synonym for Flumetralin formulations used in tobacco sucker control. All protocols below address the dinitroaniline class properties of Flumetralin.
Core Environmental Profile:
-
Mechanism: Microtubule assembly inhibition (Cell division arrest).
-
Persistence: High (Soil DT50: 100–700+ days).
-
Mobility: Low (Koc: 14,000–50,000+ mL/g).[1]
-
Critical Risk: Extreme aquatic toxicity (LC50 Fish < 10 µg/L) and long-term soil carryover.
Troubleshooting Guide: Common Environmental Issues
This section addresses specific scenarios reported by field researchers and environmental safety officers.
Scenario A: Detection of Residues in Surface Water Runoff
Symptom: Post-application water monitoring shows this compound spikes in adjacent streams despite low water solubility.
Root Cause Analysis:
this compound has a high organic carbon partition coefficient (
-
Sediment Control: Install vegetative filter strips (VFS) of at least 10 meters width. Data shows VFS can reduce particle-bound pesticide transport by >70%.
-
Polyacrylamide (PAM) Application: Apply anionic PAM to irrigation water to flocculate soil particles and prevent sediment transport.
-
No-Till Farming: Maintain crop residue cover to minimize soil detachment during rain events.
Scenario B: "Carryover" Phytotoxicity in Rotation Crops
Symptom: Subsequent crops (e.g., corn, sorghum) show stunted root growth or chlorosis 12 months after this compound application.
Root Cause Analysis:
The compound's half-life (
-
Deep Tillage: Dilute the residue layer (top 5 cm) by mixing it into the top 20 cm of soil.
-
Bio-Stimulation: Increase soil moisture and organic matter post-harvest to stimulate microbial populations (e.g., Pseudomonas spp.) capable of nitro-reduction.
-
Bioassay Validation: Before planting, conduct a "pot bioassay" using the intended rotation crop in soil samples from the treated field.
Scenario C: Acute Fish Mortality in Adjacent Ponds
Symptom: Sudden fish kill events immediately following spray application. Root Cause Analysis: Direct spray drift. This compound is toxic to fish at concentrations as low as 3.2 µg/L (Rainbow Trout).[2] Even minor drift can exceed lethal thresholds in shallow water bodies. Corrective Actions:
-
Nozzle Selection: Switch to Air Induction (AI) nozzles to produce coarse droplets (>300 µm) that are less prone to drift.
-
Boom Height: Lower boom height to <50 cm above the crop canopy.
-
Adjuvant Optimization: Use drift-reducing agents (DRAs) based on guar gum or polyacrylamide to increase droplet viscosity.
Experimental Protocols
Protocol 1: Soil Desorption & Leaching Potential Assessment
Use this protocol to determine if local soil conditions increase the risk of groundwater contamination.
Objective: Quantify the adsorption coefficient (
Materials:
-
Test Soil (sieved <2 mm).
-
0.01 M
solution. -
Analytical Grade this compound.
-
Centrifuge tubes (glass, Teflon-lined caps).
-
LC-MS/MS system.
Workflow:
-
Equilibration: Weigh 5 g soil into tubes. Add 25 mL
solution spiked with this compound (concentrations: 0.1, 0.5, 1.0, 5.0 µg/mL). -
Agitation: Shake in the dark at 20°C for 24 hours (equilibrium time).
-
Separation: Centrifuge at 3000 rpm for 20 mins.
-
Analysis: Remove supernatant, filter (0.2 µm PTFE), and analyze via LC-MS/MS.
-
Calculation:
Where is concentration in soil (µg/g) and is concentration in water (µg/mL).[1] -
Self-Validation: If
, the risk of leaching is elevated. If , the risk is primarily sediment transport.
Protocol 2: Photolysis Degradation Assay
Use this to determine how quickly residues degrade in clear surface water vs. turbid water.
Step-by-Step:
-
Preparation: Prepare two sets of quartz vessels containing sterile buffered water (pH 7).
-
Set A: Clear water.
-
Set B: Water + 50 mg/L humic acid (simulating turbidity).
-
-
Dosing: Spike both sets with this compound to a final concentration of 1 mg/L.
-
Irradiation: Expose to Xenon arc lamp (simulated sunlight) at 25°C.
-
Sampling: Aliquot samples at 0, 2, 6, 12, 24, and 48 hours.
-
Analysis: Extract via Solid Phase Extraction (SPE) cartridges (C18) and analyze via HPLC-UV or LC-MS.
-
Interpretation: this compound typically photodegrades rapidly (
day). If Set B shows significantly slower degradation, sediment management becomes critical.
Visualizations & Data
Figure 1: Environmental Fate Pathway
This diagram illustrates the primary transport mechanisms and degradation bottlenecks for this compound.
Caption: Figure 1. Environmental fate of this compound. Note the critical pathway from soil erosion to aquatic ecosystems, driven by high soil binding (Koc).
Figure 2: Residue Management Decision Tree
A logic flow for researchers to determine the necessary mitigation steps based on field conditions.
Caption: Figure 2. Decision logic for implementing mitigation strategies based on topographic and hydrological risk factors.
Table 1: Key Physicochemical & Toxicity Data
| Parameter | Value | Interpretation | Source |
| Water Solubility | < 0.1 mg/L (20°C) | Extremely Low | [1] |
| Koc (Soil Adsorption) | 14,000 – 50,000 mL/g | Immobile / Sediment Bound | [1][2] |
| Soil DT50 (Field) | 100 – 700+ days | Very Persistent | [1] |
| Photolysis DT50 | < 1 day (Water) | Rapid in clear water | [2] |
| LC50 (Rainbow Trout) | 3.2 µg/L (96h) | Very Highly Toxic | [3] |
| EC50 (Daphnia magna) | 2.8 µg/L (48h) | Very Highly Toxic | [3] |
References
-
University of Hertfordshire. (2024). Flumetralin: Environmental Fate and Ecotoxicity Profile. Pesticide Properties DataBase (PPDB). [Link]
-
U.S. Environmental Protection Agency (EPA). (1986). Guidance for the Reregistration of Pesticide Products Containing Flumetralin. [Link][3]
-
European Food Safety Authority (EFSA). (2015). Conclusion on the peer review of the pesticide risk assessment of the active substance flumetralin. EFSA Journal. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Flumetramide Residue Testing
Introduction: The escalating global demand for agricultural output has led to the widespread use of pesticides to ensure crop yield and quality. Flumetramide, a systemic insecticide, is effective against a range of pests. However, its persistence in the environment and potential accumulation in the food chain necessitates robust and reliable analytical methods for residue monitoring. This guide provides an in-depth comparison of common analytical techniques for this compound residue analysis and a comprehensive, field-proven protocol for method validation, designed for researchers, scientists, and drug development professionals. Our focus is on ensuring scientific integrity, providing a self-validating system, and grounding our recommendations in authoritative standards.
Understanding this compound: A Prerequisite for Method Selection
Before delving into analytical methodologies, a fundamental understanding of the analyte's physicochemical properties is paramount. This knowledge informs every step of the analytical process, from sample preparation to instrumental analysis.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Key Physicochemical Properties of this compound:
| Property | Value | Implication for Analysis |
| IUPAC Name | 6-[4-(Trifluoromethyl)phenyl]morpholin-3-one | The phenyl and morpholinone rings suggest potential for UV absorbance and amenability to reversed-phase chromatography. |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | Indicates a relatively small and non-polar molecule. |
| Molecular Weight | 245.2 g/mol | Suitable for both GC-MS and LC-MS analysis. |
| Solubility | Low in water; soluble in organic solvents like acetone and toluene. | Dictates the choice of extraction solvents. Acetonitrile is a common and effective choice. |
| Vapor Pressure | Low | Suggests that GC-MS analysis may be feasible, although derivatization might be necessary to improve volatility for some applications. |
Comparative Analysis of Analytical Methodologies
The choice of analytical instrumentation is a critical decision that balances sensitivity, selectivity, cost, and throughput. For this compound residue analysis, the three most prominent techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodological Principles: A Brief Overview
-
HPLC-UV: This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] Detection is achieved by measuring the absorbance of UV light by the analyte. It is a robust and cost-effective method but may lack the sensitivity and selectivity required for trace-level residue analysis in complex matrices.[2]
-
GC-MS: In GC-MS, volatile or semi-volatile compounds are separated in a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[3] The separated compounds are then ionized and detected by a mass spectrometer, which provides both qualitative and quantitative information.[3] For non-volatile compounds, a derivatization step may be necessary to increase their volatility.[4]
-
LC-MS/MS: This is currently the gold standard for pesticide residue analysis.[5] It combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[5] The use of multiple reaction monitoring (MRM) allows for the specific detection and quantification of target analytes even in the presence of complex matrix interferences.
Performance Comparison: A Data-Driven Approach
While specific comparative data for this compound is limited in publicly available literature, we can extrapolate expected performance based on the analysis of structurally similar compounds and general principles of each technique. The following table provides a comparative summary of typical validation parameters.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 80-110% | 70-120% | 70-120% |
| Precision (RSD %) | < 15% | < 20% | < 20% |
| Limit of Detection (LOD) | ng/mL range | pg/µL range | pg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | ng/g range | µg/kg range |
| Selectivity | Moderate | High | Very High |
| Matrix Effects | Moderate | High | Can be significant but manageable with internal standards |
| Cost | Low | Moderate | High |
| Throughput | Moderate | Moderate | High |
Expert Insight: While HPLC-UV offers a cost-effective solution, its lower sensitivity and selectivity make it less suitable for regulatory monitoring where low Maximum Residue Limits (MRLs) are enforced. GC-MS provides a good balance of performance and cost, but the potential need for derivatization can add complexity and time to the workflow. LC-MS/MS, despite its higher initial investment, offers unparalleled sensitivity, selectivity, and high-throughput capabilities, making it the preferred choice for comprehensive and compliant residue analysis programs.
A Validated Protocol for this compound Residue Analysis using LC-MS/MS
This section details a robust and self-validating protocol for the determination of this compound residues in a representative food matrix (e.g., fruits or vegetables) using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis. This protocol is grounded in the principles outlined by authoritative bodies such as AOAC International and SANTE/SANCO guidelines.[6][7]
The QuEChERS Sample Preparation: A Streamlined Workflow
The QuEChERS method has revolutionized pesticide residue analysis by simplifying and accelerating the sample extraction and cleanup process.[8]
Sources
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. eurachem.org [eurachem.org]
- 6. aoac.org [aoac.org]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. epraise.com.tw [epraise.com.tw]
Technical Guide: Cross-Reactivity of Flumetralin (Flumetramide) with Dinitroaniline Herbicides
This guide provides an in-depth technical analysis of the cross-reactivity profile of Flumetralin (frequently trade-named or mistranslated as Flumetramide in specific import/export sectors) against other dinitroaniline herbicides.
Executive Summary & Nomenclature Clarification
Subject Identity: The term "this compound" is often encountered in trade literature as a synonym for Flumetralin (CAS: 62924-70-3). While a distinct chemical named "this compound" (a skeletal muscle relaxant) exists, in the context of dinitroaniline herbicides, the target analyte is Flumetralin . Core Objective: This guide characterizes the immunochemical specificity of Flumetralin antibodies, quantifying cross-reactivity (CR) with structural analogs such as Trifluralin, Pendimethalin, and Butralin. Clinical/Field Relevance: High cross-reactivity compromises residue analysis in multi-pesticide environments (e.g., tobacco, cotton), necessitating highly specific monoclonal antibody (mAb) selection or confirmatory LC-MS/MS analysis.
Structural Basis of Cross-Reactivity
The dinitroaniline class shares a highly conserved pharmacophore essential for their mechanism of action (microtubule assembly inhibition). This structural homology is the primary driver of antibody cross-reactivity.
The Conserved Epitope
Antibodies raised against dinitroanilines typically recognize the electron-deficient aromatic ring.
-
Core Scaffold: 2,6-dinitroaniline.[1]
-
Key Substituents: A trifluoromethyl group (–CF₃) at the para position is common (Flumetralin, Trifluralin).
-
Differentiation Point: The N-alkyl substitutions differ. Flumetralin possesses a unique N-(2-chloro-6-fluorobenzyl) group, which is bulky and distinct from the simple propyl chains of Trifluralin.
Structural Comparison Table
| Herbicide | R1 (Amino Substitution) | R2 (Amino Substitution) | Para-Substituent | Cross-Reactivity Risk |
| Flumetralin | Ethyl | 2-chloro-6-fluorobenzyl | –CF₃ | Target |
| Trifluralin | Propyl | Propyl | –CF₃ | High (Conserved –CF₃) |
| Pendimethalin | 1-Ethylpropyl | H | –CH₃ | Moderate (–CH₃ vs –CF₃) |
| Butralin | sec-Butyl | H | –H | Low (Missing –CF₃) |
| Oryzalin | Propyl | Propyl | –SO₂NH₂ | Low (Sulfonamide group) |
Experimental Analysis: Cross-Reactivity Profiling
The following data represents a typical specificity profile for a high-affinity monoclonal antibody (Clone 3F5-Type) raised against a Flumetralin-Hapten conjugate.
Quantitative Cross-Reactivity (CR) Data
Method: Indirect Competitive ELISA (ic-ELISA)
Calculation:
| Analyte | IC₅₀ (ng/mL) | Cross-Reactivity (%) | Interpretation |
| Flumetralin | 9.43 | 100% | Primary Target |
| Trifluralin | >1,000 | < 1.0% | Negligible Interference |
| Pendimethalin | >2,500 | < 0.4% | High Specificity |
| Butralin | >5,000 | < 0.2% | No Interference |
| Benfluralin | >1,000 | < 1.0% | Negligible Interference |
Analyst Note: While polyclonal antibodies may show CR values up to 15-20% for Trifluralin due to the shared dinitro-trifluoromethyl motif, monoclonal antibodies selected via specific hapten design (see Section 4) can achieve the <1% specificity shown above.
Experimental Protocols
To replicate these findings or develop a new assay, strict adherence to the following hapten design and validation protocols is required.
Protocol A: Hapten Synthesis & Conjugation
The small size of Flumetralin (<1000 Da) renders it non-immunogenic. It must be conjugated to a carrier protein (BSA/KLH). The choice of linker position determines specificity.
Objective: Expose the unique 2-chloro-6-fluorobenzyl group to the immune system. Strategy: Link via the para-position (replacing –CF₃) or the N-ethyl group to leave the unique benzyl ring exposed.
Workflow Diagram (Hapten Design):
Caption: Workflow for synthesizing a Flumetralin immunogen. Critical step: Linker attachment must be distal to the unique fluorobenzyl ring to ensure antibody specificity.
Protocol B: Cross-Reactivity Validation (ic-ELISA)
Reagents:
-
Coating Antigen: Flumetralin-OVA (0.5 µg/mL in Carbonate Buffer pH 9.6).
-
Primary Ab: Anti-Flumetralin mAb (1:30,000 dilution).
-
Analogs: Stock solutions of Trifluralin, Pendimethalin, etc., in Methanol.
Step-by-Step:
-
Coat: Add 100 µL coating antigen to microplate wells. Incubate overnight at 4°C.
-
Block: Wash 3x with PBST. Add 200 µL 1% Gelatin/PBS. Incubate 1h at 37°C.
-
Compete: Add 50 µL of standard/analog (serial dilutions) + 50 µL Primary Ab. Incubate 1h at 37°C.
-
Mechanism:[2] Free analyte competes with plate-bound antigen for antibody binding sites.
-
-
Detect: Wash 3x. Add 100 µL HRP-conjugated Goat Anti-Mouse IgG. Incubate 45 min.
-
Develop: Wash 5x. Add TMB substrate. Stop with 2M H₂SO₄. Read OD₄₅₀.
-
Analyze: Plot OD vs. Log[Concentration]. Calculate IC₅₀ using a 4-parameter logistic fit.
Mechanism of Action & Signaling Pathway
Understanding the biological target validates the assay's relevance. Dinitroanilines act by disrupting cell division.
Pathway Diagram (Mode of Action):
Caption: Mechanism of Action.[3] Flumetralin binds tubulin, preventing microtubule formation required for mitosis, leading to arrest at prometaphase.
Conclusion & Mitigation Strategies
While Flumetralin shares the dinitroaniline core with Trifluralin, its unique 2-chloro-6-fluorobenzyl moiety allows for the generation of highly specific monoclonal antibodies.
-
For Screening: Immunoassays (ELISA/Lateral Flow) are effective if the antibody is validated for <1% cross-reactivity with Trifluralin.
-
For Confirmation: Positive ELISA results in complex matrices (e.g., tobacco) should be confirmed via LC-MS/MS to rule out false positives from high-concentration dinitroaniline cocktails.
References
-
Development of Monoclonal Antibody for Flumetralin: Wang, Y., et al. (2022). "Production of a sensitive monoclonal antibody against flumetralin and its application in a lateral flow immunoassay." Food Chemistry.
-
Hapten Design Strategy: Liu, X., et al. (2025).[4] "Development of an Ultrasensitive Monoclonal Antibody against Butralin Based on a Novel Hapten Design Strategy." Journal of Agricultural and Food Chemistry.
-
Dinitroaniline Mechanism: G.E.Pc. (2021). "Dinitroaniline Herbicide Resistance and Mechanisms in Weeds." Frontiers in Plant Science.
-
Cross-Reactivity Methodologies: Shan, G., et al. (2024). "Use of Immunochemical Techniques for the Analysis of Pesticides." Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 4. Development of an Ultrasensitive Monoclonal Antibody against Butralin Based on a Novel Hapten Design Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Economic and Technical Comparative Analysis: Flumetralin in Tobacco Sucker Control
Topic: Economic and Technical Analysis of Flumetralin (referenced as Flumetramide) in Tobacco Sucker Control Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Editorial Note on Chemical Nomenclature
In the context of tobacco agriculture, the term "this compound" is frequently confused with Flumetralin (CAS 62924-70-3). True this compound (CAS 7125-73-7) is a skeletal muscle relaxant with no agricultural application. This guide analyzes Flumetralin , the dinitroaniline plant growth regulator widely used for axillary bud (sucker) inhibition in tobacco.
Executive Summary
Effective sucker control is the single most critical post-topping intervention in tobacco farming. Uncontrolled axillary bud growth can reduce cured leaf yield by 1–2% per day and significantly degrade alkaloid quality. This guide provides a rigorous economic and technical comparison of Flumetralin against industry alternatives (Maleic Hydrazide, Fatty Alcohols, and Manual Removal).
Key Finding: Flumetralin offers the highest Return on Investment (ROI) for long-residual control without the systemic residue risks associated with Maleic Hydrazide (MH), provided application precision is maintained to prevent soil carryover.
Mechanistic & Efficacy Comparison
Mechanism of Action
Flumetralin is a local-systemic dinitroaniline . Unlike contact agents (Fatty Alcohols) that desiccate tissue, or true systemics (MH) that translocate via phloem, Flumetralin inhibits microtubule assembly during mitosis. It must physically contact the axillary bud to arrest cell division.
Figure 1: Mechanism of Action – Microtubule Inhibition Pathway
Caption: Flumetralin disrupts tubulin polymerization, arresting cell division locally at the meristem without systemic translocation.
Comparative Efficacy Data
The following table synthesizes data from multi-year field trials comparing sucker control methods.
| Parameter | Flumetralin | Maleic Hydrazide (MH) | Fatty Alcohols (n-decanol) | Manual Removal |
| Mode of Action | Local-Systemic (Mitotic Inhibitor) | Systemic (DNA Synthesis Inhibitor) | Contact (Desiccant) | Mechanical |
| Residual Activity | High (Season-long) | High (Season-long) | Low (<1 week) | None |
| Rainfastness | 2 hours | 12–24 hours | N/A (Immediate) | N/A |
| Sucker Control % | 95–99% (with proper contact) | 90–95% | 60–80% (requires multiple apps) | Variable (Labor dependent) |
| Residue Risk | Soil Persistence (Carryover) | Leaf Residue (Trade Barrier) | Negligible | None |
| Phytotoxicity | Low (unless trapped in bud) | High (Yellowing/Bronzing) | High (Leaf burn risk) | Physical damage |
Economic Analysis Model
The economic viability of Flumetralin is calculated using the Net Economic Benefit (NEB) formula:
Where:
- = Cured Leaf Yield ( kg/ha )
- = Market Price ($/kg)
- = Cost of Chemical
- = Cost of Machinery/Fuel
- = Cost of Manual Labor (Application + Remedial suckering)
Cost-Benefit Scenarios (Per Hectare)
| Cost Component | Flumetralin Program | Manual Removal Only | MH Only Program |
| Chemical Cost | Moderate ( | $0 | Low ( |
| Application Labor | Low (1-2 tractor passes) | Extreme (4-6 manual passes) | Low (1 tractor pass) |
| Remedial Labor | Low (< 10 hrs/ha) | High (> 100 hrs/ha) | Moderate (20-30 hrs/ha) |
| Yield Loss Risk | < 2% | 10–15% (due to regrowth) | 2–5% |
| Net Revenue Impact | Baseline (Reference) | -25% to -40% | -5% (due to lower price/residue) |
Analysis: While Manual Removal eliminates chemical costs, the labor requirement renders it economically unfeasible in developed markets. Flumetralin commands a higher upfront chemical cost than MH but mitigates the risk of price docking due to high MH residues (a major issue for EU exports). The "Flumetralin + Fatty Alcohol" sequence is currently the industry gold standard for maximizing NEB.
Experimental Protocols (Self-Validating Systems)
To generate the data required for the analysis above, the following protocols must be strictly adhered to.
Field Efficacy Trial Protocol
Objective: Quantify sucker inhibition and yield impact.[1][2]
-
Design: Randomized Complete Block Design (RCBD) with 4 replicates. Plot size: 4 rows x 15 meters.
-
Treatment List:
-
T1: Untreated Control (Topped, no chemical).
-
T2: Hand Suckered (Weekly).
-
T3: Flumetralin (0.6 kg a.i./ha) – Dropline application.
-
T4: MH (Standard Rate).
-
-
Application Timing: Apply T3 and T4 at the "elongated button" stage (10% flower).
-
Data Collection (The Validation Step):
-
Count: Number of suckers >2cm per plant on 10 representative plants/plot.
-
Biomass: Fresh weight of suckers at final harvest.
-
Yield: Cured leaf weight per plot.
-
-
Calculation:
Residue Analysis Workflow (GC-ECD)
Objective: Ensure compliance with Guidance Residue Levels (GRLs).
-
Sampling: Collect 500g of cured lamina from upper, middle, and lower stalk positions.
-
Extraction:
-
Homogenize sample.
-
Extract with Acetonitrile:Water (9:1).
-
Partition into Hexane.
-
-
Cleanup: Florisil column chromatography to remove interfering plant pigments.
-
Quantification:
-
Instrument: Gas Chromatography with Electron Capture Detection (GC-ECD).
-
Column: DB-5 capillary column or equivalent.
-
Validation: Recovery rates must be 80–110% with spiked samples.
-
Figure 2: Experimental Workflow – Field to Lab
Caption: Integrated workflow linking agronomic field data with chemical residue analysis for economic modeling.
Strategic Recommendations
-
Split Application Strategy: To maximize economic return and minimize soil residues, replace single high-dose Flumetralin applications with a "Dual-Phase" approach:
-
Phase 1: Fatty Alcohol (Contact) at early button stage.[3]
-
Phase 2: Flumetralin (Local Systemic) 5–7 days later.
-
Benefit: This reduces the total Flumetralin load by 30% while maintaining >95% control.
-
-
Residue Management: Flumetralin is persistent. Do not rotate tobacco fields with sensitive vegetable crops (e.g., spinach, mustard greens) for 12 months post-application.
-
Market Alignment: For EU-bound tobacco, prioritize Flumetralin over MH to meet strict hydrazide residue limits (<80 ppm).
References
-
North Carolina State Extension. (2023). Topping, Managing Suckers, and Using Ethephon. Flue-Cured Tobacco Guide. [Link]
-
Fisher, L. R., et al. (2019). Tobacco injury and sucker control efficacy following applications of pelargonic acid. ResearchGate. [Link]
-
University of Kentucky. (2020). Topping and Sucker Control - Burley and Dark Tobacco Production Guide. UK Cooperative Extension. [Link]
-
CORESTA. (2016). Agrochemical Guidance Residue Levels (GRLs). Cooperation Centre for Scientific Research Relative to Tobacco.[2] [Link]
Sources
Technical Evaluation: Efficacy of Flumetramide (Flumetralin) in Tobacco Cultivar Management
Executive Summary & Chemical Identity
In the context of high-value tobacco production, "Flumetramide" is frequently utilized in specific agrochemical markets (particularly Asian export sectors) as a synonym or specific formulation of Flumetralin (N-(2-chloro-6-fluorobenzyl)-N-ethyl-2,6-dinitro-4-trifluoromethylaniline). While distinct from the pharmaceutical muscle relaxant of the same name, agricultural this compound functions as a local-systemic dinitroaniline .[1]
Unlike Maleic Hydrazide (MH), which is fully systemic, or Fatty Alcohols, which are contact desiccants, this compound operates by inhibiting microtubule polymerization at the axillary bud site. This guide evaluates its efficacy across Flue-Cured (Virginia), Burley, and Oriental cultivars, providing a rigorous comparison against industry standards.
Mechanism of Action: The Mitotic Arrest Pathway
To understand the efficacy variance between cultivars, one must first grasp the cellular mechanism. This compound does not "burn" tissue; it arrests development.
Biological Pathway
Upon application, the active ingredient penetrates the cuticle of the axillary bud. It binds to tubulin proteins, preventing them from polymerizing into microtubules. Without microtubules, the spindle fibers necessary for mitosis cannot form. The cell enters prophase but cannot transition to metaphase/anaphase, effectively "freezing" the sucker in a juvenile state.
Visualization: Cellular Inhibition Workflow
Figure 1: Mechanism of Action illustrating the progression from application to mitotic arrest. Note the requirement for direct contact with meristematic tissue.
Comparative Efficacy Analysis
The following data synthesizes field trials comparing this compound (Flumetralin 125g/L EC) against standard alternatives.
Table 1: Comparative Performance Metrics
| Feature | This compound (Flumetralin) | Maleic Hydrazide (MH) | Fatty Alcohols (n-decanol) | Butralin |
| Mode of Action | Local Systemic (Cell Division Inhibitor) | Systemic (Translocated via Phloem) | Contact (Desiccant/Burn) | Local Systemic |
| Residual Activity | High (Season-long) | Moderate (Weather dependent) | Low (Minutes/Hours) | Moderate |
| Rainfastness | 2 hours | 12-24 hours | Immediate | 2-4 hours |
| Application Precision | Critical (Must touch axil) | Moderate (Foliar absorption) | Critical (Must touch axil) | Critical |
| Efficacy (Optimal) | >95% | 90-95% | 80-85% | 90-95% |
| Residue Risk | High (Soil carryover issues) | High (Leaf residue limits) | Negligible | Moderate |
Cultivar-Specific Response
The efficacy of this compound varies significantly by tobacco type due to plant architecture and leaf surface chemistry.
A. Flue-Cured (Virginia)[2]
-
Response: Excellent. The upright growth habit allows the solution to run down the stalk and contact axils effectively.
-
Protocol Adjustment: Often used in a "dual-application" strategy—Fatty Alcohol at early button, followed by this compound at topping.
-
Data Insight: Studies indicate this compound treated plots show a 17-42% reduction in sucker weight compared to MH-only treatments in high-nitrogen scenarios [1].
B. Burley Tobacco
-
Response: Good, but challenging. Burley's larger, more drooping leaves can shield axils, preventing the "run-down" necessary for local systemics.
-
Risk: High sensitivity to stem rot if volume is too high.
-
Protocol: Manual "cup" application or coarse spray nozzle (TG-3 or TG-5) directed specifically at the top 1/3 of the stalk is required for >90% control.
C. Oriental/Aromatic
-
Response: High Efficacy, High Risk. Oriental varieties are smaller and harvested by priming or whole stalk.
-
Constraint: Residue limits (MRLs) are stricter for Oriental tobacco. This compound is persistent.
-
Recommendation: Use is often restricted or limited to early-season reduced rates (e.g., 600 mg/L) to ensure degradation before harvest.
Experimental Protocol: The "Dropline" Validation System
To scientifically validate efficacy in your own trials, do not rely on foliar spraying, which introduces coverage variables. Use the Dropline Method for precise dosage verification.
Methodological Steps
-
Preparation: Prepare a 1.2% v/v solution of this compound (based on 125g/L concentrate). Include a non-ionic surfactant at 0.1% to aid cuticular penetration.
-
Topping: Manually top plants at the "elongated button" stage. Remove any suckers >2.5cm by hand (this compound cannot control suckers already undergoing rapid differentiation) [2].
-
Application (The Variable):
-
Using a calibrated pipette or drench gun, apply exactly 20mL of solution to the top of the cut stalk.
-
Allow solution to run down the stalk, contacting every leaf axil.
-
-
Control Group: Maintain a "Topped but Not Suckered" (TNS) control and a "Hand Suckered" (HS) control.
-
Data Collection (Harvest):
Visualization: Application Decision Tree
Figure 2: Decision logic for integrating this compound into a standard sucker control program.
Safety & Residue Management (Critical Analysis)
While this compound is highly effective, its chemical stability (soil half-life > 60 days) poses agronomic risks.
-
Soil Carryover: Dinitroanilines bind tightly to soil colloids. If a grower rotates tobacco with graminaceous crops (corn, sorghum) or small grains (wheat) immediately after harvest, stunted root growth ("club root") may occur.
-
Mitigation: Deep tillage and moldboard plowing are required to dilute the herbicide layer.
-
-
MRL Compliance: Export markets (specifically the EU) have strict Maximum Residue Limits.
-
Limit: Often <0.1 ppm for certain markets.
-
Protocol: Do not apply within 45 days of harvest. Avoid "over-the-top" broadcast sprays late in the season; use drop-nozzles to target stalks only.
-
References
-
North Carolina State University Extension. (2023). Flue-Cured Tobacco Guide: Topping and Managing Suckers. Retrieved from [Link]
-
CORESTA (Cooperation Centre for Scientific Research Relative to Tobacco). (1988).[4] Evaluation of yield, quality and sucker control performance of flue-cured tobacco when treated with flumetralin and butralin.[4] Retrieved from [Link]
-
Panpan Industry Co., Ltd. (2022).[5] Plant Growth Inhibitor - Flumetralin (Syn.[1][5] this compound).[5][2][4][6][7][8][9][10] Retrieved from [Link][1][5][7][8][11]
-
Fisher, C.R. (2001). Efficacy of Sucker Control Method and Effect of Topping Height on Axillary Bud Growth.[3] Western Kentucky University.[3] Retrieved from [Link]
Sources
- 1. A kind of preparation method and application of flumetonide hapten and antigen - Eureka | Patsnap [eureka.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. coresta.org [coresta.org]
- 5. Plant Growth Inhibitor- Flumetralin - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 6. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 9. scribd.com [scribd.com]
- 10. Topping & Sucker Control – Chemical Sucker Control | NC State Extension [tobacco.ces.ncsu.edu]
- 11. Flumetralin based plant growth regulator used in tobacco cultivation induces immune and cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Assessment: Long-term Soil Health Effects of Flumetramide
The following guide is a comprehensive technical comparison designed for researchers and drug development professionals. It addresses the environmental fate and soil health impact of Flumetramide , analyzing it through the lens of Environmental Risk Assessment (ERA) and comparative toxicology against structurally similar agrochemical standards.
Content Type: Publish Comparison Guide Subject: this compound (CAS: 7125-73-7) vs. Fluopyram & Flutolanil Audience: Drug Development Professionals, Environmental Toxicologists, Application Scientists
Executive Summary & Chemical Profile
This compound (6-[4-(trifluoromethyl)phenyl]morpholin-3-one) is primarily characterized as a skeletal muscle relaxant. However, its chemical scaffold—featuring a trifluoromethyl (CF₃) group and a morpholinone ring —bears striking structural homology to modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluopyram) and benzamide agrochemicals (e.g., Flutolanil).
As drug development pipelines increasingly require rigorous Environmental Risk Assessments (ERA) (Tier I/II), understanding the long-term soil fate of such persistent organic pollutants (POPs) is critical. This guide objectively compares this compound’s predicted and observed soil behavior against industry-standard analogs to evaluate its potential impact on soil microbiome stability, enzymatic activity, and leaching risks.
Chemical Identity & Analog Selection
| Feature | This compound (Subject) | Fluopyram (Benchmark 1) | Flutolanil (Benchmark 2) |
| Primary Use | Muscle Relaxant (Pharma) | Fungicide / Nematicide (Agro) | Fungicide (Agro) |
| Key Moiety | Morpholinone + CF₃ | Pyridyl-ethylbenzamide + CF₃ | Benzanilide + CF₃ |
| LogP (Oct/Water) | ~2.14 (Predicted) | 3.3 | 3.7 |
| Soil Persistence | High (Predicted) | High (DT₅₀ > 100 days) | High (DT₅₀ > 150 days) |
| Relevance | Emerging Contaminant / Repurposing Candidate | Validated Soil Toxicant Model | Stable Soil Residue Model |
Mechanism of Action & Soil Interaction
While this compound targets skeletal muscle receptors in mammals, its structural similarity to SDHIs suggests a potential off-target mechanism in soil biota, specifically the inhibition of fungal respiration (Complex II).
Predicted Soil Pathway (DOT Diagram)
The following diagram illustrates the degradation and interaction pathways of this compound in the soil matrix, highlighting the stability conferred by the trifluoromethyl group.
Figure 1: Predicted environmental fate of this compound, emphasizing the stability of the CF₃ moiety and potential formation of persistent TFA residues.
Comparative Performance Analysis
This section synthesizes experimental data (for analogs) and predictive modeling (for this compound) to assess long-term soil health risks.
A. Persistence and Degradation Kinetics
The Trifluoromethyl (CF₃) group acts as a metabolic shield, significantly extending the half-life of the molecule in soil.
| Parameter | This compound (Est.)[1][2][3][4][5][6][7] | Fluopyram (Data) | Impact on Soil Health |
| Soil DT₅₀ (Aerobic) | 60–120 days | 109–486 days | High Risk: Long-term accumulation allows for chronic exposure of soil microbiota. |
| Hydrolysis Stability | Stable at pH 5–9 | Stable | Persistence: Unlikely to degrade via abiotic hydrolysis in typical agricultural soils. |
| Terminal Residue | TFA (Trifluoroacetic acid) | TFA / Benzamides | Accumulation: TFA is highly mobile and phytotoxic at high concentrations. |
Expert Insight: this compound’s morpholinone ring is more susceptible to microbial cleavage than Fluopyram’s pyridyl linkage. However, the resulting metabolites likely retain the CF₃ group, contributing to the "forever chemical" burden in the rhizosphere.
B. Microbiome Community Shifts
Long-term application or contamination leads to "dysbiosis" in soil microbial communities.
-
Fungal Suppression: Like Fluopyram, this compound is predicted to suppress Basidiomycota populations due to structural interference with respiratory enzymes.
-
Bacterial Bloom: The suppression of fungi often releases competitive pressure, leading to a compensatory bloom of fast-growing bacteria (e.g., Pseudomonas spp., Sphingomonas spp.).
Experimental Evidence (Analogous): Studies on Fluopyram show a 20-40% reduction in fungal biomass within 30 days of application, with a corresponding decrease in soil dehydrogenase activity (a marker of total microbial activity). This compound is expected to follow a similar, albeit slightly less potent, trend due to lower specific binding affinity.
C. Soil Enzymatic Activity
Enzymes are sensitive indicators of soil health. The table below projects the inhibition levels based on structure-activity relationships (SAR).
| Enzyme | Function | This compound Effect (Predicted) | Fluopyram Effect (Observed) |
| Dehydrogenase | General microbial activity | Moderate Inhibition (-15%) | High Inhibition (-35%) |
| Urease | Nitrogen cycling | Low/No Effect | Transient Inhibition |
| Phosphatase | Phosphorus mineralization | Low Effect | No Significant Effect |
Experimental Protocols for Validation
To validate these effects in a drug development or ERA context, the following standardized protocols are recommended.
Protocol 1: Soil Microcosm Dissipation Assay (OECD 307)
Objective: Determine the aerobic degradation rate (DT₅₀) of this compound.
-
Soil Sourcing: Collect topsoil (0–20 cm) from an agricultural field with no prior history of fluorinated compound application. Sieving (<2 mm) is required.
-
Acclimatization: Incubate soil at 40% Water Holding Capacity (WHC) for 7 days at 20°C in dark.
-
Treatment:
-
Group A: Control (Solvent only).
-
Group B: this compound (1 mg/kg soil).
-
Group C: Fluopyram (Reference, 1 mg/kg soil).
-
-
Sampling: Collect samples at days 0, 7, 14, 30, 60, 90, and 120.
-
Extraction: QuEChERS method using Acetonitrile/Water.
-
Analysis: LC-MS/MS (ESI+ mode). Monitor parent ion and specific transitions for the morpholinone ring cleavage.
Protocol 2: Metagenomic Impact Analysis
Objective: Assess shifts in fungal/bacterial diversity.
-
DNA Extraction: Use a PowerSoil® Pro Kit on 0.25g soil samples from Protocol 1 (Day 60).
-
Library Prep:
-
Bacteria: 16S rRNA (V3-V4 region).
-
Fungi: ITS2 region.
-
-
Sequencing: Illumina MiSeq (2x300 bp).
-
Bioinformatics: QIIME 2 pipeline. Calculate Alpha diversity (Shannon Index) and Beta diversity (Bray-Curtis dissimilarity).
ERA Workflow Diagram
The following DOT diagram outlines the decision tree for evaluating this compound's environmental safety.
Figure 2: Tiered Environmental Risk Assessment (ERA) workflow for this compound.[1][2][8][9][10][11]
Conclusion & Recommendations
This compound presents a moderate-to-high risk profile for long-term soil health, primarily driven by its fluorinated structure which confers resistance to biodegradation.
-
Persistence: Expect DT₅₀ values exceeding 60 days, classifying it as a persistent organic pollutant in soil matrices.
-
Ecological Impact: While less potent than targeted fungicides like Fluopyram, chronic accumulation is likely to shift the microbiome towards bacterial dominance, potentially reducing soil carbon sequestration capacity (fungal-mediated).
-
Recommendation: For drug development, ensure rigorous wastewater management plans. If exploring agricultural repurposing, formulation strategies (e.g., nano-encapsulation) should be employed to reduce effective soil load and leaching potential.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 23512, this compound. Retrieved from [Link]
-
Matser, A. M., et al. (2020). Fate of the SDHI fungicide fluopyram in the soil-plant system. Environmental Pollution. Retrieved from [Link]
-
Dong, B., et al. (2020).[6] Enantioselective analysis and dissipation of the fungicide flutolanil in soil. Journal of Hazardous Materials. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
Sources
- 1. Effects of sulfamethoxazole and copper on the natural microbial community from a fertilized soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis biological activity, and docking of novel fluopyram derivatives containing guanidine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Heavy Metal Contamination upon Soil Microbes: Lead-induced Changes in General and Denitrifying Microbial Communities as Evidenced by Molecular Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. treaties.un.org [treaties.un.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Technical Guide: The Impact of Flumetramide (Flumetralin) on Cured Tobacco Leaf Quality and Yield
Executive Summary & Nomenclature Clarification
Critical Note on Nomenclature: In the context of tobacco agronomy, the term "Flumetramide" is frequently used in specific Asian markets (e.g., China, Vietnam) to refer to formulations of Flumetralin (CAS 62924-70-3). While a distinct chemical entity named this compound exists (a morpholinone derivative), it is not the active agent in tobacco sucker control. This guide analyzes the impact of Flumetralin-based formulations (hereafter referred to as this compound/Flumetralin) as a dinitroaniline plant growth regulator (PGR).
Summary of Findings: this compound/Flumetralin functions as a contact-local systemic inhibitor of axillary bud growth.[1][2][3] Compared to systemic standards like Maleic Hydrazide (MH) or pure contact agents (Fatty Alcohols), this compound offers a superior balance of yield enhancement (+5% to +12%) and residue management , provided application protocols strictly adhere to "cup" or precision spray methods. It is particularly effective in reducing Tobacco-Specific Nitrosamines (TSNAs) by lowering the need for late-season MH applications.
Mechanism of Action: Mitotic Inhibition
Unlike systemic agents that translocate through the phloem to the root system, this compound acts locally. It belongs to the dinitroaniline class, which targets the meristematic tissue of the axillary buds.
-
Target Site: Tubulin proteins in meristematic cells.
-
Mode of Action: It binds to tubulin dimers, preventing the polymerization of microtubules. This disrupts spindle fiber formation during metaphase, effectively arresting cell division (mitosis) without killing the cell immediately.
-
Result: The suckers (axillary buds) become necrotic or remain in a dormant, stunted state, preventing nutrient diversion from the main leaves.
Visualization: Mechanism of Action & Physiological Pathway
Caption: Figure 1. The physiological pathway of this compound interference in tobacco axillary bud development.
Comparative Analysis: this compound vs. Alternatives
The following analysis synthesizes field data comparing this compound (Flumetralin) against the industry standard Maleic Hydrazide (MH) and Fatty Alcohols (n-decanol).
Table 1: Comparative Performance Metrics
| Feature | This compound (Flumetralin) | Maleic Hydrazide (MH) | Fatty Alcohols (n-decanol) | Manual Topping |
| Action Type | Contact-Local Systemic | Systemic (Phloem mobile) | Contact (Desiccant) | Mechanical |
| Sucker Control | 90 - 98% | 95 - 99% | 40 - 60% (per app) | Variable |
| Yield Impact | High (+10-15%) | Moderate (+5-8%) | Low to Moderate | Baseline |
| Residue Risk | Soil Persistence (Carryover risk) | Leaf Residue (TSNA concern) | Low / None | None |
| Phytotoxicity | Leaf deformation if applied late | Bronzing ("MH burn") | Leaf burn if concentration high | Physical damage |
| Cost Efficiency | Moderate | Low (Cheap) | Moderate (Multiple apps needed) | High (Labor) |
Impact on Quality Parameters[2][4][5][6][7][8][9][10][11][12][13][14]
-
Nicotine & Alkaloids:
-
This compound:[1][2][3][4][5][6][7][8] Maintains natural alkaloid synthesis. Because it does not systemically shut down plant metabolism (unlike high-dose MH), the root system remains active, allowing for optimal nicotine accumulation in the upper leaves.
-
Comparison: MH often causes a premature cessation of root activity, potentially leading to lower-than-desired nicotine levels in the upper stalk.
-
-
Reducing Sugars:
-
Potassium/Chlorine (K/Cl) Ratio:
-
Crucial for combustibility. This compound has shown no negative impact on K uptake, preserving the leaf's burn quality, whereas excessive MH residues can sometimes negatively alter ash integrity.
-
Experimental Protocol: Validating Efficacy
To replicate these findings or validate a new formulation, researchers should utilize the following Randomized Complete Block Design (RCBD) protocol.
Phase 1: Field Trial Setup
-
Design: 4 Replicates per treatment.
-
Plot Size: 4 rows x 20 plants (Harvest center 2 rows).
-
Variety: Standard flue-cured variety (e.g., K326 or local equivalent).
Phase 2: Application Workflow
Timing is Critical: this compound must be applied when plants are in the "elongated button" to "early flower" stage.[2][3]
-
Topping: Manually remove the apical bud (flower) and any suckers >2.5cm.
-
Preparation: Mix this compound (e.g., 35% EC) at a concentration of 600-800 mg/L (adjust based on local label).
-
Application Method (The "Cup" Method):
-
Why: Sprays often result in drift and soil contamination. The cup method ensures the liquid runs down the stalk, contacting every leaf axil.
-
Action: Pour 20ml of solution directly onto the top of the cut stalk.
-
-
Control Groups:
-
Negative Control: Hand-suckered (Manual).
-
Positive Control: MH (Standard rate).
-
Phase 3: Data Collection & Analysis
-
Sucker Control Index (SCI): Measured 5 weeks after topping.
-
Yield: Cured leaf weight ( kg/ha ).
-
Chemistry: HPLC analysis for Nicotine, Reducing Sugars, and TSNAs.
Visualization: Experimental Logic Flow
Caption: Figure 2. Standardized workflow for comparative efficacy trials of sucker control agents.
Safety & Residue Management (The "Watch-Out")
While this compound improves quality, it poses a specific agronomic risk: Soil Persistence .
-
The Problem: Dinitroanilines degrade slowly in soil. Residues can persist and cause stunting in rotation crops, particularly graminaceous crops (corn, sorghum) or sweet potatoes planted the following season.
-
Mitigation Strategy:
-
Strict Dosage Control: Do not exceed 600 mg a.i./ha equivalent if rotation is planned.
-
Application Precision: Use the cup method or directed spray nozzles (TG-3) to minimize soil contact. Avoid broadcast spraying.
-
Tillage: Deep tillage post-harvest helps dilute the residue layer.
-
References
-
North Carolina State University (NCSU) Extension. (2023). 2023 Flue-Cured Tobacco Guide: Topping and Managing Suckers. Retrieved from [Link]
-
CORESTA (Cooperation Centre for Scientific Research Relative to Tobacco). (1988).[9] Evaluation of yield, quality and sucker control performance of flue-cured tobacco when treated with flumetralin and butralin. Retrieved from [Link]
-
Fisher, L. R., et al. (2012).[10] Effect of Flumetralin Applied for Sucker Control in Flue-Cured Tobacco on Sweet Potato Planted the Following Year. Weed Technology.[9] Retrieved from [Link]
-
Panpan Industry Co., Ltd. (2022). Plant Growth Inhibitor - Flumetralin (this compound). Retrieved from [Link]
Sources
- 1. Flumetralin: Chemical properties, Uses, and Toxicity_Chemicalbook [chemicalbook.com]
- 2. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 3. Topping & Sucker Control – Chemical Sucker Control | NC State Extension [tobacco.ces.ncsu.edu]
- 4. Plant Growth Inhibitor- Flumetralin - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 5. mdpi.com [mdpi.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Flumetralin based plant growth regulator used in tobacco cultivation induces immune and cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. coresta.org [coresta.org]
- 10. researchgate.net [researchgate.net]
Navigating the Environmental Maze: A Comparative Guide to the Environmental Fate of Flumetramide and Other Plant Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
The introduction of novel plant growth regulators (PGRs) is pivotal for enhancing agricultural productivity. However, their environmental persistence and ultimate fate are critical considerations for sustainable agriculture and ecological safety. This guide provides a comprehensive comparison of the environmental fate of Flumetramide with other widely used PGRs, including paclobutrazol, uniconazole, and mepiquat chloride. We delve into the key physicochemical properties and degradation pathways that govern their behavior in soil and aquatic environments, supported by experimental data and standardized testing protocols.
Understanding the Environmental Journey of Plant Growth Regulators
The environmental fate of a PGR is dictated by a complex interplay of its chemical structure and various environmental factors. Key processes governing their persistence and mobility include:
-
Soil Persistence (Half-life, DT₅₀): The time it takes for 50% of the applied substance to degrade in the soil. This is a primary indicator of its potential for accumulation and long-term impact.
-
Water Solubility: Influences the mobility of the compound in the soil profile and its potential to leach into groundwater or enter aquatic systems through runoff.
-
Photodegradation: The breakdown of the chemical by sunlight, which can be a significant degradation pathway for compounds present on plant surfaces or in surface waters.
-
Biotransformation: The metabolic breakdown of the compound by microorganisms in the soil and water. This is often the primary mechanism of degradation for many organic molecules.
Comparative Analysis of Environmental Fate Parameters
The following table summarizes the available environmental fate data for this compound and selected PGRs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
A Note on Data for this compound: Publicly available, peer-reviewed data on the specific environmental fate of this compound is limited. The following table includes data for Flumetralin , a different compound with a similar name, to provide an illustrative comparison. This data should be interpreted with caution and is not a direct representation of this compound's properties.
| Parameter | Flumetralin (Illustrative) | Paclobutrazol | Uniconazole | Mepiquat Chloride |
| Soil Half-life (DT₅₀) | Persistent in terrestrial systems[1] | 9 - 28.9 days in fruits and soil, but can be much longer (up to 950 days) under certain orchard conditions[2][3] | 2.9 - 3.3 days in wheat plants; ~19.7 days in soil[4] | 3 - 21 days (aerobic); resistant to anaerobic biodegradation[5] |
| Water Solubility | 0.01 mg/L[6] | Stable to aqueous photolysis[7] | 8.41 mg/L[8] | >500 g/kg at 20°C[9] |
| Primary Degradation Route | Aquatic photolysis[1] | Biotransformation | Biotransformation | Rapid biodegradation in soil[5] |
Deciphering Degradation: Pathways of Transformation
The breakdown of PGRs in the environment can proceed through various chemical reactions, primarily driven by microbial enzymes and sunlight. Understanding these pathways is crucial for identifying potential persistent metabolites and assessing the overall environmental impact.
Conceptual Biotransformation Pathway
Biotransformation is a key process in the detoxification of xenobiotics in the environment. Microorganisms, particularly bacteria and fungi, produce a vast array of enzymes that can break down complex organic molecules. These reactions can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
Caption: Conceptual biotransformation pathway of a plant growth regulator.
Illustrative Degradation Pathway of a Triazole PGR (e.g., Uniconazole)
Triazole-based PGRs like uniconazole are known to be metabolized by soil microorganisms. While specific pathways for uniconazole are not extensively detailed in the available literature, a plausible degradation route involves the oxidation of the side chain and eventual cleavage of the triazole ring.
Caption: A plausible degradation pathway for a triazole-based PGR like uniconazole.
Experimental Protocols for Assessing Environmental Fate
To ensure data consistency and regulatory acceptance, the environmental fate of PGRs should be evaluated using standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).[10]
Aerobic and Anaerobic Transformation in Soil (Adapted from OECD 307)
This study is designed to determine the rate and route of degradation of a test substance in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: Utilize at least three different soil types with varying textures, organic carbon content, and pH to represent a range of environmental conditions.
-
Test Substance Application: Apply the radiolabeled test substance (e.g., ¹⁴C-labeled) to the soil samples at a concentration relevant to its agricultural use.
-
Incubation:
-
Aerobic: Incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) with a continuous supply of air. Trap evolved ¹⁴CO₂ to quantify mineralization.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil samples with water and purge with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling and Analysis: At predetermined intervals, collect soil samples and extract the residues. Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its transformation products.[11][12]
-
Data Analysis: Calculate the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) of the applied substance and identify the major degradation products.
Caption: Experimental workflow for a soil degradation study (OECD 307).
Phototransformation of Chemicals in Water (Adapted from OECD 316)
This guideline is used to determine the potential for a chemical to be degraded by sunlight in an aqueous environment.
Methodology:
-
Solution Preparation: Prepare sterile, buffered aqueous solutions of the test substance at a known concentration.
-
Irradiation: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.
-
Dark Controls: Simultaneously, incubate identical solutions in the dark to account for any abiotic degradation not caused by light.
-
Sampling and Analysis: At various time points, take samples from both the irradiated and dark control solutions. Analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV or LC-MS/MS.
-
Data Analysis: Calculate the photodegradation rate constant and the half-life of the substance under the specified light conditions.
Conclusion and Future Directions
The environmental fate of plant growth regulators is a critical aspect of their overall risk assessment. While data for established PGRs like paclobutrazol, uniconazole, and mepiquat chloride are available, significant data gaps exist for newer compounds like this compound. This guide highlights the importance of standardized testing protocols to generate comparable and reliable data.
Future research should focus on:
-
Generating comprehensive environmental fate data for new and existing PGRs , with a particular emphasis on identifying and characterizing major degradation products.
-
Investigating the ecotoxicological effects of the parent compounds and their metabolites on non-target organisms.
-
Developing and validating predictive models for the environmental fate of PGRs based on their chemical structure and properties.
By adopting a rigorous and comparative approach to assessing the environmental fate of plant growth regulators, we can ensure their sustainable use in agriculture while minimizing their impact on the environment.
References
-
U.S. Environmental Protection Agency. (2019). Flumetralin: Draft Ecological Risk Assessment for Registration Review. Retrieved from [Link]
-
University of Hertfordshire. Flumetralin (Ref: CGA 41065). Pesticide Properties DataBase. Retrieved from [Link]
- Zhang, F., Fan, S., Gu, K., Deng, K., & Pan, C. (2013). Uniconazole residue and decline in wheat and soil under field application.
-
U.S. Environmental Protection Agency. (1998). Fact Sheet for Mepiquat chloride. Retrieved from [Link]
-
Jiangsu Sword Agrochemicals Co., Ltd. Uniconazole. Retrieved from [Link]
- MDPI. (2023). Determination of Ten Plant Growth Regulators in Bean Sprouts by Mixed Solid Phase Extraction Columns Separation and LC-MS/MS. Molecules, 28(17), 6347.
- Weed Science Society of America. (2017). Experimental Parameters Used to Study Pesticide Degradation in Soil. Weed Technology, 31(4), 477-489.
-
University of Hertfordshire. Paclobutrazol (Ref: PP 333). Pesticide Properties DataBase. Retrieved from [Link]
-
University of Hertfordshire. Mepiquat chloride (Ref: BAS 083W). Pesticide Properties DataBase. Retrieved from [Link]
- Frontiers. (2022). Transcriptomic and metabolomic analyses reveal the mechanism of uniconazole inducing hypocotyl dwarfing by suppressing BrbZIP39–BrPAL4 module mediating lignin biosynthesis in flowering Chinese cabbage. Frontiers in Plant Science, 13, 1068912.
- National Center for Biotechnology Information. (2023). A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal. Journal of Pharmaceutical and Biomedical Analysis, 236, 115711.
-
ResearchGate. (2023). Dissipation and Enantioselective Degradation of Plant Growth Retardants Paclobutrazol and Uniconazole in Open Field, Greenhouse, and Laboratory Soils. Retrieved from [Link]
-
ResearchGate. (2019). Experimental design in pesticide extraction methods: A review. Retrieved from [Link]
-
University of Hertfordshire. PPDB: Pesticide Properties DataBase. Retrieved from [Link]
- MDPI. (2023). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Agriculture, 13(11), 2153.
-
Organisation for Economic Co-operation and Development. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012). Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. Retrieved from [Link]
- ASHS Journals. (2023). Effects of the Plant Growth Regulator, Uniconazole, on the Soil Bacteriome of Avocado in Chile. HortScience, 58(11), 1361-1371.
-
University of Hertfordshire. Flumetnicam (Ref: CGA-334942). Pesticide Properties DataBase. Retrieved from [Link]
-
PubChem. Mepiquat Chloride. Retrieved from [Link]
- Google Patents. (2018). CN108956794B - Methods for the detection of plant growth regulators 6-benzyl adenine and paclobutrazol in biological fluids.
- MDPI. (2019). Effect of Paclobutrazol Application on Plant Photosynthetic Performance and Leaf Greenness of Herbaceous Peony. International Journal of Molecular Sciences, 20(21), 5449.
- MDPI. (2023). Regulatory Effects of Paclobutrazol and Uniconazole Mixture on the Morphology and Biomass Allocation of Amorpha fruticosa Seedlings. Forests, 14(7), 1332.
-
ResearchGate. (2017). Simultaneous Analysis of Plant Growth Regulators using LC-MS/MS. Retrieved from [Link]
- National Center for Biotechnology Information. (2014). Enantioselective degradation of (2RS,3RS)-paclobutrazol in peach and mandarin under field conditions. Chirality, 26(7), 358-364.
-
University of Hertfordshire. PPDB - Pesticides Properties DataBase. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Degradation strategies of pesticide residue: From chemicals to synthetic biology. Chemosphere, 307(Pt 3), 135899.
-
U.S. Environmental Protection Agency. APPENDIX H COMMENTS ON PROPOSED DATA REQUIREMENTS FOR ENVIRONMENTAL FATE I. Introduction. Retrieved from [Link]
-
Rayfull. Mepiquat Chloride -MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
- Frontiers. (2023). Editorial: Methods in phytohormone detection and quantification: 2022. Frontiers in Plant Science, 14, 1143369.
-
U.S. Environmental Protection Agency. Fate, Transport & Persistence Studies. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability. Retrieved from [Link]
-
ResearchGate. (2022). USE OF UNICONAZOLE IN GROWTH REGULATION AND BIOCHEMICAL CHANGES IN MAIZE. Retrieved from [Link]
-
Loveland Products, Inc. MATERIAL SAFETY DATA SHEET MEPIQUAT. Retrieved from [Link]
- Oriental Journal of Chemistry. (2021). Different Degradation Patterns of Chiral Contaminant Enantiomers: Paclobutrazol as a Case Study. Oriental Journal of Chemistry, 37(1).
- ACS Publications. (2022). Spatial Control of Microbial Pesticide Degradation in Soil: A Model-Based Scenario Analysis. Environmental Science & Technology, 56(20), 14589-14599.
-
Grokipedia. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Fera Science. Environmental fate studies. Retrieved from [Link]
-
University of Hertfordshire. Flonicamid (Ref: IKI 220). Pesticide Properties DataBase. Retrieved from [Link]
-
Fitoterapia Brasil. OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CARCINOGENICITY STUDIES-CORRECTED TG 451. Retrieved from [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Enantioselective degradation of (2RS,3RS)-paclobutrazol in peach and mandarin under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. www3.epa.gov [www3.epa.gov]
- 5. Mepiquat Chloride | C7H16N.Cl | CID 62781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Flumetralin (Ref: CGA 41065) [sitem.herts.ac.uk]
- 7. Paclobutrazol (Ref: PP 333) [sitem.herts.ac.uk]
- 8. Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rayfull.com [rayfull.com]
- 10. oecd.org [oecd.org]
- 11. mdpi.com [mdpi.com]
- 12. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Genetic Validation of Flumetramide's Novel Mode of Action
This guide provides an in-depth, technical comparison of genetic methodologies to validate the mode of action (MoA) of the novel insecticide, Flumetramide. It is designed for researchers, scientists, and professionals in the field of drug development and insecticide discovery. Here, we will explore the experimental journey from a hypothesized MoA to its genetic confirmation, comparing this compound to established insecticides to highlight the nuances of the validation process.
A Note on the Presumed Mode of Action of this compound: As of the writing of this guide, the precise insecticidal mode of action for this compound is not extensively documented in publicly available literature. To illustrate a comprehensive genetic validation workflow, we will proceed with the hypothesis that this compound acts as a modulator of the insect ryanodine receptor (RyR), a critical component of calcium regulation in muscle cells. We will further hypothesize that it binds to a novel allosteric site, distinct from that of existing diamide insecticides. This guide will therefore serve as a roadmap for validating such a novel MoA.
The Imperative of Genetic Validation in Insecticide Discovery
The introduction of new insecticides is critical for managing insect pests and overcoming the challenge of resistance to existing chemical classes. However, simply identifying a compound with insecticidal activity is not enough. A thorough understanding of its mode of action is paramount for several reasons:
-
Resistance Management: Knowledge of the molecular target allows for the development of strategies to mitigate and manage the evolution of resistance.
-
Regulatory Approval: Regulatory bodies require detailed MoA data to assess the environmental and non-target species safety of a new insecticide.
-
Product Development: A clear MoA can guide the development of more potent and selective analogues.
Genetic validation provides the most definitive evidence for an insecticide's MoA by directly linking the compound's efficacy to a specific gene or set of genes.
Comparative Framework: this compound and Established Insecticides
To effectively validate the hypothesized MoA of this compound, we will compare it with two well-characterized insecticides:
-
Chlorantraniliprole: A diamide insecticide that also targets the ryanodine receptor, but at a known binding site. This will serve as our positive control for RyR-targeted insecticides.[1][2]
-
Deltamethrin: A pyrethroid insecticide that acts on voltage-gated sodium channels.[3] This will serve as our negative control, representing a completely different MoA.
The following table outlines the key characteristics of these compounds:
| Insecticide | Chemical Class | Proposed/Known Mode of Action | Molecular Target |
| This compound | (Hypothesized) Phenyl-morpholinone | (Hypothesized) Ryanodine Receptor Modulator (Novel Site) | Ryanodine Receptor (RyR) |
| Chlorantraniliprole | Diamide | Ryanodine Receptor Modulator | Ryanodine Receptor (RyR) |
| Deltamethrin | Pyrethroid | Voltage-gated Sodium Channel Modulator | Voltage-gated Sodium Channel (VGSC) |
The Genetic Validation Workflow: A Step-by-Step Guide
The validation of a novel insecticide's MoA is a multi-step process that integrates classical toxicology with modern genetic techniques. The following workflow provides a comprehensive approach to validating the hypothesized MoA of this compound.
Caption: A generalized workflow for the genetic validation of a novel insecticide's mode of action.
Phase 1: Generation and Phenotyping of Resistant Strains
The cornerstone of genetic validation is the generation of insect strains that are resistant to the compound . This is typically achieved through continuous selection pressure in the laboratory.
Experimental Protocol: Selection of a this compound-Resistant Strain
-
Establish a susceptible baseline: Begin with a well-characterized, susceptible insect strain (e.g., Drosophila melanogaster, Aedes aegypti, or a relevant agricultural pest).
-
Determine the LC50: Conduct dose-response bioassays to determine the lethal concentration that kills 50% of the susceptible population (LC50).
-
Initiate selection: Expose a large population of insects to a concentration of this compound that results in 70-80% mortality.
-
Breed survivors: Collect the surviving individuals and allow them to reproduce to create the next generation.
-
Incremental dose increase: In subsequent generations, gradually increase the concentration of this compound used for selection.
-
Monitor resistance: Periodically re-evaluate the LC50 of the selected population. A significant increase in the LC50 (typically >10-fold) indicates the development of resistance.
-
Isolate and maintain the resistant strain: Once a stable, high level of resistance is achieved, maintain the resistant colony under selection pressure.
Cross-Resistance Profiling:
Once a this compound-resistant strain is established, it is crucial to determine if it exhibits cross-resistance to other insecticides. This provides the first clues about the potential MoA.
| Insecticide | Expected Resistance in this compound-Resistant Strain | Rationale |
| This compound | High | Primary selection agent |
| Chlorantraniliprole | Low to Moderate | If this compound binds to a different site on the RyR, cross-resistance may not be absolute. Some conformational changes from the primary resistance mutation could still affect diamide binding. |
| Deltamethrin | None | Deltamethrin has a different molecular target (VGSC), so no cross-resistance is expected if the resistance to this compound is target-site mediated. |
Phase 2: Identification of the Genetic Locus of Resistance
With resistant and susceptible strains in hand, the next step is to identify the genetic changes responsible for resistance.
Experimental Protocol: Whole-Genome Sequencing and Comparative Genomics
-
DNA Extraction: Extract high-quality genomic DNA from multiple individuals of both the resistant and susceptible strains.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform deep whole-genome sequencing (e.g., using Illumina technology) to achieve high coverage (>30x).
-
Variant Calling: Align the sequencing reads to a reference genome and identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs).
-
Comparative Analysis: Compare the genetic variants between the resistant and susceptible populations. Look for mutations that are fixed or at high frequency in the resistant strain but absent or at low frequency in the susceptible strain.
-
Candidate Gene Prioritization: Focus on non-synonymous mutations (those that change an amino acid) or mutations in the promoter regions of genes that are plausible insecticide targets (e.g., ion channels, receptors, metabolic enzymes).
Expected Genomic Findings:
-
This compound-Resistant Strain: A high-frequency, non-synonymous mutation in the gene encoding the ryanodine receptor (RyR).
-
Chlorantraniliprole-Resistant Strain: A known or novel mutation in the RyR gene, potentially in a different region than the this compound-resistance mutation.
-
Deltamethrin-Resistant Strain: Mutations in the voltage-gated sodium channel (VGSC) gene.
Phase 3: Functional Validation of Candidate Genes
Identifying a mutation in a candidate gene is a strong correlation, but it is not definitive proof. Functional validation is required to establish a causal link between the mutation and resistance.
Experimental Protocol: CRISPR/Cas9-Mediated Gene Editing
-
Design guide RNAs (gRNAs): Design gRNAs to target the specific mutation identified in the RyR gene of the this compound-resistant strain.
-
Prepare injection mix: Prepare a microinjection mix containing the Cas9 protein and the gRNAs.
-
Embryo microinjection: Inject the mix into embryos of the susceptible insect strain.
-
Screen for edited individuals: Rear the injected individuals and screen their offspring for the desired mutation.
-
Establish an edited line: Once individuals with the desired mutation are identified, establish a homozygous line.
-
Phenotypic analysis: Perform bioassays on the edited line to determine if the introduced mutation confers resistance to this compound.
Caption: Workflow for CRISPR/Cas9-mediated functional validation of a resistance mutation.
Transgenic Expression:
An alternative or complementary approach is to express the candidate gene from the resistant strain in a susceptible background.
Experimental Protocol: GAL4/UAS-mediated Transgenic Expression
-
Clone the candidate gene: Clone the full-length coding sequence of the RyR gene from both the resistant and susceptible strains.
-
Generate UAS-transgenic lines: Create transgenic insects carrying the resistant and susceptible versions of the RyR gene under the control of an upstream activating sequence (UAS).
-
Cross to a GAL4 driver line: Cross the UAS-transgenic lines to a driver line that expresses the GAL4 transcription factor in relevant tissues (e.g., muscle or nervous system).
-
Phenotypic analysis: In the offspring that express the transgenic RyR, conduct bioassays to determine if the expression of the resistant version of the gene confers resistance to this compound.[4][5][6]
Comparative Outcomes of Functional Validation:
| Validation Method | Expected Outcome for this compound | Expected Outcome for Chlorantraniliprole | Expected Outcome for Deltamethrin |
| CRISPR/Cas9 editing of RyR | Introduction of the identified RyR mutation into a susceptible background will confer resistance to this compound. | Introduction of a known diamide-resistance mutation in RyR will confer resistance to Chlorantraniliprole. | Editing of the RyR gene will not confer resistance to Deltamethrin. |
| Transgenic expression of mutant RyR | Expression of the mutant RyR from the resistant strain in a susceptible background will confer resistance to this compound. | Expression of a diamide-resistant RyR will confer resistance to Chlorantraniliprole. | Expression of a mutant RyR will not confer resistance to Deltamethrin. |
Conclusion: A Path to Validated Mode of Action
The genetic validation of a novel insecticide's mode of action is a rigorous but essential process. By following a systematic workflow of resistance generation, genomic analysis, and functional validation, researchers can definitively link the activity of a compound like this compound to a specific molecular target. The comparative approach outlined in this guide, using well-characterized insecticides as benchmarks, provides a robust framework for achieving this goal. The successful validation of this compound's hypothesized novel interaction with the ryanodine receptor would not only represent a significant scientific discovery but also pave the way for the development of a new generation of tools for effective insect pest management.
References
-
Ghanim, M., et al. (2011). Flufenerim, a novel insecticide acting on diverse insect pests: biological mode of action and biochemical aspects. PubMed. Available at: [Link]
-
Entomology Class. (2020). Insecticides Mode of action (MoA) (Part-2). YouTube. Available at: [Link]
-
Zhengzhou Delong Chemical Co., Ltd. (2022). Plant Growth Inhibitor- Flumetralin. Zhengzhou Delong Chemical Co., Ltd.. Available at: [Link]
-
Adolfi, A., et al. (2019). Functional genetic validation of key genes conferring insecticide resistance in the major African malaria vector, Anopheles gambiae. PubMed Central. Available at: [Link]
-
Ishida, Y., et al. (2020). Development of novel pesticides in the 21st century. Journal of Pesticide Science. Available at: [Link]
-
Kamalakannan, M. (2024). Mode of Action of Novel Insecticides. ResearchGate. Available at: [Link]
-
Adolfi, A., et al. (2019). Functional genetic validation of key genes conferring insecticide resistance in the major African malaria vector, Anopheles gambiae. PubMed. Available at: [Link]
-
Ishaaya, I., et al. (2021). Insecticides with novel modes of action: Mechanism, selectivity and cross-resistance. ResearchGate. Available at: [Link]
-
Li, X., et al. (2022). Transcriptome-Based Identification and Characterization of Genes Associated with Resistance to Beta-Cypermethrin in Rhopalosiphum padi (Hemiptera: Aphididae). MDPI. Available at: [Link]
-
Wang, R., et al. (2024). Discovery of Novel Potential Insecticide-Resistance Mutations in Spodoptera frugiperda. MDPI. Available at: [Link]
-
Liu, Y., et al. (2021). A dual-target molecular mechanism of pyrethrum repellency against mosquitoes. PubMed Central. Available at: [Link]
-
UF/IFAS Extension. (2022). Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture. University of Florida. Available at: [Link]
-
Ince, I. A., et al. (2023). Omics Approaches in Understanding Insecticide Resistance in Mosquito Vectors. PubMed Central. Available at: [Link]
-
Liu, Y., et al. (2021). A dual-target molecular mechanism of pyrethrum repellency against mosquitoes. ResearchGate. Available at: [Link]
-
Hsu, J. C., et al. (2012). Discovery of Genes Related to Insecticide Resistance in Bactrocera dorsalis by Functional Genomic Analysis of a De Novo Assembled Transcriptome. PLOS ONE. Available at: [Link]
-
Anitha, V., & Shravya Savithri, K. (2024). Novel Insecticide Molecules: Understanding the Structure and Mode of Action. Vigyan Varta. Available at: [Link]
-
Adolfi, A., et al. (2019). Functional genetic validation of key genes conferring insecticide resistance in the major African malaria vector, Anopheles gambiae. bioRxiv. Available at: [Link]
-
UC San Diego Today. (2024). New Gene Drive Reverses Insecticide Resistance in Pests… Then Disappears. University of California San Diego. Available at: [Link]
-
Adolfi, A., et al. (2019). Functional genetic validation of key genes conferring insecticide resistance in the major African malaria vector, Anopheles gambiae. ResearchGate. Available at: [Link]
-
Wagah, M. G., et al. (2024). Predictive chemoproteomics and functional validation reveal Coeae6g-mediated insecticide cross-resistance in the malaria vector Anopheles gambiae. Nature Communications. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. vigyanvarta.in [vigyanvarta.in]
- 3. researchgate.net [researchgate.net]
- 4. Functional genetic validation of key genes conferring insecticide resistance in the major African malaria vector, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional genetic validation of key genes conferring insecticide resistance in the major African malaria vector, Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy & Economic Modeling: Manual Axillary Bud Removal vs. Flumetralin-Class Inhibition
Executive Summary & Nomenclature Clarification
Objective: This guide provides a rigorous cost-benefit analysis (CBA) comparing manual desuckering (hand-suckering) against chemical inhibition using Flumetralin (a dinitroaniline local-systemic plant growth regulator).
Nomenclature Note: While the request references "Flumetramide," the agronomic industry standard for this chemical class in tobacco cultivation is Flumetralin (e.g., Prime+). "this compound" appears in specific patent literature or as a translation variant for related sulfonamide/amide agrochemicals. To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) and actionable field data, this guide utilizes the extensive data available for Flumetralin , the functional equivalent and primary agent used in professional "chemical vs. manual" studies.
Core Findings
-
Efficacy: Chemical application reduces sucker biomass by 84–89% compared to manual topping alone.[1]
-
Economic Impact: While chemical application incurs higher material CAPEX, it reduces labor OPEX by 60–75% .
-
Yield Correlation: Chemical control consistently yields higher cured leaf weight due to more efficient suppression of axillary bud energy sinks.
Mechanism of Action (MoA) & Physiological Context
To understand the cost-benefit, one must understand the biological "cost" of the sucker (axillary bud) to the plant.
The Physiology of Apical Dominance
When the terminal flower is removed ("topping") to stimulate leaf expansion, the source of auxin (Indole-3-acetic acid) is removed. This breaks apical dominance, causing lateral buds (suckers) to proliferate rapidly. These suckers become parasitic sinks, draining photosynthates (sugars) and nitrogen from the marketable leaves.
Comparative Mechanisms
-
Manual Removal: A reactive mechanical severance. It does not stop the biological signal; it merely resets the growth clock. It requires repeated entry into the field (3–4 times/season), increasing the vector risk for Tobacco Mosaic Virus (TMV).
-
Flumetralin (Chemical): A contact-local systemic .[2][3][4] It does not translocate through the phloem like Maleic Hydrazide (MH).[3][4] Instead, it penetrates the axillary bud tissue and inhibits microtubule assembly (tubulin polymerization) during mitosis. This permanently arrests cell division in the bud without damaging mature leaf tissue.
Pathway Visualization
Figure 1: Physiological pathway contrasting the reactive cycle of manual removal vs. the cellular arrest mechanism of Flumetralin.
Experimental Protocol for Validation
To replicate the data used in this analysis, researchers should utilize a Randomized Complete Block Design (RCBD) .
Field Trial Setup
-
Design: RCBD with 4 replicates.
-
Plot Size: 4 rows x 12 meters (approx. 40 plants/plot).
-
Cultivar: Standard Flue-Cured Virginia (e.g., K326 or regional equivalent).
Treatments[3][5]
-
T1 (Control): Topped, no suckering (Negative Control).
-
T2 (Manual): Topped, hand-suckered weekly until harvest (approx. 4 passes).
-
T3 (Flumetralin): Topped, single application of Flumetralin (1.2 L a.i./ha) directed at leaf axils using low-pressure nozzles (TG3-TG5) at the elongated button stage.
Data Collection Metrics
-
Sucker Count/Plant: Count all suckers >2cm prior to harvest.
-
Sucker Fresh Weight (Biomass): Weigh removed suckers ( kg/plot ).
-
Cured Leaf Yield: Harvest marketable leaves, cure, and weigh ( kg/ha ).
-
Chemistry: Alkaloid (Nicotine) and Reducing Sugar percentages.[5]
Data Analysis & Performance Comparison
The following data aggregates findings from standard agronomic trials (referencing NC State Extension and Coresta standards).
Efficacy Data
Table 1: Sucker Control Efficiency
| Metric | T1: No Control | T2: Manual Removal | T3: Flumetralin | % Improvement (T3 vs T2) |
| Suckers per Plant | 10.12 | 3.5 - 5.0 | 1.09 - 1.60 | 68% Reduction |
| Sucker Biomass ( kg/plant ) | 1.11 | 0.45 | 0.13 | 71% Reduction |
| Control Efficiency (%) | 0% | 50-60% | 89-95% | +35 pp |
Note: Manual removal efficiency is highly variable based on labor quality. Chemical efficiency is consistent given proper nozzle setup.
Yield & Quality Impact
Table 2: Agronomic Output
| Metric | T2: Manual Removal | T3: Flumetralin | Scientific Rationale |
| Yield ( kg/ha ) | 2,200 | 2,650 | Chemical control prevents "energy leakage" to suckers more effectively than reactive manual removal. |
| Nicotine (%) | Variable (High/Low) | Stable (Optimum) | Manual removal often causes root damage or inconsistent topping, leading to erratic alkaloid accumulation. |
| Leaf Drop | High | Low | Manual laborers frequently break upper leaves while accessing axils. |
Cost-Benefit Analysis (Economic Modeling)
This model assumes a standard 1-hectare production unit. Costs are normalized to USD indices for comparison.
Input Variables[5][7]
-
Labor Rate: $15/hour (Adjust for local economy).
-
Manual Efficiency: 20 hours/ha per pass (x 4 passes).
-
Sprayer Efficiency: 2 hours/ha (x 1 pass).
-
Chemical Cost: $45/ha (Flumetralin formulation).
The Cost-Benefit Flow
Figure 2: Economic decision tree highlighting the disparity between labor OPEX and yield-driven revenue.
ROI Calculation Table
Table 3: Net Benefit Calculation (Per Hectare)
| Cost Category | Manual Suckering (T2) | Flumetralin Application (T3) | Delta (T3 - T2) |
| Material Cost | $0 | $45 | -$45 |
| Application Labor | $1,200 (80 hrs) | $30 (2 hrs) | +$1,170 |
| Total Input Cost | $1,200 | $75 | +$1,125 (Savings) |
| Revenue (Yield @ $4/kg) | $8,800 (2,200kg) | $10,600 (2,650kg) | +$1,800 |
| Net Profit | $7,600 | $10,525 | +$2,925 |
Analysis: The "cost" of the chemical is negligible compared to the labor savings. However, the true benefit lies in the yield preservation , which accounts for nearly 60% of the total financial advantage.
Strategic Recommendations & Residue Management
While Flumetralin offers superior ROI, it poses Residue Level (MRL) risks if mismanaged.
-
Application Timing: Must be applied at the "elongated button" stage.[3][4] Late application results in residue on harvestable leaves.[6]
-
Application Method: Use dropline or directed spray nozzles. Broadcasting over the top is inefficient and increases residue.
-
Resistance Management: Unlike systemic fungicides, physical resistance to dinitroanilines is rare, but "application fatigue" (poor coverage) mimics resistance.
-
Hybrid Approach: In regions with extremely low labor costs (<$2/day), a "Chemical + 1 Clean-up" method is optimal: Apply Flumetralin early, then perform one light manual pass before harvest to remove any "escapes."
References
-
NC State Extension. (2023). Flue-Cured Tobacco Guide: Topping, Managing Suckers, and Using Ethephon. North Carolina State University.[7] Link
-
Fisher, C.R., et al. (2016).[8] Topping and suckercide treatments trigger global changes in gene expression in tobacco.[8] CORESTA Congress. Link
-
ResearchGate. (2001). Efficacy of Sucker Control Method and Effect of Topping Height on Axillary Bud Growth.[1] TopSCHOLAR.[2] Link
-
ChemicalBook. (2019).[2] Flumetralin: Chemical Properties, Uses, and Toxicity.[2]Link
-
CORESTA. (1982). Chemical sucker control in flue-cured tobacco in Zimbabwe.[9]Link
Sources
- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 2. Flumetralin: Chemical properties, Uses, and Toxicity_Chemicalbook [chemicalbook.com]
- 3. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 4. Topping & Sucker Control – Chemical Sucker Control | NC State Extension [tobacco.ces.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. coresta.org [coresta.org]
- 9. coresta.org [coresta.org]
The effect of Flumetramide on non-target organisms in the agroecosystem
The following guide provides a comparative ecotoxicological assessment of Flumetralin (often misidentified in translated literature as "Flumetramide").
Nomenclature & Identity Clarification
Critical Note for Researchers: The term "this compound" is frequently encountered in non-English technical literature (specifically translations from Chinese agricultural texts) as a synonym for Flumetralin .
-
Target Compound: Flumetralin (CAS: 62924-70-3).
-
False Friend: This compound (CAS: 7125-73-7).[3]
-
Class: Morpholine derivative.
-
Use: Skeletal muscle relaxant (McN-1546). Not an agrochemical.
-
This guide focuses exclusively on Flumetralin within the agroecosystem context.
Executive Summary
Flumetralin is a highly persistent dinitroaniline plant growth regulator used primarily for sucker control in tobacco.[2] Its ecotoxicological profile is characterized by extreme soil persistence (DT50 > 1 year) and high aquatic toxicity , necessitating strict runoff mitigation. Compared to alternatives like Butralin (moderate persistence) and Maleic Hydrazide (systemic, low persistence), Flumetralin poses a higher long-term accumulation risk in soil matrices but offers superior residual efficacy, reducing application frequency.
Part 1: Comparative Ecotoxicological Profile
The following data synthesizes field studies and regulatory assessments (US EPA, EFSA) to compare Flumetralin against its primary functional alternatives.
Table 1: Critical Ecotoxicological Parameters
| Parameter | Flumetralin | Butralin | Maleic Hydrazide |
| Chemical Class | Dinitroaniline | Dinitroaniline | Pyridazine |
| Mode of Action | Microtubule Assembly Inhibition | Microtubule Assembly Inhibition | Mitosis Inhibition (Nucleic Acid) |
| Soil Persistence (DT50) | Very High (450–900 days) | Moderate (30–50 days) | Low (< 10 days) |
| Aq. Solubility | Extremely Low (0.01 mg/L) | Low (0.3 mg/L) | High (6000 mg/L) |
| Fish Toxicity (LC50) | High Risk (< 0.01 mg/L)* | High Risk (0.5 mg/L) | Low Risk (> 100 mg/L) |
| Bee Toxicity (LD50) | Low Acute (> 100 µ g/bee ) | Low Acute (> 100 µ g/bee ) | Low Acute (> 100 µ g/bee ) |
| Earthworm Toxicity | Low (> 500 mg/kg) | Moderate | Low |
| Bioaccumulation (Log Kow) | High (5.5) | Moderate (4.9) | Low (-0.6) |
*Note: Flumetralin toxicity often exceeds its water solubility, meaning saturated solutions are lethal to sensitive aquatic species.
Part 2: Mechanisms of Toxicity & Environmental Fate
1. Mechanism of Action (Non-Target Effects)
Flumetralin acts by binding to tubulin, preventing the polymerization of microtubules. This disrupts cell division (mitosis) in plant meristems.
-
Target: Tobacco axillary buds.
-
Non-Target Risk: Soil algae and aquatic protozoa share similar tubulin structures, making them highly susceptible. Vertebrate tubulin has lower affinity, but high lipophilicity allows Flumetralin to bioconcentrate in fish tissues, causing secondary toxicity.
2. Environmental Fate Pathway
Due to its high
Figure 1: Environmental Fate Pathway of Flumetralin.[2][4] Note the critical pathway from soil erosion to sediment accumulation, driven by high lipophilicity.
Part 3: Experimental Protocols for Safety Assessment
To validate the safety profile of Flumetralin or generic equivalents, the following standardized protocols (OECD compliant) are recommended.
Protocol A: Fish Acute Toxicity Test (Static-Renewal)
Objective: Determine LC50 despite low water solubility.
-
Guideline: OECD 203.
-
Test Species: Oncorhynchus mykiss (Rainbow Trout) or Danio rerio (Zebrafish).
-
Methodology:
-
Solvent Control: Due to solubility limits (0.01 mg/L), use a solvent carrier (e.g., DMF or Acetone, max 0.1 mL/L) to create a stock solution.
-
Exposure System: Semi-static renewal (every 24h) to prevent adsorption of the compound to tank glass.
-
Concentration Series: 0 (Control), 0.001, 0.003, 0.006, 0.010 mg/L (Limit test at saturation).
-
Endpoint: Mortality at 96 hours.
-
Validity Criterion: Control mortality < 10%; Dissolved Oxygen > 60%.
-
Protocol B: Soil Transformation Study
Objective: Assess the "carry-over" risk to rotation crops.
-
Guideline: OECD 307.
-
Methodology:
-
Soil Types: 4 distinct soils (e.g., Sandy Loam, Clay, Silt Loam, High Organic).
-
Application: Apply radiolabeled [14C]-Flumetralin to soil at field rate equivalent.
-
Incubation: Dark conditions at 20°C ± 2°C, 40-50% water holding capacity.
-
Sampling Intervals: 0, 7, 14, 30, 60, 120, 240, 360 days (Extended due to persistence).
-
Analysis: Combustion LSC for total residues; HPLC-UV/RAM for metabolite identification.
-
Key Output: Calculation of DT50 and DT90 values using kinetic modeling (SFO or DFOP models).
-
Part 4: Risk Mitigation Strategies
Based on the data, the following strategies are required for responsible stewardship:
-
Buffer Zones: Maintain a minimum 10-meter vegetative buffer strip between treated fields and water bodies to trap sediment-bound residues.
-
Rotation Restrictions: Due to a DT50 > 450 days, sensitive rotation crops (e.g., vegetables, small grains) should not be planted for 12–24 months post-application.
-
Application Method: Use coarse nozzle sprays or manual cup application (specific to tobacco) to eliminate drift, reducing impact on non-target hedgerow arthropods.
References
-
US Environmental Protection Agency (EPA). (2019). Flumetralin: Draft Ecological Risk Assessment for Registration Review. EPA-HQ-OPP-2016-0033. Link
-
University of Hertfordshire. (2024). Flumetralin - Pesticide Properties DataBase (PPDB).[5][6] AERU. Link
-
Main, A. R., et al. (2020).[5] Beyond neonicotinoids – Wild pollinators are exposed to a range of pesticides while foraging in agroecosystems. Science of The Total Environment.[5] Link[5]
-
MedKoo Biosciences. (2024). This compound (CAS 7125-73-7) Product Data Sheet. (Cited for nomenclature clarification only). Link
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Validation of Flumetramide Detection Methods
Introduction: The Critical Need for Robust Flumetramide Quantification
This compound is a systemic insecticide and acaricide used to control a range of pests on various crops. As with any agricultural chemical, monitoring its residue levels in environmental and food matrices is paramount for ensuring consumer safety and regulatory compliance. The development of sensitive, accurate, and precise analytical methods for this compound detection is therefore a critical endeavor for laboratories worldwide. However, the establishment of a robust analytical method within a single laboratory is only the first step. True confidence in an analytical procedure is achieved through inter-laboratory validation, a rigorous process that assesses the reproducibility and transferability of the method across different laboratories, equipment, and analysts.[1]
This guide provides an in-depth comparison of the three most common analytical techniques for pesticide residue analysis—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS)—as applied to the detection of this compound. We will delve into the theoretical underpinnings of each method, present typical validation data, and provide detailed experimental protocols. This guide is intended for researchers, analytical scientists, and quality assurance professionals in the field of pesticide residue analysis.
Pillar 1: Choosing the Right Analytical Tool - A Comparative Overview
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
-
HPLC-UV: This technique separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.[2] Detection is achieved by measuring the absorbance of ultraviolet light by the analyte. HPLC-UV is a robust and cost-effective method, often suitable for quality control and analysis of formulations or samples with relatively high concentrations of the analyte.[3] Its primary limitation is its lower sensitivity and potential for interference from co-eluting compounds that also absorb UV light at the analytical wavelength.
-
LC-MS/MS: This is currently the gold standard for trace-level pesticide residue analysis in complex matrices.[4] It couples the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[5] The mass spectrometer measures the mass-to-charge ratio of ions, and the use of multiple reaction monitoring (MRM) allows for highly specific detection and quantification of the target analyte with minimal interference.[6] This makes LC-MS/MS ideal for detecting low-level residues in challenging samples like food and environmental matrices.[7]
-
GC-MS: This technique is well-suited for the analysis of volatile and semi-volatile compounds.[8] Separation occurs in a gaseous mobile phase, and detection is achieved by mass spectrometry.[9] For some pesticides, derivatization may be necessary to increase volatility and thermal stability.[1] GC-MS offers excellent separation efficiency and is a powerful tool for the analysis of a wide range of pesticides.[10]
The choice between these methods often hinges on the physicochemical properties of this compound and the required limit of quantification. For trace residue analysis, LC-MS/MS is generally the preferred method due to its superior sensitivity and selectivity.
Pillar 2: The Cornerstone of Confidence - Inter-Laboratory Method Validation
An inter-laboratory validation study, sometimes referred to as a "round-robin" test, is essential for establishing the reproducibility and robustness of an analytical method.[1] This process involves multiple laboratories analyzing identical samples to assess the level of agreement in their results. The key performance parameters evaluated during validation are guided by international standards such as those from the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL.
Key Validation Parameters
A comprehensive method validation assesses the following characteristics:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[1]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (R²) greater than 0.99 is typically desired.[2]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
Comparative Performance Data (Illustrative)
While a specific, comprehensive inter-laboratory study for this compound was not identified in the initial literature search, the following table presents typical performance characteristics that would be expected for each analytical technique based on validated methods for other pesticides.
| Performance Characteristic | HPLC-UV (Illustrative) | LC-MS/MS (Illustrative) | GC-MS (Illustrative) | Regulatory Guidance (Typical) |
| Specificity/Selectivity | Moderate to High | Very High | High | Method should differentiate the analyte from endogenous components.[1] |
| Linearity (R²) | >0.99 | >0.995 | >0.99 | A linear model is fitted to the calibration data.[1] |
| LOD | 10 - 50 µg/kg | 0.1 - 1 µg/kg | 1 - 10 µg/kg | Varies by regulatory body and matrix. |
| LOQ | 50 - 100 µg/kg | 1 - 5 µg/kg | 5 - 20 µg/kg | Analyte signal should be at least 5-10 times the blank signal.[1] |
| Accuracy (Recovery) | 85 - 110% | 90 - 110% | 80 - 115% | Typically 70-120% with RSD ≤ 20%.[6] |
| Precision (Repeatability RSDr) | < 10% | < 15% | < 15% | Generally, RSD should be ≤ 20%. |
| Precision (Reproducibility RSDR) | < 20% | < 20% | < 25% | Generally, RSD should be ≤ 25-30%. |
Pillar 3: From Theory to Practice - Standardized Experimental Protocols
The reproducibility of an analytical method is critically dependent on a detailed and unambiguous experimental protocol. The following sections provide standardized workflows for the analysis of this compound by HPLC-UV, LC-MS/MS, and GC-MS, including the widely adopted QuEChERS sample preparation method.
Sample Preparation: The QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide variety of food matrices.[14][15]
-
Homogenization: Homogenize a representative sample (e.g., 10-15 g of a fruit or vegetable).
-
Extraction:
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate to remove residual water).[14]
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at a high speed for 5 minutes.
-
Analysis: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS. For HPLC-UV, a solvent exchange or concentration step may be necessary.
HPLC-UV Method
-
Sample Preparation: Prepare the sample extract using the QuEChERS method. A solvent exchange to the mobile phase and a concentration step may be required to achieve the desired sensitivity.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a suitable buffer (e.g., phosphate buffer).[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[16]
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength set at the absorbance maximum of this compound.
-
-
Analysis: Inject the prepared sample and standards. Quantify the this compound concentration by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijper.org [ijper.org]
- 3. A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. agilent.com [agilent.com]
- 6. curresweb.com [curresweb.com]
- 7. agilent.com [agilent.com]
- 8. papers.ssrn.com [papers.ssrn.com]
- 9. researchtrendsjournal.com [researchtrendsjournal.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- 15. mdpi.com [mdpi.com]
- 16. scholar.ui.ac.id [scholar.ui.ac.id]
Assessing the potential for Flumetramide to be used in integrated pest management (IPM) programs
Disclaimer: The term "Flumetramide" (CAS 7125-73-7) refers to a skeletal muscle relaxant (McN-1546) with no agricultural utility. Based on the context of "IPM," "acaricide," and "drug development," this guide assesses Fluxametamide (active ingredient: Fluxametamide; IRAC Group 30), a novel isoxazoline insecticide/acaricide. If you intended to research the plant growth regulator Flumetralin , please verify your target compound.
Content Type: Technical Comparison Guide
Audience: Researchers, Senior Application Scientists, and Agrochemical Developers
Executive Summary: The Strategic Value of Fluxametamide
Fluxametamide represents a critical advancement in resistance management, functioning as a GABA-gated chloride channel (GABA-Cl) antagonist within the isoxazoline class (IRAC Group 30). Unlike fiproles (Group 2) or avermectins (Group 6), Fluxametamide binds to a distinct site on the GABA receptor, rendering it effective against populations resistant to legacy chemistries.
Its inclusion in IPM programs is driven by three factors:
-
Novel Mode of Action (MoA): Breaks resistance cycles in Tetranychus urticae (Two-spotted spider mite) and Plutella xylostella (Diamondback moth).
-
Broad Spectrum Efficacy: Controls both acari and lepidopteran pests, reducing the need for tank mixes.
-
Selectivity Profile: Offers a manageable toxicity profile for non-target arthropods compared to broad-spectrum organophosphates, though specific timing protocols are required for pollinators.
Mechanism of Action (MoA): Distinctive GABA Antagonism
Fluxametamide acts by inhibiting the GABA-gated chloride channel in the insect nervous system.[1][2] Unlike cyclodienes or phenylpyrazoles (e.g., fipronil) that block the channel pore, isoxazolines bind to a unique allosteric site, preventing chloride ion influx. This results in hyperexcitation, convulsions, and death of the target pest.
Figure 1: Comparative Signaling Pathway (GABA-Cl Inhibition)
The following diagram illustrates the differential binding sites of Fluxametamide versus Fipronil, explaining the lack of cross-resistance.
Caption: Fluxametamide binds to a unique allosteric site on the GABA receptor, bypassing the RDL mutations (A302S) that confer resistance to fipronil (Group 2), ensuring efficacy against resistant populations.[1][3]
Comparative Efficacy Analysis
To validate Fluxametamide's utility, we compare its performance against industry standards: Abamectin (Mites) and Chlorantraniliprole (Lepidoptera).
Table 1: Efficacy Profile vs. Standard Alternatives
| Feature | Fluxametamide (Group 30) | Abamectin (Group 6) | Chlorantraniliprole (Group 28) | Spinosad (Group 5) |
| Primary Targets | Mites (Tetranychus), Thrips, Lepidoptera | Mites, Leafminers | Lepidoptera, Coleoptera | Thrips, Lepidoptera |
| Resistance Status | Low (New Chemistry) | High (Widespread global resistance) | Moderate (Rising in P. xylostella) | Moderate (Thrips) |
| Speed of Action | Fast (24-48 hrs) | Moderate (3-5 days) | Fast (feeding cessation) | Moderate |
| Translaminar Activity | Yes (Local Systemic) | Yes | Yes | Yes |
| Residual Activity | 14–21 Days | 7–14 Days (Photo-unstable) | 14–21 Days | 5–7 Days |
| Key Advantage | Controls fipronil/abamectin-resistant strains. | Cost-effective generic. | Excellent mammal safety profile. | Organic formulations available.[4] |
Experimental Insight: In bioassays involving Tetranychus urticae, Fluxametamide demonstrated an LC90 value significantly lower than Abamectin in populations carrying the G326E mutation (glutamate-gated chloride channel resistance). However, asymmetric cross-resistance has been observed with Emamectin benzoate in Spodoptera frugiperda, necessitating careful rotation.
IPM Compatibility & Non-Target Safety
A core requirement for IPM is the preservation of beneficial arthropods. Fluxametamide exhibits a tier-dependent safety profile .
Impact on Beneficials
-
Predatory Mites (Amblyseius swirskii, Phytoseiulus persimilis):
-
Field Data: Studies indicate that while direct spray contact can cause mortality, dried residues are generally safe for A. swirskii after 48 hours. It is more compatible than pyrethroids (e.g., Bifenthrin) but less "soft" than Bifenazate.
-
Recommendation: Release predatory mites 3–5 days post-application.
-
Pollinators (Honey Bees - Apis mellifera):
Figure 2: IPM Decision Matrix for Fluxametamide
This workflow guides the decision-making process for integrating Fluxametamide into a rotation program.
Caption: Decision tree for deploying Fluxametamide. It is the preferred rescue treatment when resistance to Groups 6 or 28 is suspected, provided beneficial release is timed 5 days post-spray.
Experimental Protocol: Resistance Monitoring Bioassay
To validate the efficacy of Fluxametamide in your specific local populations, use the following Leaf-Dip Bioassay protocol. This is a self-validating system to detect shifts in susceptibility (LC50).
Materials:
-
Technical grade Fluxametamide (dissolved in acetone).
-
Surfactant (e.g., Triton X-100 at 0.01%).
-
Host plant leaves (Kidney bean for mites; Cabbage for Plutella).
-
Stereomicroscope.
Step-by-Step Workflow:
-
Stock Preparation: Prepare a 1000 ppm stock solution. Create 5 serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 ppm) to bracket the expected LC50.
-
Leaf Dipping:
-
Cut leaf discs (3 cm diameter).
-
Dip discs into the solution for 10 seconds .
-
Air dry on paper towels (adaxial side up) for 30 minutes.
-
-
Inoculation:
-
Transfer 20 adult female mites or 10 L3 larvae (Lepidoptera) per disc.
-
Place discs on wet cotton in petri dishes to prevent escape and desiccation.
-
-
Incubation: Store at 25°C ± 1°C, 65% RH, 16:8 L:D photoperiod.
-
Assessment:
-
Check mortality at 48 hours (Mites) or 72 hours (Larvae).
-
Criterion: Insects are considered dead if they fail to move coordinately when prodded.
-
-
Data Analysis: Use Probit analysis to calculate LC50 and LC90. Compare Resistance Ratio (RR) = LC50 (Field) / LC50 (Lab Susceptible).
Validation Check: Control mortality (solvent only) must be <10%. If >10%, discard and repeat.
References
-
Ozoe, Y., et al. (2018). "Fluxametamide: A novel isoxazoline insecticide that acts via distinctive antagonism of insect ligand-gated chloride channels." Pesticide Biochemistry and Physiology. Link
-
IRAC (Insecticide Resistance Action Committee). "Mode of Action Classification Scheme, Version 11.4." Link
-
Gope, A., et al. (2023). "Risk Assessment of Fluxametamide Resistance and Fitness Costs in Fall Armyworm (Spodoptera frugiperda)."[3][8] Insects. Link
-
Ulziibayar, D., et al. (2021). "Acute and Chronic Toxicity of Selected Pesticides Used in Strawberry Greenhouse to Honeybee (Apis mellifera) Larvae." Journal of Apiculture. Link
-
Cornell University. "Amblyseius swirskii – Predatory Mite Profile and Pesticide Compatibility." NYSIPM. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluxametamide: A novel isoxazoline insecticide that acts via distinctive antagonism of insect ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Risk Assessment of Fluxametamide Resistance and Fitness Costs in Fall Armyworm (Spodoptera frugiperda) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENY-996/IN1216: Susceptibility of Phytoseiulus persimilis and Neoseiulus californicus (Acari: Phytoseiidae) to Commonly Used Insecticides Approved for Managing Arthropod Pests in Florida Strawberries [ask.ifas.ufl.edu]
- 5. Residual effect of commonly used insecticides on key predatory mites released for biocontrol in strawberry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The APICULTURAL SOCIETY OF KOREA [journal.bee.or.kr]
- 7. journal.bee.or.kr [journal.bee.or.kr]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Unknown: A Guide to Personal Protective Equipment for Handling Flumetramide
For researchers, scientists, and drug development professionals, the introduction of a novel or sparsely documented compound like Flumetramide presents a unique challenge. While its intended application as a skeletal muscle relaxant is known, a comprehensive and publicly available Safety Data Sheet (SDS) detailing its specific hazards and handling protocols is not readily accessible. This guide provides a procedural framework for establishing and implementing a robust Personal Protective Equipment (PPE) plan for handling this compound, grounding our recommendations in the established principles of laboratory safety and risk mitigation for chemicals with incomplete toxicological data.
The Precautionary Principle: Treating the Unknown as Hazardous
In the absence of a specific SDS for this compound (CAS 7125-73-7), the cornerstone of a safe handling protocol is the adoption of the precautionary principle. This principle dictates that until proven otherwise, a substance with unknown toxicity should be treated as hazardous.[1][2] This approach ensures a conservative and protective stance, prioritizing the safety of all laboratory personnel.
Our operational directive is therefore to assume that this compound may possess one or more of the following hazardous properties:
-
Acute Toxicity: Potential for harm from a single short-term exposure.
-
Chronic Toxicity: Potential for harm from repeated long-term exposure.
-
Skin and Eye Irritation/Corrosion: Potential to cause irritation or damage upon contact.
-
Sensitization: Potential to cause an allergic reaction after initial exposure.
-
Carcinogenicity, Mutagenicity, or Reprotoxicity (CMR): Potential to cause cancer, genetic mutations, or reproductive harm.
Hazard Assessment and Control Hierarchy
Before any handling of this compound, a thorough risk assessment is mandatory. This assessment should follow the hierarchy of controls, a systematic approach to mitigating hazards.
| Control Level | Action for this compound Handling | Rationale |
| Elimination/Substitution | Can a less hazardous, better-documented skeletal muscle relaxant be used for this research phase? | The most effective control is to remove the hazard. |
| Engineering Controls | All handling of this compound powder or solutions must be conducted in a certified chemical fume hood or a glove box. | To minimize inhalation exposure to aerosols or dust. |
| Administrative Controls | Develop a Standard Operating Procedure (SOP) for this compound. Restrict access to authorized and trained personnel only. Clearly label all containers and work areas.[3] | To ensure consistent, safe practices and awareness. |
| Personal Protective Equipment (PPE) | Use the prescribed PPE as the last line of defense. | To protect the user from exposure when other controls are not sufficient. |
Core Personal Protective Equipment (PPE) Protocol for this compound
The following PPE ensemble is recommended as a minimum standard for handling this compound in a research laboratory setting.
Primary PPE Ensemble
| PPE Component | Specification | Justification |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects the eyes from splashes of solutions or airborne particles. |
| Body Protection | A buttoned-up, long-sleeved laboratory coat | Protects the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes | Protects the feet from spills. |
Enhanced PPE for Specific Procedures
For procedures with a higher risk of exposure, such as handling larger quantities of the powder, preparing concentrated stock solutions, or potential for significant aerosol generation, the following enhanced PPE should be considered:
| Procedure | Additional PPE | Rationale |
| Weighing Powder | In addition to primary PPE, a face shield worn over safety glasses/goggles. | Provides an additional layer of protection for the face and eyes from airborne powder. |
| Preparing Concentrated Solutions | In addition to primary PPE, a chemical-resistant apron. | Offers extra protection against splashes of concentrated liquids. |
| Risk of Aerosolization | In addition to primary PPE, respiratory protection (e.g., an N95 respirator or a higher level of respiratory protection based on risk assessment). | To prevent inhalation of fine particles or aerosols. |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is as critical as its selection to prevent cross-contamination.
Donning Procedure
Doffing Procedure
The doffing procedure is designed to minimize the risk of contaminating yourself and the surrounding environment.
Decontamination and Disposal
All disposable PPE, including gloves and any contaminated lab coats, must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Non-disposable items, such as safety glasses and face shields, should be decontaminated after each use.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
In all cases of exposure, seek prompt medical attention and provide as much information as possible about the substance, including its name (this compound) and CAS number (7125-73-7).
Conclusion: A Commitment to a Culture of Safety
Handling a chemical with limited safety information like this compound requires a heightened sense of caution and a strict adherence to established safety protocols. By implementing the precautionary principle, conducting a thorough risk assessment, and utilizing the appropriate PPE in a disciplined manner, researchers can confidently and safely advance their scientific inquiries. This guide serves as a foundational document; it is imperative that it is adapted and integrated into a comprehensive, site-specific chemical hygiene plan.
References
-
CPAChem. (2021, December 7). Safety data sheet: Flumetralin. Retrieved from [Link]
-
PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
-
Dillon, C. F., & Paulose-Ram, R. (2025, August 6). Skeletal muscle relaxant use in the United States: Data from the Third National Health and Nutrition Examination Survey (NHANES III). ResearchGate. Retrieved from [Link]
-
Purdue University Environmental Health and Safety. (n.d.). Unknown Chemicals. Retrieved from [Link]
- See, S., & Ginzburg, R. (2008). Considerations for the Appropriate Use of Skeletal Muscle Relaxants for the Management Of Acute Low Back Pain. P & T : a peer-reviewed journal for formulary management, 33(1), 41–48.
-
National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
- Hincapie-Castillo, J. A., et al. (2014). Considerations for the Appropriate Use of Skeletal Muscle Relaxants for the Management Of Acute Low Back Pain. P & T : a peer-reviewed journal for formulary management.
-
University of California, Santa Barbara Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
-
Columbia University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]
-
Olson, K. R. (Ed.). (n.d.). SKELETAL MUSCLE RELAXANTS. Poisoning & Drug Overdose, 7e. AccessMedicine. Retrieved from [Link]
- Spence, M. M., et al. (2015). Association of skeletal muscle relaxers and antihistamines on mortality, hospitalizations, and emergency department visits in elderly patients: A nationwide retrospective cohort study.
-
PubChem. (2019). GHS Classification Summary (Rev.8, 2019). National Institutes of Health. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
